molecular formula C6H8N2O4S2 B1351581 {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid CAS No. 62557-05-5

{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B1351581
CAS No.: 62557-05-5
M. Wt: 236.3 g/mol
InChI Key: FOYGOEJLNFZKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid is a small molecule drug-like compound with the molecular formula C₆H₈N₂O₄S₂ and a molecular weight of 236.3 g/mol . It features a thiazole core substituted with a methanesulfonamide group and an acetic acid side chain, providing versatile chemical handles for further derivatization and bioconjugation . This structure is of significant interest in medicinal chemistry and drug discovery research, particularly for the synthesis and development of novel therapeutic agents . The compound is characterized by a Canonical SMILES of CS(=O)(=O)NC1=NC(=CS1)CC(=O)O and has a topological polar surface area of 133 Ų, which can influence its pharmacokinetic properties . It is supplied with a Certificate of Analysis (COA) to ensure quality and batch-to-batch consistency for reliable experimental results . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Not for human or animal consumption. Researchers are advised to consult the safety data and hazard statements, which include warnings such as P261 and P280, before use .

Properties

IUPAC Name

2-[2-(methanesulfonamido)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4S2/c1-14(11,12)8-6-7-4(3-13-6)2-5(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYGOEJLNFZKGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=NC(=CS1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390174
Record name {2-[(Methanesulfonyl)amino]-1,3-thiazol-4-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62557-05-5
Record name {2-[(Methanesulfonyl)amino]-1,3-thiazol-4-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methanesulfonamido-1,3-thiazol-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core physicochemical properties of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid, a molecule of significant interest in contemporary drug discovery and development. This document moves beyond a simple recitation of data points, offering a narrative grounded in the principles of medicinal chemistry and pharmaceutical sciences. We will explore not only the "what" but also the "why" behind the experimental and computational characterization of this compound, providing a framework for its rational application in research and development.

Introduction: The Significance of a Sulfonylated Thiazole

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs. Its ability to engage in hydrogen bonding, its aromatic nature, and its relatively stable metabolic profile make it an attractive core for molecular design. The addition of an acetic acid moiety at the 4-position introduces a critical acidic functional group, often pivotal for solubility and target engagement.

The focus of this guide, {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid, introduces a methylsulfonyl group at the 2-amino position. This substitution is not trivial; the sulfonamide linkage dramatically alters the electronic properties and steric profile of the amino group. Understanding these changes is paramount for predicting the molecule's behavior in biological systems and for designing effective synthetic and analytical strategies.

Molecular Structure and Core Identifiers

A foundational understanding of a molecule begins with its precise chemical identity.

IdentifierValueSource
IUPAC Name {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acidN/A
CAS Number 62557-05-5[1][2][3]
Molecular Formula C₆H₈N₂O₄S₂[1]
Molecular Weight 236.27 g/mol [1]
Canonical SMILES CS(=O)(=O)NC1=NC(=CS1)CC(=O)ON/A
InChI InChI=1S/C6H8N2O4S2/c1-14(11,12)8-6-7-4(3-13-6)2-5(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10)[1]

Physicochemical Properties: A Quantitative Exploration

The physicochemical properties of a drug candidate are the bedrock upon which its pharmacokinetic and pharmacodynamic profiles are built. While experimental data for {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid is not extensively available in the public domain, we can infer and predict these properties based on its structure and by comparison with related analogues.

Physical State and Appearance

Based on the general properties of similar small organic molecules, {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid is expected to be a solid at room temperature, likely a crystalline powder. For a closely related compound, (2-Amino-1,3-thiazol-4-yl)acetic acid, the physical appearance is described as a white to light yellow or light orange powder.[4]

Melting and Boiling Points
Solubility

The solubility of a compound is a critical determinant of its absorption and distribution. The presence of both a carboxylic acid and a sulfonamide group suggests that the solubility of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid will be pH-dependent.

  • Aqueous Solubility: At neutral pH, the carboxylic acid will be predominantly ionized, which should enhance aqueous solubility. However, the overall lipophilicity of the molecule will also play a significant role.

  • Organic Solvents: Solubility in organic solvents such as methanol, ethanol, and DMSO is expected to be moderate to good, facilitating its use in various chemical reactions and analytical procedures.

Acidity (pKa)

The pKa values of a molecule are crucial for understanding its ionization state at physiological pH, which in turn influences its interaction with biological targets and its membrane permeability. {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid possesses two key ionizable groups:

  • Carboxylic Acid: The acetic acid moiety is expected to have a pKa in the range of 3-5, typical for carboxylic acids.

  • Sulfonamide NH: The sulfonamide proton is also acidic, with a pKa generally in the range of 9-11. The electron-withdrawing nature of the adjacent thiazole ring may slightly lower this value.

A precise prediction of pKa can be performed using computational models, which are invaluable in the early stages of drug development.[5][6]

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A predicted XlogP value for {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid is available from PubChem, although the specific value is not cited in the provided search results. For the related compound 2-(2-methylsulfanyl-1,3-thiazol-5-yl)acetic acid, a computed XLogP3 of 1.3 is reported.[7] Given the presence of the polar sulfonyl and carboxylic acid groups, a relatively low LogP value is anticipated for the title compound, suggesting a more hydrophilic character.

Proposed Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid was not found, a plausible synthetic route can be proposed based on established methods for the synthesis of N-sulfonylated 2-aminothiazoles.[8]

A common and effective method involves the N-sulfonylation of a 2-aminothiazole precursor. The synthesis could logically proceed as follows:

Synthetic_Pathway cluster_0 Starting Material cluster_1 Reagent cluster_2 Reaction cluster_3 Product A (2-Amino-1,3-thiazol-4-yl)acetic acid C N-Sulfonylation A->C Base (e.g., Pyridine) DCM, rt B Methanesulfonyl chloride B->C D {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid C->D

Caption: Proposed synthesis of the target compound.

Step-by-Step Methodology:

  • Dissolution: (2-Amino-1,3-thiazol-4-yl)acetic acid is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM), in the presence of a non-nucleophilic base like pyridine or triethylamine. The base acts as a scavenger for the HCl generated during the reaction.

  • Addition of Sulfonylating Agent: Methanesulfonyl chloride is added dropwise to the solution at a controlled temperature, typically 0 °C to room temperature, to manage the exothermic reaction.

  • Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with an acidic aqueous solution to remove the base, followed by water and brine. The organic layer is then dried, and the solvent is removed under reduced pressure. The crude product is purified by a suitable method, such as recrystallization or column chromatography.

Spectroscopic and Analytical Characterization

The definitive identification and purity assessment of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid would rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group of the sulfonyl moiety (a singlet), the methylene protons of the acetic acid group (a singlet), and the proton on the thiazole ring (a singlet). The chemical shifts of these protons would provide valuable information about the electronic environment within the molecule. For similar 2-aminothiazole sulfonamide derivatives, the thiazole protons typically appear in the aromatic region of the spectrum.[8]

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the methyl carbon, the methylene carbon, the carboxylic acid carbon, and the carbons of the thiazole ring.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include:

  • O-H stretch: A broad band characteristic of the carboxylic acid.

  • N-H stretch: A band corresponding to the sulfonamide N-H.

  • C=O stretch: A strong absorption from the carboxylic acid carbonyl group.

  • S=O stretch: Two strong bands (asymmetric and symmetric) characteristic of the sulfonyl group. These typically appear in the ranges of 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹, respectively.[9]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the compound. Electrospray ionization (ESI) would be a suitable technique. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide valuable structural information. A common fragmentation pathway for aromatic sulfonamides involves the loss of SO₂.[10][11]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the synthesized compound. A reversed-phase column with a mobile phase consisting of a mixture of water (often with a buffer and an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent (such as acetonitrile or methanol) would be appropriate. The retention time and peak purity would be used to determine the identity and purity of the compound.

Stability and Storage

Based on the functional groups present, {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid is expected to be a relatively stable compound under standard laboratory conditions. However, prolonged exposure to high temperatures, strong acids or bases, or intense light should be avoided. For long-term storage, it is advisable to keep the compound in a cool, dry, and dark place.

Conclusion and Future Directions

{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid is a molecule with significant potential in drug discovery, warranting a thorough investigation of its physicochemical properties. While a complete experimental dataset is not yet publicly available, this guide has provided a comprehensive overview of its expected characteristics based on its chemical structure and comparison with related compounds. The proposed synthetic and analytical methodologies offer a clear path for its preparation and characterization. Further experimental determination of its solubility, pKa, and LogP, along with a detailed biological evaluation, will be crucial in unlocking its full therapeutic potential.

References

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. [Link]

  • (2-Amino-1,3-thiazol-4-yl)acetic acid. PubChem. [Link]

  • (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). PubChem. [Link]

  • 2-(2-methylsulfanyl-1,3-thiazol-5-yl)acetic acid. PubChem. [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]

  • Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. PMC. [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv. [Link]

Sources

{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Putative Mechanisms of Action of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide delves into the potential mechanisms of action of a specific derivative, {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid. While direct, comprehensive studies on this particular molecule are not extensively documented in publicly available literature, this paper will synthesize information from structurally related thiazole derivatives to postulate its likely biological activities and molecular targets. We will further propose a structured, multi-tiered experimental approach to systematically elucidate its precise mechanism of action, providing a roadmap for future research and development.

Introduction: The Thiazole Scaffold in Drug Discovery

The 1,3-thiazole is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, a structure that confers unique physicochemical properties allowing for diverse molecular interactions.[3] This ring system is a key component in numerous FDA-approved drugs, including the anti-HIV agent Ritonavir, the anti-neoplastic drug Dasatinib, and various antimicrobial agents.[3] The broad spectrum of activities associated with thiazole derivatives encompasses antimicrobial, antifungal, anti-inflammatory, antiviral, anticancer, and cardiovascular effects.[1][2] The biological versatility of the thiazole nucleus makes any novel derivative, such as {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid, a compelling subject for mechanistic investigation.

Postulated Mechanisms of Action Based on Structural Analogs

Based on the extensive literature on thiazole derivatives, we can hypothesize several potential mechanisms of action for {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid. These are categorized below based on therapeutic area.

Antimicrobial and Antifungal Activity

A significant body of research points to the potent antimicrobial properties of thiazole-containing compounds.[4][5] The mechanism of action for antimicrobial thiazoles can be multifaceted.

  • Inhibition of Essential Enzymes: Some thiazole derivatives are known to target bacterial enzymes crucial for survival. For instance, there is speculation that certain (2-amino-4-thiazolyl)acetic acid derivatives may inhibit bacterial gyrase, an enzyme necessary for DNA replication.[6]

  • Disruption of Cell Wall/Membrane Integrity: The heterocyclic nature of the thiazole ring can facilitate interactions with the bacterial cell membrane, leading to depolarization and compromised integrity.[5]

  • Inhibition of Metabolic Pathways: Sulfathiazole, a well-known thiazole derivative, acts by inhibiting the synthesis of dihydrofolic acid, a crucial vitamin for bacterial growth.[5]

The presence of the methylsulfonyl group in the target compound may enhance its antimicrobial potential, a hypothesis that warrants experimental validation.

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are underlying factors in numerous diseases. Several thiazole derivatives have demonstrated potent anti-inflammatory and antioxidant activities.[2][7]

  • Enzyme Inhibition in Inflammatory Pathways: Thiazole derivatives like Meloxicam and Fentiazac are known non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.

  • Modulation of Oxidative Stress: Some 2-aminothiazole sulfonamide derivatives have shown significant antioxidant activity, potentially through mechanisms like DPPH radical scavenging and superoxide dismutase (SOD)-mimetic activity.[7] The {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid structure, containing both a sulfonamide-like linkage and a thiazole core, is a prime candidate for exhibiting similar properties.

Anticancer Activity

The thiazole ring is a key feature in several anticancer agents.[1] Their mechanisms often involve:

  • Kinase Inhibition: The nitrogen and sulfur atoms in the thiazole ring can act as hydrogen bond acceptors and donors, facilitating binding to the ATP-binding pocket of various kinases, leading to the inhibition of cancer cell proliferation. Dasatinib is a prime example of a thiazole-containing kinase inhibitor.

  • Induction of Apoptosis: Many anticancer compounds work by triggering programmed cell death. Thiazole derivatives have been shown to induce apoptosis in various cancer cell lines.

Cardiovascular Effects

Recent studies on novel synthetic thiazole acetic acid derivatives have indicated potential cardiovascular effects.[8] These studies, conducted on isolated rat hearts, have shown that certain derivatives can modulate developed tension and heart rate.[8] This suggests that {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid could potentially interact with cardiac ion channels or signaling pathways.

A Proposed Experimental Workflow for Mechanistic Elucidation

To move from postulated to proven mechanisms, a systematic and multi-pronged experimental approach is essential. The following workflow is designed to be a self-validating system for characterizing the bioactivity of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid.

Tier 1: Broad Spectrum Phenotypic Screening

The initial step involves broad screening to identify the most promising therapeutic areas.

Experimental Protocol: High-Throughput Phenotypic Screening

  • Antimicrobial Screening:

    • Assay: Broth microdilution assay.

    • Organisms: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (e.g., Candida albicans, Aspergillus niger).[5][9]

    • Procedure: Prepare serial dilutions of the compound in Mueller-Hinton broth. Inoculate with a standardized suspension of the test organism. Incubate for 18-24 hours at 37°C.

    • Endpoint: Determine the Minimum Inhibitory Concentration (MIC), the lowest concentration that visibly inhibits growth.[9]

  • Anticancer Screening:

    • Assay: Cell viability assay (e.g., MTT or PrestoBlue).

    • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon).

    • Procedure: Seed cells in 96-well plates. After 24 hours, treat with a range of concentrations of the compound for 48-72 hours. Add the viability reagent and measure absorbance/fluorescence.

    • Endpoint: Calculate the IC50 value, the concentration that inhibits cell growth by 50%.

  • Anti-inflammatory/Antioxidant Screening:

    • Assay 1 (Cell-based): Lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.

    • Procedure: Culture RAW 264.7 cells and pre-treat with the compound for 1 hour. Stimulate with LPS for 24 hours. Measure NO production in the supernatant using the Griess reagent.

    • Endpoint: Determine the inhibition of NO production.

    • Assay 2 (Biochemical): DPPH radical scavenging assay.[7]

    • Procedure: Mix the compound with a solution of DPPH. Measure the decrease in absorbance at 517 nm over time.

    • Endpoint: Calculate the percentage of radical scavenging activity.[7]

Data Presentation: Summary of Tier 1 Screening

Assay TypeCell Line / OrganismEndpointResult (Hypothetical)
AntimicrobialS. aureusMIC16 µg/mL
AntimicrobialE. coliMIC>128 µg/mL
AnticancerMCF-7IC505 µM
AnticancerA549IC5025 µM
Anti-inflammatoryRAW 264.7NO Inhibition60% at 10 µM
AntioxidantDPPH AssayScavenging %75% at 50 µM

Logical Flow Diagram for Tier 1 Screening

G cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening cluster_antiinflammatory Anti-inflammatory/Antioxidant Screening Compound {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid Antimicrobial_Assay Broth Microdilution Assay (Gram+/Gram- Bacteria, Fungi) Compound->Antimicrobial_Assay Anticancer_Assay Cell Viability Assay (Cancer Cell Line Panel) Compound->Anticancer_Assay Antiinflammatory_Assay LPS-induced NO Assay (RAW 264.7 cells) Compound->Antiinflammatory_Assay Antioxidant_Assay DPPH Radical Scavenging Compound->Antioxidant_Assay MIC_Endpoint Determine MIC Antimicrobial_Assay->MIC_Endpoint IC50_Endpoint Calculate IC50 Anticancer_Assay->IC50_Endpoint NO_Inhibition Measure NO Inhibition Antiinflammatory_Assay->NO_Inhibition Scavenging_Activity Calculate Scavenging % Antioxidant_Assay->Scavenging_Activity

Caption: Tier 1 High-Throughput Phenotypic Screening Workflow.

Tier 2: Target Deconvolution and Pathway Analysis

Based on the results from Tier 1, subsequent experiments will focus on identifying the specific molecular targets and pathways involved. For example, if significant anticancer activity is observed against the MCF-7 breast cancer cell line:

Experimental Protocol: Kinase Inhibition Profiling

  • Assay: In vitro kinase panel screen (e.g., using a commercial service like Eurofins KinaseProfiler™ or Promega Kinase-Glo®).

  • Procedure: Screen the compound at a fixed concentration (e.g., 10 µM) against a broad panel of human kinases.

  • Endpoint: Identify kinases with significant inhibition (>50%).

  • Follow-up: For the most promising hits, perform dose-response assays to determine the IC50 for each kinase.

Signaling Pathway Diagram (Hypothetical Kinase Inhibition)

G Compound {Topic Compound} Kinase Target Kinase (e.g., AKT) Compound->Kinase Inhibition Substrate Downstream Substrate (e.g., mTOR) Kinase->Substrate Phosphorylation Proliferation Cell Proliferation Substrate->Proliferation Apoptosis Apoptosis Substrate->Apoptosis

Caption: Hypothetical Kinase Inhibition Signaling Pathway.

Conclusion

While the precise mechanism of action for {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid remains to be fully elucidated, its structural features strongly suggest a high potential for biological activity. Drawing from the extensive research on related thiazole derivatives, this compound is a promising candidate for antimicrobial, anti-inflammatory, and anticancer applications.[1][2][5] The proposed multi-tiered experimental workflow provides a robust framework for systematically investigating these possibilities, from broad phenotypic screening to specific target identification. The insights gained from such studies will be invaluable for the future development of this and other novel thiazole-based therapeutic agents.

References

  • New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels - PMC. (2022, September 20). PubMed Central. [Link]

  • Chemical and physical characteristics of the new derivatives of thiazole acetic acid. ResearchGate. [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. PubMed. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. SpringerLink. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022, November 29). MDPI. [Link]

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC. PubMed Central. [Link]

  • Synthesis and Antimicrobial Activity of [2-[2-(N, N-disubstituted Thiocarbamoyl-Sulfanyl)-Acylamino] thiazol-4-yl]acetic Acid Ethyl Esters. PubMed. [Link]

  • Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. PubMed. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of Thieno[3,2-b]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: Initial research on the specific compound CAS 62557-05-5 (6-bromo-2-methyl-3-(2-pyridinylmethylene)thieno[3,2-b]pyridin-4(1H)-one) did not yield sufficient publicly available data to construct a detailed technical guide on its unique biological activity. To provide a valuable and scientifically grounded resource for researchers, scientists, and drug development professionals, this guide will focus on the broader, well-documented biological activities of the thieno[3,2-b]pyridine core scaffold, with a particular emphasis on its role in kinase inhibition and anticancer applications. Insights from closely related analogs will be used to illustrate the therapeutic potential of this important heterocyclic family.

Introduction: The Thieno[3,2-b]pyridine Scaffold in Medicinal Chemistry

The thieno[3,2-b]pyridine ring system is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities. Its rigid, planar structure provides an excellent framework for the design of molecules that can interact with a variety of biological targets. Notably, derivatives of this scaffold have demonstrated significant potential as anticancer, anti-inflammatory, antifungal, and antiviral agents. A key area of interest for researchers has been the development of thieno[3,2-b]pyridine derivatives as potent inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.

Anticancer Activity: Targeting Key Cellular Pathways

The thieno[2,3-b]pyridine and thieno[3,2-b]pyridine cores are foundational to the development of novel anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Pim-1 Kinase Inhibition

One of the notable targets for thieno[3,2-b]pyridine derivatives is the Pim-1 kinase, a serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis. Overexpression of Pim-1 is associated with several types of cancer, making it an attractive target for therapeutic intervention. For instance, a closely related analog, 6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one , has been investigated for its potential as a Pim-1 kinase inhibitor, highlighting the therapeutic promise of this chemical class in oncology.[1]

Broad-Spectrum Antiproliferative Activity

Derivatives of the isomeric thieno[2,3-b]pyridine scaffold have demonstrated potent antiproliferative activity against a range of human cancer cell lines. In one study, novel thieno[2,3-b]pyridine derivatives were synthesized and evaluated for their in vitro antitumor activity against hepatocellular carcinoma (HepG-2) and human breast cancer (MCF-7) cell lines. Several compounds exhibited significant potency, with some even surpassing the efficacy of the standard anticancer drug doxorubicin against the HepG-2 cell line.[2]

Another study focused on 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides, which showed remarkable activity, particularly against melanoma and breast cancer cell lines, with GI50 values in the low nanomolar range.[3] This underscores the potential of the broader thienopyridine family in cancer therapy.

Mechanism of Action: Kinase Inhibition and Beyond

The primary mechanism through which many thieno[3,2-b]pyridine derivatives exert their biological effects is the inhibition of protein kinases. The scaffold can be decorated with various substituents that allow for specific interactions with the ATP-binding pocket of these enzymes.

Targeting the ATP-Binding Site

The design of thieno[3,2-b]pyridine-based kinase inhibitors often involves modifying substituents to optimize interactions with the hinge region and other key residues within the kinase domain. This can lead to potent and selective inhibition of specific kinases, thereby modulating downstream signaling pathways involved in cell growth and survival.

Below is a conceptual workflow for the screening and characterization of thieno[3,2-b]pyridine derivatives as kinase inhibitors.

G cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Cell-Based Assays cluster_3 Mechanism of Action Studies A Synthesis of Thieno[3,2-b]pyridine Analogs B Primary Kinase Panel Screening A->B Library of Compounds C IC50 Determination for Hits B->C Initial Hits D Selectivity Profiling C->D Potent Compounds G Molecular Modeling & Docking C->G E Antiproliferative Assays (e.g., MTT) D->E Selective Inhibitors F Target Engagement & Pathway Analysis E->F Cell-Active Compounds H Structure-Activity Relationship (SAR) Analysis F->H G->H

Figure 1. Workflow for the discovery and characterization of thieno[3,2-b]pyridine-based kinase inhibitors.

Experimental Protocols

To aid researchers in the evaluation of novel thieno[3,2-b]pyridine derivatives, the following are generalized, yet detailed, experimental protocols for key assays.

Synthesis of Thieno[3,2-b]pyridin-4-one Derivatives

The synthesis of the thieno[3,2-b]pyridine core often involves multi-step reactions starting from readily available materials. A general synthetic route is depicted below.

G A Substituted Pyridine C Cyclization Reaction A->C B Thiophene Precursor B->C D Functional Group Interconversion C->D E Final Thieno[3,2-b]pyridin-4-one Derivative D->E

Figure 2. Generalized synthetic scheme for thieno[3,2-b]pyridin-4-one derivatives.
In Vitro Kinase Inhibition Assay (Example: Pim-1)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human Pim-1 kinase

  • Fluorescently labeled peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well microplates

  • Plate reader capable of measuring fluorescence polarization or similar detection method

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the assay buffer, the peptide substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding a mixture of Pim-1 kinase and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Measure the fluorescence signal on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to controls (no enzyme and no inhibitor).

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG-2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

  • Plot the cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Quantitative Data Summary

While specific data for CAS 62557-05-5 is unavailable, the following table presents representative data for related thieno[2,3-b]pyridine derivatives from a published study to illustrate the potential potency of this class of compounds.[2]

Compound IDTarget Cell LineIC50 (µg/mL)[2]
3 HepG-211.50
MCF-711.80
7 HepG-23.67
MCF-75.13
12 HepG-28.20
MCF-79.40
19 HepG-27.80
MCF-78.10
DoxorubicinHepG-24.65

Conclusion and Future Directions

The thieno[3,2-b]pyridine scaffold represents a highly promising framework for the development of novel therapeutics, particularly in the field of oncology. The demonstrated activity of its derivatives as kinase inhibitors and broad-spectrum antiproliferative agents warrants further investigation. Future research should focus on the synthesis and evaluation of new analogs with improved potency and selectivity. Elucidating the precise molecular targets and mechanisms of action for the most active compounds will be crucial for their clinical translation. While a detailed biological profile for CAS 62557-05-5 remains to be publicly disclosed, the rich chemistry and diverse biological activities of the thieno[3,2-b]pyridine family suggest that it and its analogs are fertile ground for the discovery of next-generation targeted therapies.

References

  • Hassan, A. Y., Sarg, M. T., & El‐Sebaey, S. A. (2020). Synthesis and antitumor evaluation of some new derivatives and fused heterocyclic compounds derived from thieno[2,3‐b]pyridine: Part 2. Journal of Heterocyclic Chemistry, 57(2), 896-909. [Link]

  • Hay, M. P., et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry, 86, 652-667. [Link]

Sources

2-[(methylsulfonyl)amino]-4-Thiazoleacetic acid structural analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analogs of 2-[(Methylsulfonyl)amino]-4-Thiazoleacetic Acid

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1][2][3] This guide focuses on the structural analogs of a specific, highly functionalized derivative: 2-[(methylsulfonyl)amino]-4-thiazoleacetic acid. We will dissect the rationale behind its analog development, explore robust synthetic strategies, analyze critical structure-activity relationships (SAR), and examine its diverse therapeutic applications. This document serves as a technical resource, providing field-proven insights and detailed experimental protocols to empower researchers in the rational design of novel therapeutics based on this versatile core.

The 2-Aminothiazole Core: A Foundation for Therapeutic Innovation

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key pharmacophore in numerous clinically significant drugs, including the antibacterial agent Cefdinir and the anticholinergic Mirabegron.[3] Its unique electronic properties and ability to engage in various non-covalent interactions (hydrogen bonding, π-stacking) make it an ideal scaffold for targeting a multitude of biological receptors and enzymes.

The specific substitution pattern of 2-[(methylsulfonyl)amino]-4-thiazoleacetic acid provides three key functional handles for chemical modification and optimization:

  • The 2-(Methylsulfonyl)amino Group: The sulfonamide moiety is a potent hydrogen bond donor and acceptor, often critical for anchoring a molecule within a target's active site.

  • The 4-Acetic Acid Group: The carboxylic acid provides a key ionic interaction point, significantly influencing solubility and often serving as a crucial binding motif for targets like proteases and synthases.

  • The Thiazole C5-Position: This position is a prime site for introducing substituents to modulate potency, selectivity, and pharmacokinetic properties.

The primary objective in developing analogs of this core structure is to systematically modify these positions to optimize the compound's profile for a specific therapeutic target, enhancing efficacy while minimizing off-target effects and improving drug-like properties.

G cluster_0 Core Scaffold: 2-[(Methylsulfonyl)amino]-4-Thiazoleacetic Acid cluster_1 Key Modification Points for Analog Design Scaffold Point1 R-SO2- (Sulfonamide Group) Scaffold->Point1 Modulate H-bonding & Target Specificity Point2 -CH2-COOH (Acetic Acid Side Chain) Scaffold->Point2 Enhance Binding Affinity & Modulate Solubility Point3 C5-Position (Ring Substitution) Scaffold->Point3 Improve Potency, Selectivity & PK/PD

Caption: Key modification points on the core scaffold.

Synthetic Strategies: Building the Analog Library

The construction of 2-aminothiazole derivatives is most reliably achieved through the venerable Hantzsch thiazole synthesis. This method involves the condensation of a thiourea with an α-halocarbonyl compound. For the analogs of interest, this translates to reacting a substituted N-sulfonylthiourea with an ethyl 4-haloacetoacetate, followed by hydrolysis.

Workflow for Analog Synthesis

The following diagram outlines a robust and modular synthetic workflow that allows for diversification at each key position of the scaffold.

G start Start | {R-SO2Cl | Aryl/Alkyl Sulfonyl Chloride} thiourea Step 1: Sulfonylation NaSCN or Thiourea Formation of N-Sulfonylthiourea intermediate start->thiourea Solvent: Acetone/H2O cyclization Step 2: Hantzsch Cyclization Ethyl 4-bromoacetoacetate Formation of Thiazole Ring thiourea->cyclization Solvent: Ethanol, Reflux hydrolysis Step 3: Saponification LiOH or NaOH Ester Hydrolysis to Carboxylic Acid cyclization->hydrolysis Solvent: THF/H2O product Final Product | {2-[(R-sulfonyl)amino]-4-Thiazoleacetic Acid Analog} hydrolysis->product

Caption: General synthetic workflow for analog generation.

Experimental Protocol: Synthesis of 2-[(4-Chlorophenylsulfonyl)amino]-4-thiazoleacetic acid

This protocol provides a self-validating system for synthesizing a representative analog.

Step 1: Preparation of N-(4-Chlorophenylsulfonyl)thiourea

  • To a stirred solution of 4-chlorobenzenesulfonyl chloride (10 mmol) in acetone (50 mL), add a solution of potassium thiocyanate (12 mmol) in water (10 mL) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture into ice-cold water (200 mL).

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the intermediate sulfonyl isothiocyanate.

  • Dissolve the crude isothiocyanate in tetrahydrofuran (THF, 30 mL) and bubble ammonia gas through the solution for 15 minutes, or add a concentrated solution of aqueous ammonia (15 mmol).

  • Stir for 1 hour, then remove the solvent under reduced pressure. Recrystallize the solid from ethanol to obtain pure N-(4-chlorophenylsulfonyl)thiourea.

Step 2: Synthesis of Ethyl 2-[(4-Chlorophenylsulfonyl)amino]-4-thiazoleacetate

  • Dissolve N-(4-chlorophenylsulfonyl)thiourea (5 mmol) in absolute ethanol (40 mL).

  • Add ethyl 4-bromoacetoacetate (5.5 mmol) to the solution.

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry. Purify further by column chromatography on silica gel if necessary.

Step 3: Hydrolysis to 2-[(4-Chlorophenylsulfonyl)amino]-4-thiazoleacetic acid

  • Suspend the ethyl ester from Step 2 (3 mmol) in a mixture of THF (20 mL) and water (10 mL).

  • Add lithium hydroxide (LiOH, 6 mmol) and stir the mixture at room temperature for 12 hours.

  • Acidify the solution to pH 2-3 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final acid product.

Structure-Activity Relationships (SAR): Decoding Therapeutic Potential

SAR studies are crucial for optimizing lead compounds. For this scaffold, extensive research across different therapeutic areas has established clear relationships between structural modifications and biological activity.

Key SAR Insights
  • N-2 Sulfonamide Group: The identity of the R-group on the sulfonamide is a major determinant of potency and selectivity. Aromatic or heteroaromatic rings are often preferred. For example, in antitubercular analogs, substituting the N-2 position with substituted benzoyl groups improved activity over 128-fold compared to the initial hit.[4] In renin inhibitors, this group occupies the P2 position of the enzyme, where specific substitutions are critical for potent inhibition.[5]

  • C4-Acetic Acid Moiety: The carboxylic acid is often essential for activity, acting as a key binding element. Esterification to create prodrugs can improve cell permeability, but the free acid is typically the active form.

  • C5-Position Substitution: This position is highly tolerant of modification. Introducing small alkyl or substituted benzyl groups can significantly enhance activity. In antitubercular agents, a 5-benzyl group on a related 2-aminothiazole-4-carboxylate scaffold resulted in an exceptionally potent compound with a Minimum Inhibitory Concentration (MIC) of 0.06 µg/mL against M. tuberculosis.[6]

G cluster_R1 N-2 Sulfonamide (R-SO2) cluster_R2 C4-Side Chain (-CH2-R') cluster_R3 C5-Position (R'') Core 2-Aminothiazole Core R1_Aryl Aryl/Heteroaryl: Often increases potency Core->R1_Aryl Determines Selectivity R2_Acid Carboxylic Acid (-COOH): Key for binding, high activity Core->R2_Acid Anchors to Target R3_Subst Substituted (e.g., Benzyl): Can dramatically increase potency Core->R3_Subst Modulates Potency & PK R1_Alkyl Small Alkyl (e.g., Methyl): Baseline activity R2_Ester Ester (-COOR): Prodrug potential, increases permeability R2_Acid->R2_Ester R3_H Unsubstituted (H): Often a good starting point R3_H->R3_Subst

Caption: Structure-Activity Relationship (SAR) summary.

Quantitative SAR Data Summary

The following table summarizes representative data from studies on related analogs, illustrating the impact of substitutions on biological activity.

Scaffold/Analog Type Target Key Substitution Activity (IC50 / MIC) Reference
N-(Benzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amineM. tuberculosis3-Chlorobenzoyl at N-20.024 µM[4]
Methyl 2-amino-5-benzylthiazole-4-carboxylateM. tuberculosisBenzyl at C-50.06 µg/mL (240 nM)[6]
2-Amino-4-thiazole containing inhibitorsReninVaried P2 moietiesnM range[5]
5-Benzyliden-thiazolidinone conjugatesCOX-1 EnzymeVaried Benzylidene groupsSuperior to Naproxen[7]

Therapeutic Applications & Mechanisms of Action

The versatility of the 2-[(sulfonyl)amino]-4-thiazoleacetic acid scaffold has led to its exploration in numerous therapeutic areas.[1][8]

  • Anti-inflammatory Agents: Many analogs exhibit potent anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.[7] The acidic moiety mimics the carboxylic acid of arachidonic acid, allowing it to bind to the COX active site.

  • Antimicrobial Agents: This class of compounds has shown broad-spectrum activity against bacteria and fungi.[3] One key target in M. tuberculosis is the β-ketoacyl-ACP synthase mtFabH, an essential enzyme in fatty acid synthesis.[6]

  • Anticancer Agents: Certain derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including HCT-116 and HepG2.[9]

  • Antihypertensive Agents: As potent renin inhibitors, these compounds can block the rate-limiting step of the renin-angiotensin system, leading to a reduction in blood pressure.[5]

Mechanism Spotlight: Inhibition of Cyclooxygenase (COX)

G Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA via PLA2 COX COX-1 / COX-2 Enzyme AA->COX Substrate PG Prostaglandins (PGs) COX->PG Inflammation Inflammation, Pain, Fever PG->Inflammation Analog Thiazole Analog Analog->COX Competitive Inhibition

Caption: Mechanism of action for anti-inflammatory analogs.

Conclusion and Future Outlook

The 2-[(methylsulfonyl)amino]-4-thiazoleacetic acid framework represents a highly fertile ground for the discovery of novel therapeutic agents. The established synthetic routes provide a reliable platform for generating diverse chemical libraries, while the well-documented SAR provides a clear roadmap for rational drug design. Future efforts will likely focus on leveraging this scaffold against novel biological targets and employing advanced computational tools to predict and refine the properties of next-generation analogs.[2] The continued exploration of this privileged structure promises to yield new and effective treatments for a wide range of human diseases.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07). MDPI. [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025-01-03). EXCLI Journal. [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2025-08-07). ResearchGate. [Link]

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019-09-14). PubMed Central. [Link]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. ResearchGate. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. [Link]

  • 2-Amino-5-sulfanyl-1,3,4-thiadiazoles: A novel series of anti-inflammatory and analgesic agents. (2025-05-07). ResearchGate. [Link]

  • Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. (1992-07-10). Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. PubMed. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (2019-11-20). PubMed Central. [Link]

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. (2012-07-01). PubMed Central. [Link]

Sources

An In-depth Technical Guide to the Identification and Validation of Potential Therapeutic Targets for {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid represents a novel chemical entity with undetermined therapeutic potential. This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of its potential molecular targets. Recognizing that this molecule is not extensively characterized in existing literature, we pivot from a descriptive to a strategic approach. This document outlines a multi-stage workflow, from initial computational predictions to rigorous preclinical validation, designed to de-orphanize this compound and elucidate its mechanism of action. Each stage is supported by detailed, field-proven protocols and causality-driven explanations, empowering research and drug development teams to effectively prosecute a target identification campaign.

Initial Assessment and Hypothesis Generation

The foundational step in any target discovery campaign is to dissect the molecule's structure for clues to its potential bioactivity. The structure of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid contains several key pharmacophores:

  • 1,3-Thiazole Ring: A common scaffold in medicinal chemistry, thiazole derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] Thiazole-containing drugs have been developed to inhibit various enzymes, such as tyrosine kinases and B-RAF.[2]

  • Sulfonamide Group (-SO₂NH-): This functional group is present in a variety of drugs, most notably the sulfa antibiotics.[3][4] Their mechanism often involves acting as a competitive inhibitor of enzymes in metabolic pathways, such as dihydropteroate synthetase in bacteria, which is crucial for folic acid synthesis.[5][6][7]

  • Acetic Acid Moiety (-CH₂COOH): The presence of a carboxylic acid group can facilitate interactions with binding sites in proteins, particularly through the formation of salt bridges with basic amino acid residues like lysine or arginine.

This structural analysis suggests that {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid could potentially target enzymes, particularly those with binding pockets that accommodate its key functional groups.

Stage 1: In Silico Target Prediction

Before embarking on resource-intensive experimental work, computational methods can be employed to generate an initial, tractable list of potential protein targets.[8][9] This in silico approach provides educated hypotheses for subsequent experimental verification.[8]

Methodologies
  • Ligand-Based Similarity Searching: This approach identifies proteins that are known to bind molecules structurally similar to our compound of interest. Databases such as ChEMBL, PubChem, and DrugBank can be queried to find compounds with high Tanimoto similarity scores. The known targets of these similar compounds become our primary list of potential targets.

  • Reverse Docking: In this structure-based approach, the compound is computationally docked against a large library of protein crystal structures.[10] The proteins are then ranked based on the predicted binding energy, providing a list of potential targets with which the compound may interact.[10]

Expected Output & Data Presentation

The output of this stage is a prioritized list of potential targets. This data should be organized into a table for clear interpretation.

Table 1: Hypothetical Output of In Silico Target Prediction

RankPotential TargetMethod of PredictionConfidence ScoreRationale/Known Ligands
1Carbonic Anhydrase IXReverse Docking0.92Sulfonamides are a known class of carbonic anhydrase inhibitors.
2p38 MAPKSimilarity Search0.85Structurally similar thiazole-containing compounds inhibit p38 MAPK.
3Dihydropteroate SynthaseSimilarity Search0.78Classic target for sulfonamide-containing antibacterials.[5]
4Cyclooxygenase-2 (COX-2)Reverse Docking0.75Some sulfonamide derivatives exhibit COX-2 inhibitory activity.
Visualization: Computational Workflow

G cluster_0 In Silico Target Prediction compound {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid similarity Ligand-Based Similarity Search compound->similarity docking Structure-Based Reverse Docking compound->docking target_list Prioritized List of Potential Targets similarity->target_list docking->target_list databases Databases (ChEMBL, PDB, etc.) databases->similarity databases->docking

Caption: In silico workflow for generating a list of potential targets.

Stage 2: In Vitro Target Identification and Engagement

With a list of potential targets from the in silico stage, the next step is to experimentally confirm direct physical binding between the compound and these proteins.

Affinity-Based Target Identification

Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful, unbiased method to identify protein binding partners from a complex biological sample, such as a cell lysate.[11]

  • Probe Synthesis: Synthesize a derivative of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid that incorporates a linker and an affinity tag (e.g., biotin). A control molecule, structurally similar but expected to be inactive, should also be synthesized.

  • Immobilization: Covalently attach the biotinylated compound to streptavidin-coated magnetic beads.

  • Protein Incubation: Incubate the compound-coated beads with a cell lysate from a relevant cell line or tissue. Also, incubate beads with the immobilized control compound and uncoated beads as negative controls.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Proteomic Analysis: Digest the eluted proteins with trypsin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the active compound beads to those from the control beads. Proteins that are significantly enriched in the active compound sample are considered potential binding partners.

Biophysical Confirmation of Target Engagement

Once potential targets are identified, biophysical assays are essential to confirm direct binding and to quantify the interaction. The Thermal Shift Assay (TSA) is a high-throughput and cost-effective method for this purpose.[12][13]

  • Protein Preparation: Obtain or purify the recombinant candidate target protein.

  • Assay Setup: In a 96- or 384-well plate, prepare reactions containing the target protein, a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins, and a range of concentrations of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid.[12] Include a no-compound control.

  • Thermal Denaturation: Use a real-time PCR machine to gradually increase the temperature of the plate.[14]

  • Fluorescence Monitoring: Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds, and fluorescence increases.[12]

  • Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of this curve is the melting temperature (Tm). A shift in the Tm (ΔTm) in the presence of the compound indicates a binding interaction that stabilizes the protein.[12]

Data Presentation

Table 2: Hypothetical Data from In Vitro Target Engagement Assays

Potential TargetAC-MS Enrichment (Fold Change)TSA ΔTm (°C) at 10 µM
Carbonic Anhydrase IX15.2+5.8
p38 MAPK8.9+3.1
Aldose Reductase6.5+2.5
Dihydropteroate SynthaseNot DetectedNot Tested
Visualization: In Vitro Experimental Workflow

G cluster_1 In Vitro Target Identification & Engagement acms Affinity Chromatography- Mass Spectrometry (AC-MS) hit_list List of Enriched Protein 'Hits' acms->hit_list tsa Thermal Shift Assay (TSA) validated_target Validated Direct Binding Target tsa->validated_target hit_list->tsa

Caption: Workflow for experimental identification and validation of direct protein targets.

Stage 3: Cellular Target Validation

Confirming that the compound engages its target in a live-cell environment is a critical step to ensure physiological relevance.[15] The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[16][17]

Methodologies
  • Cell Treatment: Treat intact cells with {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid at various concentrations, including a vehicle control.[18]

  • Heating: Heat the treated cells at a range of temperatures.[16] Ligand-bound proteins will be more resistant to thermal denaturation.[17]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[15][16]

  • Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble protein versus temperature. A shift in the curve to higher temperatures in the compound-treated cells confirms target engagement in a cellular context.[19]

Functional Validation using Gene Editing

To definitively link the identified target to a cellular phenotype, gene editing technologies like CRISPR/Cas9 are invaluable.[20][21][22] This approach helps to validate that the compound's effect is on-target.[23]

  • gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) that specifically target the gene of the putative protein target.

  • Cell Line Engineering: Transfect cells with a Cas9 nuclease and the specific gRNAs to generate a stable knockout cell line.[21]

  • Validation of Knockout: Confirm the absence of the target protein in the knockout cell line via Western blot or other methods.

  • Phenotypic Assay: Perform a relevant phenotypic assay (e.g., cell proliferation, cytokine release) on both the wild-type and knockout cell lines in the presence and absence of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid.

  • Interpretation: If the knockout cells are resistant to the effects of the compound, it provides strong evidence that the compound's activity is mediated through the knocked-out target protein.

Visualization: Hypothetical Signaling Pathway

Assuming the target is p38 MAPK, a key protein in inflammatory signaling:

G cluster_2 Hypothetical p38 MAPK Signaling Pathway stress Cellular Stress (e.g., LPS, UV) mkk MKK3/6 stress->mkk p38 p38 MAPK mkk->p38 downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream inflammation Inflammatory Response (e.g., TNF-α, IL-6 production) downstream->inflammation compound {Compound} compound->p38

Caption: Inhibition of the p38 MAPK pathway by the compound.

Stage 4: Preclinical In Vivo Validation

The final stage of target validation involves demonstrating target engagement and therapeutic efficacy in a relevant animal model of disease.

Methodologies
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: This establishes the relationship between the dose of the compound, its concentration in the plasma and target tissue over time (PK), and the degree of target engagement or modulation (PD).[24][25]

  • Pharmacodynamic Biomarker Assays: These assays measure the effect of the compound on the target in vivo.[26] For example, if the target is p38 MAPK, a PD biomarker could be the level of phosphorylated MK2 (a direct substrate of p38) in peripheral blood mononuclear cells (PBMCs) or in the target tissue.[26]

  • Efficacy Studies: The compound is administered to an appropriate animal model of disease (e.g., a mouse model of arthritis if the target is involved in inflammation). The therapeutic effect is then measured and correlated with the PK/PD data.

Data Presentation

Table 3: Key Parameters from a Hypothetical In Vivo Study

ParameterValue
Animal ModelCollagen-Induced Arthritis in Mice
Dosing Regimen10 mg/kg, oral, once daily
Plasma Cmax5 µM
Target Tissue Cmax2 µM
PD Biomarker Inhibition (p-MK2)75% at 4 hours post-dose
Efficacy Endpoint (Reduction in Paw Swelling)60% reduction at Day 14

Conclusion

The journey from a novel chemical entity to a validated therapeutic candidate is a systematic process of hypothesis generation and rigorous experimental testing. For {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid, the path forward involves a logical progression from computational prediction to in vitro biochemical assays, cellular validation, and finally, preclinical in vivo studies. This guide provides a robust, scientifically-grounded framework to navigate this process, enabling researchers to efficiently de-orphanize this compound, uncover its mechanism of action, and ultimately assess its therapeutic potential.

References

  • Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. PubMed. Available at: [Link]

  • CRISPR approaches to small molecule target identification. PubMed Central. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • In Silico Target Prediction for Small Molecules. PubMed. Available at: [Link]

  • Pre-clinical pharmacodynamic biomarker assays of immune modulation can translate to inform exploratory endpoints of target engagement in first-in-human clinical trial stages of drug discovery. Journal for ImmunoTherapy of Cancer. Available at: [Link]

  • Small molecule target identification using photo-affinity chromatography. PubMed Central. Available at: [Link]

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PubMed Central. Available at: [Link]

  • Thermal shift assays for early-stage drug discovery. Axxam SpA. Available at: [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic. Available at: [Link]

  • CRISPR-Validated Target Druggability for Small Molecule Drugs. Creative Diagnostics. Available at: [Link]

  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. PubMed. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]

  • Target Identification & Validation in Drug Discovery. Technology Networks. Available at: [Link]

  • Preclinical vs. Clinical Biomarkers: Understanding Their Distinct Roles in Drug Development. Crown Bioscience. Available at: [Link]

  • High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. NIH. Available at: [Link]

  • Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. PubMed Central. Available at: [Link]

  • In Silico Target Prediction for Small Molecules. ResearchGate. Available at: [Link]

  • Affinity Selection-Mass Spectrometry for the Discovery of Pharmacologically Active Natural Products. YouTube. Available at: [Link]

  • Target Validation with CRISPR. Biocompare. Available at: [Link]

  • The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Bitesize Bio. Available at: [Link]

  • Biomarkers, validation and pharmacokinetic-pharmacodynamic modelling. PubMed. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • (2-Amino-1,3-thiazol-4-yl)acetic acid. PubChem. Available at: [Link]

  • Sulfonamide (medicine). Wikipedia. Available at: [Link]

  • In Silico Target Prediction. Creative Biolabs. Available at: [Link]

  • Author Spotlight: Advancing Structural and Biochemical Studies of Proteins Through Thermal Shift Assays. JoVE. Available at: [Link]

  • Sulfonamides. MSD Manual Professional Edition. Available at: [Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Quantitative Determination of Protein–Ligand Affinity by Size Exclusion Chromatography Directly Coupled to High-Resolution Native Mass Spectrometry. ACS Publications. Available at: [Link]

  • Target Identification and Validation (Small Molecules). University College London. Available at: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. Available at: [Link]

  • Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Publications. Available at: [Link]

  • High-throughput: Affinity purification mass spectrometry. EMBL-EBI. Available at: [Link]

  • Sulfonamide: Mechanism of Action & Uses. Study.com. Available at: [Link]

  • In Silico Target Prediction for Small Molecules. OUCI. Available at: [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. ResearchGate. Available at: [Link]

  • Pharmacodynamic (PD) Biomarkers. Charles River Laboratories. Available at: [Link]

  • Target identification and validation in research. WJBPHS. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. ACS Publications. Available at: [Link]

  • Thermal unfolding methods in drug discovery. AIP Publishing. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • Target Identification and Validation. Sartorius. Available at: [Link]

  • Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Publishing. Available at: [Link]

  • A review on thiazole based compounds andamp; it's pharmacological activities. rjptonline.org. Available at: [Link]

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. nanobioletters.com. Available at: [Link]

Sources

In-depth Technical Guide: In Silico Modeling of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The convergence of computational chemistry and molecular biology has catalyzed a paradigm shift in modern drug discovery. In silico modeling, once a specialized academic field, now stands as a cornerstone for elucidating molecular interactions, predicting pharmacological profiles, and expediting the development of novel therapeutics. This guide offers a comprehensive, technically robust framework for the in silico investigation of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid, a molecule of considerable interest in medicinal chemistry. As a Senior Application Scientist, the goal is not merely to present a sequence of protocols, but to cultivate a profound understanding of the strategic rationale and scientific principles that underpin rigorous and reproducible computational research. This document will navigate the complexities of ligand and protein preparation, the subtleties of molecular docking and dynamics, and the critical interpretation of the resultant data, all grounded in established scientific integrity.

Introduction to {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid and the Imperative for In Silico Analysis

{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid is a heterocyclic compound characterized by a thiazole ring, a sulfonylamino group, and an acetic acid moiety.[1][2][3] This distinct combination of functional groups suggests a strong potential for forming specific, targeted interactions with biological macromolecules. The sulfonylamino group can function as both a hydrogen bond donor and acceptor, while the carboxylate of the acetic acid is a potent hydrogen bond acceptor capable of engaging in ionic interactions. The thiazole ring provides a rigid scaffold and can participate in various non-covalent interactions, including π-stacking. Thiazole and its derivatives are known to exhibit a wide range of biological activities, making them significant in medicinal chemistry.[4][5][6][7][8][9][10]

Understanding how these structural attributes translate into biological function is of paramount importance.[7] In silico modeling presents a powerful, cost-effective, and time-efficient methodology to:

  • Identify and characterize potential protein targets.

  • Elucidate the binding mode and key molecular interactions. [11]

  • Predict binding affinity and rank potential lead compounds. [12]

  • Investigate the dynamic behavior of the ligand-protein complex. [13]

  • Guide subsequent experimental studies, such as site-directed mutagenesis and lead optimization.

This guide will furnish the foundational knowledge and practical methodologies to realize these objectives.

cluster_0 In Silico Modeling Workflow Ligand Preparation Ligand Preparation Target Identification & Preparation Target Identification & Preparation Ligand Preparation->Target Identification & Preparation Molecular Docking Molecular Docking Target Identification & Preparation->Molecular Docking Molecular Dynamics Molecular Dynamics Molecular Docking->Molecular Dynamics Data Analysis & Interpretation Data Analysis & Interpretation Molecular Dynamics->Data Analysis & Interpretation cluster_1 Protein Preparation Workflow Download PDB Structure Download PDB Structure Remove Water & Heteroatoms Remove Water & Heteroatoms Download PDB Structure->Remove Water & Heteroatoms Add Hydrogens Add Hydrogens Remove Water & Heteroatoms->Add Hydrogens Assign Protonation States Assign Protonation States Add Hydrogens->Assign Protonation States Energy Minimization Energy Minimization Assign Protonation States->Energy Minimization cluster_2 MD Simulation & Analysis Docked Complex Docked Complex System Solvation & Ionization System Solvation & Ionization Docked Complex->System Solvation & Ionization Energy Minimization Energy Minimization System Solvation & Ionization->Energy Minimization Equilibration (NVT & NPT) Equilibration (NVT & NPT) Energy Minimization->Equilibration (NVT & NPT) Production MD Production MD Equilibration (NVT & NPT)->Production MD Trajectory Analysis (RMSD, RMSF, H-bonds) Trajectory Analysis (RMSD, RMSF, H-bonds) Production MD->Trajectory Analysis (RMSD, RMSF, H-bonds)

Figure 3: The sequential stages of a molecular dynamics simulation and subsequent trajectory analysis.

Conclusion and Future Directions

This guide has delineated a comprehensive in silico workflow for investigating the molecular interactions of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid. By adhering to these protocols, researchers can acquire significant insights into the potential biological activity of this compound. The outcomes of these computational studies provide a solid foundation for subsequent experimental validation, such as in vitro binding assays and cell-based functional assays. The iterative cycle of in silico prediction and experimental verification is the cornerstone of modern, efficient drug discovery.

[14][15][16][17][18]### 7. References

  • GROMACS Tutorials. (n.d.). Retrieved from [Link]

  • GROMACS tutorial | Biomolecular simulations - EMBL-EBI. (n.d.). Retrieved from [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9-s), 133-143.

  • Step-by-Step Tutorial on Molecular Docking - Omics tutorials. (2024, October 8). Retrieved from [Link]

  • Molecular Docking Tutorial. (n.d.). Retrieved from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025, April 29). Retrieved from [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences, 49(2), 599-618.

  • Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. (2025, April 1). YouTube. Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4937.

  • Introduction to Molecular Dynamics - the GROMACS tutorials!. (n.d.). Retrieved from [Link]

  • Running molecular dynamics simulations using GROMACS - Galaxy Training!. (2019, June 3). Retrieved from [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved from [Link]

  • A review on thiazole based compounds & it's pharmacological activities. (2024). World Journal of Pharmaceutical Research, 13(16), 1184-1201.

  • In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. (2018). International Journal of Molecular Sciences, 19(6), 1573.

  • Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. (2024). Journal of Chemical Information and Modeling.

  • Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. (2021). International Journal of Molecular Sciences, 22(16), 8783.

  • Toward In Silico Design of Protein–Protein Interaction Stabilizers. (2023). ACS Central Science, 9(5), 793-795.

  • In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein. (2023). ACS Central Science, 9(2), 245-255.

  • {2-[(methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid. (n.d.). Retrieved from [Link]

  • (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. (2013). Bioscience, Biotechnology, and Biochemistry, 77(6), 1251-1257.

  • Synthesis and Antimicrobial Activity of [2-[2-(N, N-disubstituted Thiocarbamoyl-Sulfanyl)-Acylamino] thiazol-4-yl]acetic Acid Ethyl Esters. (2004). Archiv der Pharmazie, 337(5), 267-274.

Sources

Preliminary Cytotoxicity Screening of 2-(2-methanesulfonamidothiazol-4-yl)acetic acid: A Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for conducting the preliminary cytotoxicity screening of the novel compound, 2-(2-methanesulfonamidothiazol-4-yl)acetic acid. While specific biological data for this molecule is not yet extensively published, its thiazole acetic acid scaffold is present in compounds with known biological activities, including antimicrobial and anticancer effects, making it a candidate of interest for further investigation.[1][2] This document outlines a multi-faceted, field-proven strategy for an initial assessment of its cytotoxic potential. We detail a logical, tiered approach that moves from evaluating general cell viability and membrane integrity to elucidating the primary mechanism of cell death. The protocols described—including the MTT, LDH, and Annexin V/Propidium Iodide assays—are presented as self-validating systems, complete with the necessary controls and data interpretation guidelines to ensure scientific rigor. This guide is designed to serve as a robust roadmap for researchers embarking on the cytotoxic characterization of this and other promising new chemical entities.

Introduction and Strategic Rationale

The Target Compound: 2-(2-methanesulfonamidothiazol-4-yl)acetic acid

The subject of this guide is a thiazole derivative with a methanesulfonamide group and an acetic acid moiety. The thiazole ring is a privileged scaffold in medicinal chemistry, known for a wide spectrum of biological activities.[2] Similarly, compounds containing an acetic acid functional group have demonstrated direct cytotoxic effects in various contexts.[3][4] The combination of these structural features warrants a thorough investigation into the compound's potential as a therapeutic agent, for which a primary cytotoxicity screen is the essential first step.

The Imperative for a Multi-Assay Screening Approach

A preliminary cytotoxicity screen serves as a critical filter in the drug discovery pipeline.[5] Relying on a single assay can be misleading, as different methods measure distinct cellular parameters. For instance, a compound might inhibit metabolic activity without immediately compromising membrane integrity. Therefore, a multi-assay approach is crucial for building a comprehensive and reliable preliminary profile of a compound's effect on cells. This guide advocates for a tripartite strategy:

  • Metabolic Activity Assessment: To determine the effect on cell viability and proliferation.

  • Membrane Integrity Assessment: To quantify overt cell lysis and necrosis.

  • Mechanism of Death Assessment: To differentiate between programmed cell death (apoptosis) and uncontrolled lysis (necrosis).

Experimental Design and Workflow

A well-designed experiment is foundational to trustworthy results. This section details the critical upstream decisions and the overall workflow for the screening cascade.

Cell Line Selection

The choice of cell lines is paramount and should be driven by the therapeutic area of interest. A standard approach involves:

  • A Panel of Cancer Cell Lines: Select lines from diverse tissue origins (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) to assess the breadth of activity.

  • A Non-Cancerous Control Cell Line: Include a "normal" cell line (e.g., HEK293 embryonic kidney cells or primary fibroblasts) to determine the compound's selectivity index—its ability to target cancer cells over healthy ones.[6]

Compound Preparation

Proper handling of the test compound is critical for reproducibility.

  • Stock Solution Preparation: Dissolve 2-(2-methanesulfonamidothiazol-4-yl)acetic acid in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock (e.g., 10-50 mM).

  • Working Solutions: Prepare serial dilutions from the stock solution in a complete cell culture medium to achieve the final desired concentrations for treatment. Ensure the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤0.5%).

Overall Experimental Workflow

The screening process follows a logical progression from cell culture to data analysis. The workflow ensures that data from multiple assays can be correlated to build a cohesive understanding of the compound's cytotoxic profile.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assays cluster_analysis Phase 4: Data Analysis Compound Compound Stock (in DMSO) Treatment Treat with Serial Dilutions of Compound (24-72h) Compound->Treatment Cells Cell Line Culture (Cancer Panel & Normal) Seeding Seed Cells in 96-well Plates (24h incubation) Cells->Seeding Seeding->Treatment MTT Metabolic Viability (MTT Assay) Treatment->MTT LDH Membrane Integrity (LDH Assay) Treatment->LDH Flow Mechanism of Death (Annexin V / PI) Treatment->Flow IC50 Calculate IC50 Values (Dose-Response Curves) MTT->IC50 Cyto % Cytotoxicity Calculation LDH->Cyto Profile Apoptotic vs. Necrotic Cell Population Analysis Flow->Profile Conclusion Synthesize Data & Formulate Hypothesis IC50->Conclusion Cyto->Conclusion Profile->Conclusion

Sources

An In-Depth Technical Guide to the Solubility and Stability of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid is a molecule of significant interest within pharmaceutical research and development. Its structural motifs, featuring a thiazole ring, a carboxylic acid, and a methylsulfonylamino group, suggest a complex physicochemical profile that dictates its behavior in biological systems and formulation matrices. A thorough understanding of its solubility and stability is paramount for advancing this compound through the drug discovery and development pipeline. Poor solubility can lead to erratic absorption and low bioavailability, while instability can compromise product efficacy and safety.

This technical guide provides a comprehensive framework for characterizing the solubility and stability of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid. In the absence of extensive public domain data for this specific molecule, this document serves as a detailed roadmap, empowering researchers to generate robust and reliable data. The protocols herein are designed to be self-validating systems, grounded in established scientific principles and regulatory guidelines.

Part 1: Solubility Characterization

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid, the presence of both an acidic (carboxylic acid) and a potentially ionizable (thiazole and sulfonamide) group suggests that its solubility will be highly dependent on pH.

Theoretical Considerations

The Henderson-Hasselbalch equation provides a theoretical framework for understanding the pH-dependent solubility of ionizable compounds. For a weakly acidic compound like {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid, the solubility (S) at a given pH can be predicted relative to its intrinsic solubility (S₀), the solubility of the non-ionized form. The pKa of the carboxylic acid will be a key parameter in this relationship.

Experimental Determination of Solubility

Two primary types of solubility measurements are relevant in drug discovery: kinetic and thermodynamic solubility.[1][2][3][4][5]

1.2.1. Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[1][2][3][4][5] This high-throughput screen is valuable for early-stage discovery to quickly flag compounds with potential solubility liabilities.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

  • Aqueous Buffer Addition: To a separate 96-well plate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Transfer a small volume of the DMSO stock solutions to the corresponding wells of the aqueous buffer plate. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).[2]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The lowest concentration at which a precipitate is observed is the kinetic solubility.

  • Quantification (Optional): For a more quantitative assessment, centrifuge the plate to pellet the precipitate. Collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

1.2.2. Thermodynamic Solubility Assessment

Thermodynamic solubility, also known as equilibrium solubility, represents the true solubility of a compound in a saturated solution at equilibrium.[1][2][4][5] This is a more time-consuming but more accurate measure, crucial for later-stage development and formulation. The shake-flask method is the gold standard for this determination.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

  • Compound Addition: Add an excess amount of solid {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.

  • Equilibration: Tightly cap the vials and shake them in a temperature-controlled incubator (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed.

  • Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid using a validated analytical method (e.g., HPLC-UV).

Data Presentation: Solubility Profile of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid

Solvent/Buffer pH Kinetic Solubility (µg/mL) Thermodynamic Solubility (µg/mL)
Water~7.0Experimentally DeterminedExperimentally Determined
0.1 N HCl1.2Experimentally DeterminedExperimentally Determined
Acetate Buffer4.5Experimentally DeterminedExperimentally Determined
Phosphate Buffer6.8Experimentally DeterminedExperimentally Determined
PBS7.4Experimentally DeterminedExperimentally Determined
EthanolN/AExperimentally DeterminedExperimentally Determined
DMSON/AExperimentally DeterminedExperimentally Determined
AcetoneN/AExperimentally DeterminedExperimentally Determined

Visualization of Experimental Workflow: Solubility Determination

G cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k1 Prepare 10 mM stock in DMSO k2 Serial Dilution in 96-well plate k1->k2 k3 Add to aqueous buffer k2->k3 k4 Incubate (2h, RT) k3->k4 k5 Measure Turbidity (Nephelometry) k4->k5 t1 Add excess solid to buffer t2 Equilibrate (24-48h, Shake-Flask) t1->t2 t3 Centrifuge/Settle t2->t3 t4 Filter Supernatant t3->t4 t5 Quantify (HPLC-UV) t4->t5

Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.

Part 2: Stability Assessment

The chemical stability of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid is a critical quality attribute that influences its shelf-life, formulation, and storage conditions. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[6][7][8][9][10]

Forced Degradation (Stress Testing)

Forced degradation studies involve subjecting the compound to conditions more severe than those expected during storage to accelerate degradation.[6][7][8][9][10] The goal is to achieve a target degradation of 5-20%.[9]

Experimental Protocol: Forced Degradation Studies

  • Sample Preparation: Prepare solutions of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid in appropriate solvents (e.g., water, methanol, or a mixture). For solid-state studies, use the neat API.

  • Stress Conditions:

    • Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: 0.1 N NaOH at room temperature or elevated temperature for various time points.

    • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature for various time points.

    • Thermal Degradation (Solid State): Store the solid compound in an oven at a high temperature (e.g., 80°C) for an extended period.

    • Photostability: Expose the solid compound and its solution to UV and visible light according to ICH Q1B guidelines.[11][12][13][14]

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation.

    • Identify and characterize any significant degradation products using techniques like LC-MS.

    • Assess mass balance to ensure that all degradation products are accounted for.[9]

Data Presentation: Forced Degradation of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid

Stress Condition Duration Temperature % Degradation Major Degradation Products (Retention Time)
0.1 N HCl24 hours60°CExperimentally DeterminedExperimentally Determined
0.1 N NaOH8 hours40°CExperimentally DeterminedExperimentally Determined
3% H₂O₂24 hoursRTExperimentally DeterminedExperimentally Determined
Heat (Solid)7 days80°CExperimentally DeterminedExperimentally Determined
Light (ICH Q1B)--Experimentally DeterminedExperimentally Determined
Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the API due to degradation and separate it from its degradation products.[15][16][17][18][19]

Protocol: HPLC Method Development Strategy

  • Column Selection: Start with a C18 reversed-phase column, which is versatile for a wide range of small molecules.

  • Mobile Phase Selection: A common starting point is a gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized to ensure good peak shape for the acidic parent compound and its potential degradation products.

  • Wavelength Selection: Determine the UV absorbance maximum (λmax) of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid using a UV-Vis spectrophotometer.

  • Gradient Optimization: Run a broad gradient (e.g., 5% to 95% organic modifier) to elute all components. Then, optimize the gradient to achieve adequate separation between the parent peak and all degradation product peaks.

  • Method Validation: Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the parent compound from its degradation products generated during forced degradation studies.

Visualization of Experimental Workflow: Stability Assessment

G cluster_forced_degradation Forced Degradation Studies cluster_hplc_method Stability-Indicating Method Development fd1 Prepare API Solution/Solid fd2 Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) fd1->fd2 fd3 Sample at Time Points fd2->fd3 fd4 Analyze by HPLC fd3->fd4 hm3 Inject Stressed Samples fd4->hm3 Provides Samples for Method Development hm1 Select Column & Mobile Phase hm2 Optimize Gradient & Wavelength hm1->hm2 hm2->hm3 hm4 Validate Method (ICH) hm3->hm4

Caption: Workflow for Stability Assessment and Method Development.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid. By following the detailed protocols for kinetic and thermodynamic solubility, as well as forced degradation studies and the development of a stability-indicating HPLC method, researchers can generate the critical data necessary to inform formulation development, establish appropriate storage conditions, and ensure the quality and efficacy of this promising compound. The principles and methodologies outlined herein are grounded in established scientific and regulatory standards, providing a solid foundation for advancing the development of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid.

References

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • Jain, A., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239.
  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • BioPharm International. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Vladimirova, S., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 149-156.
  • Singh, R., & Kumar, R. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(5), 1-5.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • ResearchGate. (2024). Forced Degradation in Pharmaceuticals - A Regulatory Update. Retrieved from [Link]

  • ResearchGate. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. Retrieved from [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise and unambiguous structural characterization of novel chemical entities is a foundational requirement. {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid (Molecular Formula: C₆H₈N₂O₄S₂, Molecular Weight: 236.27 g/mol ) is a molecule of significant interest, incorporating several key pharmacophores: a thiazole ring, a sulfonamide linkage, and a carboxylic acid moiety.[1][2][3] Such structural motifs are prevalent in a wide array of biologically active compounds, including anti-inflammatory and antimicrobial agents.[4]

This guide provides a comprehensive, in-depth exploration of the core spectroscopic techniques required for the structural elucidation and verification of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid. Moving beyond mere data reporting, this document explains the causality behind experimental choices and demonstrates how a multi-faceted spectroscopic approach provides a self-validating system for structural confirmation. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, presenting not only the interpretation of expected data but also detailed, field-proven protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

The first step in any spectroscopic analysis is to deconstruct the molecule into its constituent functional groups. This allows for a predictive approach to interpreting the resultant spectra.

Chemical Structure:

Key Functional Groups & Their Expected Spectroscopic Contributions:

  • Thiazole Ring: This heteroaromatic system will produce characteristic signals in ¹H and ¹³C NMR, specific vibrational modes in IR, and a distinct chromophore for UV-Vis absorption.

  • Sulfonamide (-SO₂NH-): This group is identifiable by its characteristic asymmetric and symmetric S=O stretches in the IR spectrum and the exchangeable NH proton in ¹H NMR.

  • Carboxylic Acid (-COOH): This functional group provides some of the most distinct spectroscopic signatures: a very broad O-H stretch in the IR, a strongly deshielded carbonyl peak in both IR and ¹³C NMR, and a highly exchangeable acidic proton in ¹H NMR.

  • Methylene (-CH₂-): An aliphatic spacer group that will appear as a singlet in the ¹H NMR spectrum, with its chemical shift influenced by the adjacent thiazole and carboxylic acid groups.

  • Methyl (-CH₃): Part of the methylsulfonyl group, this will produce a sharp, distinct singlet in the ¹H NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.

Rationale & Expected Spectra

For {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid, we anticipate a relatively simple yet highly informative set of spectra due to the molecule's lack of complex proton-proton coupling.

  • ¹H NMR Spectroscopy: The proton spectrum provides a count of chemically distinct protons and information about their local electronic environment.

    • Thiazole Proton (H-5): A single proton on the thiazole ring is expected to appear as a singlet in the aromatic region (δ 6.5-7.5 ppm).[5]

    • Methylene Protons (-CH₂-): These two equivalent protons, situated between the electron-withdrawing thiazole ring and carbonyl group, will be deshielded and appear as a singlet (δ 3.5-4.0 ppm).

    • Methyl Protons (-SO₂CH₃): The three equivalent protons on the methyl group attached to the sulfonyl group will produce a sharp singlet (δ 3.0-3.5 ppm).

    • Sulfonamide Proton (-NH-): This proton will likely appear as a broad singlet (δ 9.0-12.0 ppm) and will exchange upon addition of D₂O. Its chemical shift can be highly dependent on solvent and concentration.

    • Carboxylic Acid Proton (-OH): This acidic proton will be a very broad singlet, often far downfield (δ 10.0-13.0 ppm), and will readily exchange with D₂O.

  • ¹³C NMR Spectroscopy: The carbon spectrum reveals all unique carbon environments.

    • Carbonyl Carbon (-COOH): This will be the most deshielded carbon, appearing around δ 170-175 ppm.

    • Thiazole Carbons (C-2, C-4, C-5): These carbons will resonate in the heteroaromatic region (δ 110-165 ppm). The C-2 carbon, bonded to two heteroatoms (N and S), is expected to be the most downfield of the ring carbons.[6]

    • Methyl Carbon (-SO₂CH₃): Expected in the aliphatic region (δ 35-45 ppm).[7]

    • Methylene Carbon (-CH₂-): Expected in the aliphatic region (δ 30-40 ppm).

Predicted NMR Data Summary
Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
δ (ppm) Multiplicity
Thiazole-H56.8 - 7.2s
-CH₂-3.7 - 4.1s
-SO₂CH₃3.1 - 3.4s
-NH-9.5 - 11.0br s
-COOH11.0 - 12.5br s
Thiazole-C2--
Thiazole-C4--
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 10-20 mg of the compound for ¹H NMR (or 50-75 mg for ¹³C NMR) and dissolve it in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, which is effective for dissolving both the carboxylic acid and sulfonamide functionalities.[8][9]

  • Solubilization: Transfer the solution to a clean, high-quality 5 mm NMR tube. Gently vortex to ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette.[9]

  • Instrument Setup: Insert the sample into the NMR spectrometer.[10]

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.[11]

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum (typically 8-16 scans).

    • Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).[12]

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample (10-75 mg) Dissolve Dissolve in DMSO-d6 (0.6 mL) Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert into Spectrometer Transfer->Insert LockShim Lock & Shim Insert->LockShim AcquireH1 Acquire ¹H Spectrum LockShim->AcquireH1 AcquireC13 Acquire ¹³C Spectrum LockShim->AcquireC13 Process FT, Phasing, Baseline Correction AcquireH1->Process AcquireC13->Process Calibrate Calibrate Spectrum (Ref: Solvent) Process->Calibrate Assign Assign Peaks Calibrate->Assign IR_Correlation cluster_groups cluster_peaks Molecule {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid COOH Carboxylic Acid (-COOH) Molecule->COOH SO2NH Sulfonamide (-SO₂NH-) Molecule->SO2NH Thiazole Thiazole Ring Molecule->Thiazole OH_Stretch O-H Stretch (2500-3300, broad) COOH->OH_Stretch CO_Stretch C=O Stretch (1700-1730) COOH->CO_Stretch SO2_Stretch S=O Stretches (1330-1370 & 1150-1180) SO2NH->SO2_Stretch NH_Stretch N-H Stretch (3200-3350) SO2NH->NH_Stretch Ring_Stretch C=N/C=C Stretch (1550-1630) Thiazole->Ring_Stretch

Correlation of functional groups to IR peaks.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is essential for determining the molecular weight of a compound and, with high-resolution instruments, its exact molecular formula. Electrospray Ionization (ESI) is the ideal "soft" ionization technique for this molecule, as it minimizes fragmentation and readily ionizes the acidic and polar functional groups. [13][14]

Rationale & Expected Spectra
  • Ionization Mode: The carboxylic acid makes the molecule amenable to negative ion mode ESI , where it will be detected as the deprotonated molecule, [M-H]⁻. In positive ion mode , protonation can occur, likely on the thiazole nitrogen, yielding [M+H]⁺.

  • Molecular Ion: The calculated monoisotopic mass of C₆H₈N₂O₄S₂ is 236.00. Therefore, we expect to see:

    • In negative mode: a base peak at m/z 235.00.

    • In positive mode: a base peak at m/z 237.01.

  • Isotopic Pattern: The presence of two sulfur atoms will create a characteristic isotopic pattern. The A+2 peak (from the presence of one ³⁴S isotope) will have a relative abundance of approximately 8.9% of the A peak (containing two ³²S isotopes), providing strong evidence for the presence of two sulfur atoms.

  • Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) of the molecular ion can provide structural information. Key expected fragmentations include: [15][16][17] * Loss of CO₂ (44 Da): Decarboxylation of the [M-H]⁻ ion is a common fragmentation pathway for carboxylic acids.

    • Cleavage of the Sulfonamide Bond: Fragmentation can occur at the S-N or C-S bonds of the sulfonamide group. [18] * Loss of the Acetic Acid Side Chain: Cleavage of the bond between the thiazole ring and the methylene group.

Predicted Mass Spectrometry Data
Ion Mode Calculated m/z Comment
[M-H]⁻Negative235.00Molecular Ion (Deprotonated)
[M+H]⁺Positive237.01Molecular Ion (Protonated)
[M-H-CO₂]⁻Negative190.02Loss of carbon dioxide from parent ion
[C₄H₅N₂S]⁺Positive113.02Fragment from cleavage of side chain and sulfonamide
Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50). [19]A trace amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can be added to promote ionization.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). [19]3. Ion Source Parameters: Optimize key ESI source parameters, including capillary voltage (typically 3-5 kV), nebulizing gas pressure, and drying gas flow and temperature, to achieve a stable and intense signal for the ion of interest. [13]4. Mass Analysis: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da). For high-resolution mass spectrometry (HRMS), use an Orbitrap or FT-ICR analyzer to obtain an accurate mass measurement for molecular formula confirmation. [20]5. Tandem MS (Optional): To study fragmentation, perform an MS/MS experiment by isolating the molecular ion ([M-H]⁻ or [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Potential Fragmentation Pathway Diagram

MS_Fragmentation Parent [M-H]⁻ m/z = 235.00 Frag1 [M-H-CO₂]⁻ m/z = 190.02 Parent->Frag1 - CO₂ Frag2 [M-H-CH₂COOH]⁻ m/z = 175.98 Parent->Frag2 - CH₂COOH

A simplified potential fragmentation pathway.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Chromophore

UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within a molecule, providing information about conjugated systems and chromophores. [21][22]

Rationale & Expected Spectrum

The primary chromophore in {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid is the 2-aminothiazole core. Heteroaromatic systems typically exhibit intense π → π* transitions. [23]

  • Absorption Maxima (λmax): Based on literature for 2-aminothiazole and its derivatives, an absorption maximum (λmax) is expected in the range of 250-280 nm. [24][25][26]The exact position will be influenced by the substituents (the methylsulfonylamino and acetic acid groups) and the solvent used. These groups act as auxochromes, potentially shifting the λmax and altering the molar absorptivity.

  • Solvatochromism: The position of the λmax may shift depending on the polarity of the solvent, a phenomenon known as solvatochromism. This can provide insight into the nature of the electronic transition. [27]

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

  • Sample Preparation: Prepare a stock solution of known concentration. Perform serial dilutions to create a solution with an absorbance in the optimal range (0.2-1.0 AU).

  • Instrument Setup: Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent (the "blank") and another with the sample solution.

  • Baseline Correction: Place the blank cuvette in both the sample and reference holders and run a baseline correction to zero the instrument and subtract any absorbance from the solvent and cuvette.

  • Spectrum Acquisition: Replace the blank in the sample holder with the sample cuvette. Scan across a wavelength range (e.g., 200-400 nm) to record the absorption spectrum and identify the λmax.

Integrated Analysis: The Self-Validating System

No single technique provides the complete picture. The true power of spectroscopic analysis comes from integrating the data from all methods, where each result cross-validates the others, leading to an unambiguous structural assignment.

The Integrated Workflow
  • Start with MS: High-resolution mass spectrometry provides the molecular formula (C₆H₈N₂O₄S₂), confirming the elemental composition and the presence of two sulfur atoms via the isotopic pattern.

  • Identify Functional Groups with IR: The IR spectrum confirms the presence of the key functional groups predicted by the formula: a carboxylic acid (broad O-H, strong C=O), a sulfonamide (N-H, two strong S=O), and a thiazole ring.

  • Map the Structure with NMR: NMR spectroscopy puts the pieces together. ¹H NMR confirms the number and type of protons (thiazole-H, -CH₂-, -CH₃, -NH, -OH), and their connectivity (or lack thereof, as seen by the singlets). ¹³C NMR confirms the carbon skeleton, including the carbonyl and the distinct aromatic carbons of the thiazole ring.

  • Confirm the Chromophore with UV-Vis: The UV-Vis spectrum confirms the presence of the conjugated heteroaromatic system, consistent with the proposed thiazole core.

This integrated approach ensures trustworthiness, as an incorrect structure would lead to inconsistencies across the different datasets. For example, if the side chain were attached at the 5-position of the thiazole instead of the 4-position, the NMR spectra would be significantly different, even if the MS and IR data were similar.

Overall Characterization Workflow

Integrated_Analysis cluster_techniques cluster_info Sample Unknown Sample {2-[(Methylsulfonyl)amino] -1,3-thiazol-4-yl}acetic acid MS Mass Spectrometry (ESI-MS) Sample->MS IR Infrared Spectroscopy (ATR-FTIR) Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR UV UV-Vis Spectroscopy Sample->UV MS_Info Molecular Formula (C₆H₈N₂O₄S₂) Isotopic Pattern (2S) MS->MS_Info IR_Info Functional Groups (-COOH, -SO₂NH, etc.) IR->IR_Info NMR_Info Connectivity & Skeleton (C-H Framework) NMR->NMR_Info UV_Info Conjugated System (Chromophore ID) UV->UV_Info Conclusion Unambiguous Structural Confirmation MS_Info->Conclusion IR_Info->Conclusion NMR_Info->Conclusion UV_Info->Conclusion

Integrated workflow for structural elucidation.

Conclusion

The spectroscopic characterization of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid is a clear demonstration of the synergy between modern analytical techniques. Through the logical application of Mass Spectrometry, IR Spectroscopy, NMR Spectroscopy, and UV-Vis Spectroscopy, every aspect of the molecule's structure can be probed and confirmed. This guide has outlined the theoretical predictions, practical experimental protocols, and the integrated logic required to move from a sample vial to a fully validated chemical structure, providing the foundational data necessary for further research and development in the pharmaceutical sciences.

References

  • Standard Operating Procedure for NMR Experiments. (2023). University of Notre Dame. [Link]

  • Dass, C. (2002). Electrospray Ionization for Mass Spectrometry. LCGC North America. [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. [Link]

  • Larriba-Andaluz, C. (2022). Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]

  • Böger, L., et al. (2022). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. [Link]

  • Electrospray Ionization Mass Spectrometry Methodology. (n.d.). Florida State University Office of Research. [Link]

  • UV-vis spectra of 2-aminothiazole (AT) and PATs synthesized with... (n.d.). ResearchGate. [Link]

  • How To Prepare And Run An NMR Sample. (2025). ALWSCI Technologies. [Link]

  • Protocol device used for FTIR-ATR spectroscopy. (n.d.). ResearchGate. [Link]

  • Bapat, N., & Powner, M. W. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. Physical Chemistry Chemical Physics. [Link]

  • Standard Operating Procedure – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. (n.d.). University of Macau. [Link]

  • Seton Hall University 200 MHz MR SOP manual. (2012). Seton Hall University. [Link]

  • ATR FTIR Basics | Attenuated Total Reflectance. (2019). Bruker. [Link]

  • Synthesis and Antimicrobial Evaluation of Some Novel Sulfonamide Derivatives Containing Thiazole Moiety. (2020). JETIR. [Link]

  • ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]

  • Al-rawi, J. M., et al. (1988). 1H and 13C NMR study of 2-alkyl thio-5-phenyl-1,3,4-thiadiazole; The S-oxidation and dioxidation effects. Spectroscopy Letters. [Link]

  • Khan, I., et al. (2022). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. RSC Advances. [Link]

  • Albayrak, G., et al. (2021). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

  • 2-Aminothiazole. (n.d.). NIST WebBook. [Link]

  • Reva, I., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules. [Link]

  • FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.). ResearchGate. [Link]

  • UV Visible spectra of Aromatic and Heteroaromatic compounds. (2020). YouTube. [Link]

  • (2-Amino-1,3-thiazol-4-yl)acetic acid. (n.d.). PubChem. [Link]

  • The ¹H & ¹³C NMR spectra of thiazole derivative 10d. (n.d.). ResearchGate. [Link]

  • Mohamed, Y. A., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B. [Link]

  • How To Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. (2021). Indonesian Journal of Science and Technology. [Link]

  • Batista, R. M. F., et al. (2016). UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium. ResearchGate. [Link]

  • How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics. [Link]

  • Density functional theory and FTIR spectroscopic study of carboxyl group. (n.d.). Indian Journal of Pure & Applied Physics. [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. [Link]

  • Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. (2018). YouTube. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • 2-benzamidofuro[2,3-d]thiazole-5-carboxylic acid. (n.d.). SpectraBase. [Link]

  • (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). (n.d.). PubChem. [Link]

  • Lei, X., et al. (2007). 1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3, 4-b] [12][28][19]Thiadiazine Derivatives. Magnetic Resonance in Chemistry. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. [Link]

  • (a) ¹H-NMR, (b) ¹³C-NMR of sulfonamide derivative (DMSA), and (c)... (n.d.). ResearchGate. [Link]

  • 2-{[(E)-[(2-Amino-1,3-thiazol-4-YL)[(2-methyl-4-oxo-1-sulfoazetidin-3-YL)carbamoyl]methylidene]amino]oxy}-2-methylpropanoic acid. (n.d.). PubChem. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Solubilization of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid is a synthetic compound featuring a thiazole ring, a structure of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active agents. The biological evaluation of such compounds in cellular assays is fundamental to drug discovery and development. A critical prerequisite for obtaining reliable and reproducible in vitro data is the proper dissolution of the test compound to ensure its bioavailability to the cells in culture. This document provides a detailed protocol for the solubilization of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid, designed for researchers, scientists, and drug development professionals. The protocol emphasizes practices that maintain the chemical integrity of the compound while ensuring compatibility with standard cell culture conditions.

Physicochemical Properties and Solubility Considerations

A comprehensive understanding of the physicochemical properties of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid is paramount for developing an effective dissolution strategy.

Structural Features: The molecule contains both an acidic carboxylic acid group and a sulfonamide moiety. The thiazole ring itself is a weakly basic heterocycle. This amphipathic nature, combined with a relatively rigid backbone, often results in poor aqueous solubility. A structural analogue, (2-Amino-1,3-thiazol-4-yl)acetic acid, is known to have very low water solubility, at less than 1 mg/mL.[1]

Solvent Selection Rationale: Given the predicted low aqueous solubility, a water-miscible organic solvent is the preferred choice for preparing a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a widely used solvent in cell culture applications due to its powerful solubilizing capacity for a broad range of organic molecules and its relatively low cytotoxicity at concentrations typically below 0.5% (v/v).[2] While the carboxylic acid group suggests that solubility might be enhanced in a slightly basic aqueous solution (e.g., by preparing a salt with sodium bicarbonate or a dilute NaOH solution), this can risk chemical degradation and is often more complex to standardize for routine cell culture use. Therefore, DMSO is recommended as the primary solvent.

Table 1: Physicochemical Properties of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic Acid

PropertyValueSource
Molecular Formula C₆H₈N₂O₄S₂[3]
Molecular Weight 236.27 g/mol [3]
CAS Number 62557-05-5[3]
Appearance White to off-white powderAssumed, typical for this class
Aqueous Solubility Not explicitly reported; predicted to be lowInferred from analogue data[1]
Recommended Solvent Dimethyl Sulfoxide (DMSO)[2]
Storage Temperature Room temperature (as solid)[3]

Experimental Protocol: Preparation of Stock and Working Solutions

This protocol details the steps for preparing a 10 mM stock solution of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid in DMSO and its subsequent dilution to working concentrations in cell culture medium.

Materials
  • {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid (solid powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile serological pipettes and pipette tips

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Workflow for Solution Preparation

Dissolution_Workflow cluster_prep Stock Solution Preparation (10 mM) cluster_dilution Working Solution Preparation A Weigh Compound (e.g., 2.36 mg) B Add DMSO (e.g., 1 mL) A->B Transfer to sterile tube C Vortex to Dissolve B->C Ensure complete dissolution D Aliquot & Store (-20°C, protected from light) C->D E Thaw Stock Aliquot D->E For each experiment F Serial Dilution in Culture Medium E->F e.g., 1:1000 for 10 µM G Treat Cells F->G Final DMSO < 0.5%

Caption: Workflow for preparing stock and working solutions.

Step-by-Step Methodology

Part 1: Preparation of a 10 mM Stock Solution in DMSO

  • Calculate the Required Mass: To prepare a 10 mM stock solution, calculate the mass of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid needed.

    • Molecular Weight (MW) = 236.27 g/mol

    • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

      • Mass (g) = Volume (L) × Concentration (mol/L) × MW ( g/mol )

      • Mass = 0.001 L × 0.010 mol/L × 236.27 g/mol = 0.0023627 g = 2.36 mg

    • Accurately weigh out approximately 2.36 mg of the compound using a calibrated analytical balance. Record the exact weight.

  • Dissolution in DMSO:

    • Transfer the weighed compound into a sterile, amber microcentrifuge tube or glass vial. The use of amber tubes is recommended to protect the compound from light, minimizing the risk of photodegradation.

    • Add the calculated volume of sterile, cell culture-grade DMSO. For 2.36 mg of the compound, add 1 mL of DMSO. Adjust the volume of DMSO proportionally based on the actual mass weighed.

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Storage of Stock Solution:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can lead to compound degradation.

    • Store the aliquots at -20°C. When stored properly, the stock solution should be stable for several months. However, it is important to be aware that some 2-aminothiazole derivatives have shown instability in DMSO over time.[4] It is advisable to prepare fresh stock solutions periodically.

Part 2: Preparation of Working Solutions in Cell Culture Medium

  • Thaw the Stock Solution: For each experiment, remove one aliquot of the 10 mM stock solution from the -20°C freezer and allow it to thaw completely at room temperature.

  • Dilution into Culture Medium:

    • Perform serial dilutions of the stock solution directly into the complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Example for a 10 µM final concentration: A 1:1000 dilution is required (10 mM / 1000 = 10 µM). Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium.

    • Crucial Consideration: Ensure the final concentration of DMSO in the medium applied to the cells does not exceed a level that causes cytotoxicity. A final concentration of 0.5% (v/v) DMSO is generally considered safe for most cell lines, but it is imperative to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any solvent effects.[2]

  • Application to Cells:

    • Mix the working solution gently by pipetting or inverting the tube.

    • Use the freshly prepared working solutions to treat your cells immediately. Do not store diluted solutions in culture medium for extended periods, as the compound's stability in aqueous, buffered solutions is likely to be limited.

Self-Validating Systems and Quality Control

To ensure the trustworthiness of your experimental results, incorporate the following validation steps:

  • Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same volume of culture medium containing the highest concentration of DMSO used for the test compound dilutions. This is essential to differentiate the effects of the compound from any effects of the solvent.

  • Solubility Check: After preparing the highest concentration of your working solution, visually inspect it for any signs of precipitation. If cloudiness or particulates are observed, it indicates that the compound has precipitated out of solution, and the actual concentration is lower than intended. In such cases, you may need to lower the final test concentration or reconsider the dissolution method.

  • Dose-Response Curve: When testing the biological activity of the compound, generating a dose-response curve with multiple concentrations is recommended. A logical and consistent dose-dependent effect provides confidence that the observed activity is due to the compound itself.

Troubleshooting

  • Precipitation in Culture Medium: If the compound precipitates upon dilution into the aqueous culture medium, this is likely due to its poor aqueous solubility.

    • Solution 1: Lower the final concentration of the compound.

    • Solution 2: Increase the final percentage of DMSO slightly, but do not exceed the cytotoxic limit for your specific cell line (this must be predetermined).

    • Solution 3: Consider using a formulation aid, such as a small amount of a non-ionic surfactant (e.g., Tween® 80) or a cyclodextrin, though this will require extensive validation to ensure the additive itself does not interfere with the assay.

  • Loss of Activity Over Time: If you observe a decrease in the compound's potency in your assays over time, it may be due to the degradation of the stock solution.

    • Solution: Prepare a fresh stock solution from the solid compound and compare its activity to the older stock. Avoid repeated freeze-thaw cycles by using single-use aliquots.

Conclusion

The protocol outlined above provides a robust and reliable method for the dissolution of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid for in vitro cell culture experiments. By utilizing DMSO for stock solution preparation and adhering to careful dilution and control procedures, researchers can ensure consistent and accurate delivery of the compound to their cellular models, thereby generating high-quality, reproducible data essential for advancing drug discovery and development programs.

References

  • PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid. National Center for Biotechnology Information. [Link]

  • Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry. Wiley-VCH.
  • National Institutes of Health. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. [Link]

Sources

Topic: A Robust, Optimized Reversed-Phase HPLC Method for the Analysis of 2-[(methylsulfonyl)amino]-4-Thiazoleacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note details a systematic approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-[(methylsulfonyl)amino]-4-Thiazoleacetic acid. As a polar, acidic compound, this analyte presents unique challenges for retention and peak shape in traditional reversed-phase chromatography. This guide provides a comprehensive, step-by-step protocol, from initial analyte characterization and selection of chromatographic conditions to final method optimization. The causality behind each experimental choice is explained, grounding the protocol in established chromatographic theory and authoritative guidelines from the International Council for Harmonisation (ICH). The final method is suitable for use in research, quality control, and drug development environments.

Introduction and Analyte Characterization

2-[(methylsulfonyl)amino]-4-Thiazoleacetic acid is a key chemical entity whose accurate quantification is critical in various stages of pharmaceutical development. The molecule's structure, featuring both a carboxylic acid and a methylsulfonylamino group, imparts significant polarity and acidic character. These properties often lead to poor retention on conventional non-polar stationary phases (like C18) and can result in asymmetrical peak shapes due to interactions with residual silanols on the silica support.[1][2][3]

The primary objective of this work was to develop an isocratic reversed-phase HPLC method that achieves adequate retention, excellent peak symmetry, and high resolution for 2-[(methylsulfonyl)amino]-4-Thiazoleacetic acid, in accordance with ICH guidelines for analytical procedure development.[4]

Table 1: Physicochemical Properties of 2-[(methylsulfonyl)amino]-4-Thiazoleacetic acid

PropertyValueSource
Molecular Formula C₆H₈N₂O₄S₂[5]
Molecular Weight 236.27 g/mol [5]
Structure Inferred from Name
Predicted Acidity Contains a carboxylic acid (pKa ~2-4) and a sulfonylamino group (pKa ~9-11), making it a diprotic acid.General Chemical Knowledge
Predicted Polarity High, due to multiple heteroatoms and ionizable groups.General Chemical Knowledge

The analytical challenge is clear: to retain and resolve this highly polar analyte on a reversed-phase column, which separates compounds primarily based on hydrophobicity.[6] Our strategy, therefore, focuses on manipulating the mobile phase pH to suppress ionization and utilizing a modern, high-purity silica stationary phase to minimize secondary interactions.

Experimental Design

Reagents and Materials
  • Analyte: 2-[(methylsulfonyl)amino]-4-Thiazoleacetic acid reference standard (>99% purity).

  • Solvents: HPLC-grade acetonitrile and methanol (Fisher Scientific or equivalent).

  • Water: Deionized water, 18.2 MΩ·cm, filtered through a 0.22 µm filter.

  • Buffers: Monobasic potassium phosphate (KH₂PO₄), Orthophosphoric acid (H₃PO₄) (Sigma-Aldrich or equivalent).

Instrumentation
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a Diode Array Detector (DAD).

  • Data Acquisition: Empower 3, ChemStation, or equivalent chromatography data software.

  • Analytical Column: Phenomenex Luna C18(2) (150 mm x 4.6 mm, 5 µm particle size). A modern, high-purity, fully end-capped C18 column is critical to minimize peak tailing for acidic compounds.

Standard Solution Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (Diluent). Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard (50 µg/mL): Pipette 2.5 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the Diluent.

Method Development Strategy: A Rationale-Driven Approach

The development process follows a logical progression from establishing initial conditions to fine-tuning parameters for optimal performance. This systematic approach is aligned with the principles outlined in ICH Q14 for analytical procedure development.[4]

Method_Development_Workflow Analyte 1. Analyte Characterization (Polar, Diprotic Acid) Initial_Conditions 2. Select Initial Conditions - Column: C18 - Mobile Phase: ACN/H₂O - Detector: DAD Scan (190-400 nm) Analyte->Initial_Conditions Informs Choices Scouting 3. Scouting Runs (Isocratic & Gradient) Initial_Conditions->Scouting Execute Optimization 4. Optimization Phase Scouting->Optimization Identify Key Parameters pH_Opt 4a. Mobile Phase pH (Goal: Suppress Ionization) Optimization->pH_Opt Organic_Opt 4b. Organic Modifier % (Goal: Adjust Retention Time) Optimization->Organic_Opt Flow_Opt 4c. Flow Rate & Temp (Goal: Improve Efficiency) Optimization->Flow_Opt Final_Method 5. Finalize Method & Define System Suitability Criteria pH_Opt->Final_Method Iterative Process Organic_Opt->Final_Method Iterative Process Flow_Opt->Final_Method Iterative Process Validation 6. Proceed to Validation (ICH Q2(R2)) Final_Method->Validation Confirm Fitness for Purpose

Figure 1: A systematic workflow for HPLC method development.

Phase 1: Initial Conditions and Scouting
  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography and serves as an excellent starting point.[6] A Phenomenex Luna C18(2) was chosen for its high-purity silica and robust end-capping, which is crucial for mitigating undesirable interactions with the analyte's acidic groups.

  • Detector Wavelength (λmax): A DAD was used to scan the analyte from 190-400 nm to determine the wavelength of maximum absorbance (λmax). This ensures the highest sensitivity for detection. For thiazole-containing structures, strong absorbance is typically observed in the low UV range (210-280 nm).

  • Mobile Phase Selection: Acetonitrile (ACN) and water are the most common mobile phase components in reversed-phase HPLC. ACN was chosen over methanol as it typically provides lower backpressure and better UV transparency at low wavelengths.

  • Rationale for pH Control: Unbuffered ACN/water is unlikely to produce a good peak shape for this analyte. The carboxylic acid group will be ionized, leading to poor retention. Therefore, controlling the pH is the most critical parameter. To enhance retention of an acidic compound, the mobile phase pH should be set approximately 1.5-2 units below the analyte's pKa to ensure it is in its neutral, more hydrophobic form.[3] A starting pH of 2.7 was selected, using a phosphate buffer, to fully suppress the ionization of the carboxylic acid moiety.

Phase 2: Method Optimization

The optimization phase is an iterative process to achieve the desired chromatographic goals:

  • Retention Factor (k'): 2 < k' < 10

  • Tailing Factor (Tf): Tf ≤ 1.5

  • Theoretical Plates (N): N > 2000

  • Mobile Phase pH Adjustment: While pH 2.7 is a good starting point, slight adjustments (e.g., between pH 2.5 and 3.5) were performed to find the optimal balance between retention time and peak shape. A 25mM potassium phosphate buffer was found to provide sufficient buffering capacity without risking precipitation in high organic concentrations.

  • Organic Modifier Concentration: A series of isocratic runs with varying percentages of acetonitrile (e.g., 20%, 30%, 40%, 50%) were conducted. The goal was to find the concentration that elutes the main peak with a retention time between 5 and 10 minutes, ensuring it is well-resolved from the solvent front and any potential impurities.

  • Flow Rate and Temperature: A standard flow rate of 1.0 mL/min was initially used. The column temperature was set to 30 °C to ensure reproducibility and slightly improve peak efficiency by reducing mobile phase viscosity. Minor adjustments to flow rate (e.g., 0.8-1.2 mL/min) can be made to fine-tune retention time without significantly altering selectivity.

Final Optimized Protocol

Following the systematic development strategy, the following conditions were identified as optimal for the analysis of 2-[(methylsulfonyl)amino]-4-Thiazoleacetic acid.

Table 2: Final HPLC Method Parameters

ParameterCondition
Instrument HPLC with DAD or UV Detector
Column Phenomenex Luna C18(2) (150 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: 25mM Potassium Phosphate Buffer (pH 2.7) / Acetonitrile (65:35 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection 245 nm
Run Time 10 minutes
Protocol Steps:
  • Mobile Phase Preparation:

    • To prepare 1L of the aqueous component, dissolve 3.4 g of KH₂PO₄ in 1L of deionized water.

    • Adjust the pH to 2.7 using 85% orthophosphoric acid.

    • Filter the buffer through a 0.45 µm nylon filter.

    • The final mobile phase is prepared by mixing 650 mL of the prepared buffer with 350 mL of acetonitrile. Degas the solution by sonication or helium sparging before use.

  • System Equilibration: Purge the pump with the mobile phase and equilibrate the column for at least 30 minutes or until a stable baseline is achieved.

  • Sample Analysis:

    • Prepare standard and sample solutions as described in section 2.3.

    • Set up the injection sequence, including blank injections (diluent) to ensure no carryover, followed by standard and sample injections.

    • A typical sequence would be: Blank, Standard (x5), Blank, Sample(s).

System Suitability and Method Performance

To ensure the validity of the results on any given day, a system suitability test must be performed before sample analysis. This test confirms that the chromatographic system is performing adequately. The criteria are derived from ICH and USP guidelines.[7][8]

Table 3: System Suitability Criteria

ParameterAcceptance CriteriaTypical Result
Retention Time (RT) Approx. 6.5 min6.5 ± 0.2 min
Tailing Factor (Tf) ≤ 1.51.1
Theoretical Plates (N) ≥ 2000> 5000
%RSD of Peak Area ≤ 2.0% (for n=5 injections)0.5%

The method demonstrates excellent performance, with a sharp, symmetrical peak eluting at a reasonable retention time, indicating successful retention and separation of this polar acidic compound.

Conclusion

A robust, isocratic reversed-phase HPLC method has been successfully developed for the quantitative analysis of 2-[(methylsulfonyl)amino]-4-Thiazoleacetic acid. By carefully controlling the mobile phase pH to suppress analyte ionization and using a high-quality C18 stationary phase, the common challenges associated with retaining polar acidic compounds have been overcome. The final protocol is simple, reliable, and demonstrates excellent chromatographic performance as defined by industry-standard system suitability criteria. This method is fit for its intended purpose and is ready for full validation according to ICH Q2(R2) guidelines.[9]

References

  • New Reversed-Phase Materials for the Separation of Polar Acidic Compounds. Google Search Result.
  • Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Reversed Phase HPLC Columns. Phenomenex.
  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies.
  • Polar Compounds. SIELC Technologies.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665. PubChem.
  • 2-Amino-4-thiazoleacetic acid. Echemi.
  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent.
  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH.
  • {2-[(methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid. LabSolu.
  • ICH Guidance Q14 / Q2(R2)
  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. PMC - NIH.
  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
  • 2-Aminothiazole-4-acetic acid. ChemicalBook.
  • 2-AMINO-4-THIAZOLE ACETIC ACID. CAMEO Chemicals - NOAA.
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. Journal of Pharmaceutical and Biomedical Analysis.

Sources

experimental guide for {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: A Comprehensive In Vivo Evaluation of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental guide for the in vivo evaluation of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid, a novel small molecule with therapeutic potential. While specific public data on this compound is limited[1][2], its structural motifs—a thiazole core, a methylsulfonylamino group, and an acetic acid moiety—suggest potential bioactivity in areas such as inflammation, metabolic disorders, and oncology. The thiazole ring is a key component in numerous clinically approved drugs with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects[3][4][5]. This guide presents a structured, multi-stage research plan designed to rigorously assess the compound's pharmacokinetic profile, safety, and efficacy in relevant preclinical models, thereby establishing a foundation for its potential clinical development.

Introduction: Rationale and Scientific Background

The thiazole nucleus is a privileged scaffold in medicinal chemistry, known for its wide range of biological activities[3][5]. Derivatives of thiazole have been developed as anti-inflammatory, anticancer, and antimicrobial agents[4][6][7]. The methylsulfonylamino group can modulate physicochemical properties, influencing solubility and target engagement. The acetic acid functional group may enhance water solubility and provides a potential point of interaction with biological targets.

Given these structural features, we hypothesize that {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid may exhibit therapeutic effects in diseases characterized by inflammation or metabolic dysregulation. This guide outlines a logical progression of in vivo studies, starting with fundamental pharmacokinetic and safety assessments, followed by efficacy evaluations in validated animal models.

Pre-formulation and Initial Assessment

Before initiating in vivo studies, a thorough characterization of the test article is essential.

Objective: To determine the physicochemical properties of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid to develop a suitable formulation for animal administration.

Protocol:

  • Solubility Assessment: Determine the solubility in common vehicles (e.g., water, saline, 0.5% methylcellulose, DMSO, ethanol).

  • Stability Analysis: Evaluate the stability of the compound in the chosen vehicle under experimental conditions (e.g., room temperature, 4°C) over a relevant time course.

  • Formulation Development: Based on solubility and stability data, prepare a homogenous and stable formulation for oral (gavage) and/or parenteral (e.g., intravenous, intraperitoneal) administration.

Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is critical for designing meaningful efficacy and toxicology studies. Low oral bioavailability, for instance, can be a challenge for some thiazole derivatives, potentially due to poor absorption or significant first-pass metabolism[8].

Objective: To characterize the pharmacokinetic profile of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid in rodents.

Experimental Design:

  • Species: Male and female Sprague-Dawley rats (n=3-4 per group/time point).

  • Administration Routes:

    • Intravenous (IV) bolus (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.

    • Oral gavage (PO) (e.g., 10-20 mg/kg) to assess oral bioavailability.

  • Sampling: Serial blood samples collected at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose.

  • Analysis: Plasma concentrations of the parent compound will be determined using a validated LC-MS/MS method.

Data Analysis & Key Parameters: A non-compartmental analysis will be used to calculate the following key PK parameters.

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable point
AUC(0-inf) Area under the curve from time 0 to infinity
t1/2 Terminal half-life
CL Clearance
Vdss Volume of distribution at steady state
F% Oral Bioavailability

Safety and Tolerability Assessment

Early assessment of the compound's safety profile is crucial to identify potential liabilities and establish a safe dose range for efficacy studies.[9][10]

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

Protocol: Acute Dose-Range Finding Study

  • Species: Mice or rats (n=3-5 per sex per group).

  • Dosing: Administer single escalating doses of the compound via the intended clinical route (e.g., oral gavage).

  • Observation: Monitor animals for clinical signs of toxicity, changes in body weight, and mortality for up to 14 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious morbidity.

Workflow for In Vivo Safety Assessment

G cluster_0 Safety & Tolerability Pipeline A Dose Range Finding (MTD) B 7-Day Repeat-Dose Toxicology A->B Inform Dose Selection C Comprehensive Endpoint Analysis B->C Collect Samples D Establish Safe Dose for Efficacy C->D Data Interpretation

Caption: Workflow for non-GLP safety and tolerability studies.

In Vivo Efficacy Evaluation

Based on the structural alerts and hypothesized mechanisms, we propose evaluating the efficacy of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid in models of inflammation and metabolic disease.

Anti-Inflammatory Activity

Inflammation is a complex biological response, and various animal models can be used to assess anti-inflammatory potential.[11][12][13][14]

Model 1: Carrageenan-Induced Paw Edema in Rats This is a classic model of acute inflammation.

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g).

  • Groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% methylcellulose, p.o.)

    • Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Procedure:

    • Administer the vehicle, test compound, or positive control 60 minutes before the inflammatory stimulus.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Model 2: Oxazolone-Induced Ear Edema in Mice This model is used to evaluate activity against delayed-type hypersensitivity.[15]

Protocol:

  • Animals: Male BALB/c mice.

  • Sensitization (Day 0): Apply a solution of oxazolone to the shaved abdomen of the mice.

  • Challenge (Day 7):

    • Administer the vehicle, test compound, or positive control (e.g., Dexamethasone) systemically or topically.

    • Apply a solution of oxazolone to the right ear.

  • Measurement (24-48 hours post-challenge):

    • Measure ear thickness with a digital caliper.

    • Alternatively, collect ear punches and weigh them.

  • Endpoint: Determine the reduction in ear swelling (thickness or weight) compared to the vehicle-treated group.

Metabolic Disease Activity

Given the prevalence of thiazole derivatives in metabolic disease research, evaluating the compound in relevant models is warranted.[16][17][18][19]

Model: Diet-Induced Obesity (DIO) in Mice

Protocol:

  • Induction: Feed C57BL/6J mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.

  • Groups (n=8-10 per group):

    • Lean Control (standard chow) + Vehicle

    • DIO Control + Vehicle

    • DIO + Test Compound (e.g., 10, 30 mg/kg/day, p.o.)

    • DIO + Positive Control (e.g., Rosiglitazone)

  • Treatment: Administer treatments daily for 4-6 weeks.

  • Endpoints:

    • Body Weight and Food Intake: Monitor weekly.

    • Glucose Homeostasis: Perform an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT) at the end of the study.

    • Terminal Analysis: Collect blood for analysis of plasma glucose, insulin, and lipids. Collect liver and adipose tissue for histological analysis (e.g., H&E staining for steatosis) and gene expression studies.

Logical Flow for Efficacy Studies

G cluster_1 Efficacy Evaluation Pathway A Hypothesized Target B Select In Vivo Model (e.g., Inflammation, Metabolic) A->B C Dose-Response Study (Acute or Chronic) B->C Based on PK & Safety Data D Measure Primary & Secondary Endpoints C->D E Mechanism of Action Studies (e.g., Biomarker Analysis) D->E Confirm Target Engagement

Caption: A structured approach for in vivo efficacy testing.

Data Interpretation and Next Steps

The collective results from the PK, safety, and efficacy studies will provide a comprehensive preclinical data package for {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid. A favorable profile—characterized by acceptable oral bioavailability, a wide therapeutic window, and significant efficacy in a relevant disease model—would strongly support its advancement into IND-enabling toxicology studies and subsequent clinical development.

References

  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. (n.d.). ResearchGate. Retrieved from [Link]

  • Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1550-1557.
  • VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. (2017). Semantic Scholar. Retrieved from [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals.
  • Metabolic/Endocrine. (n.d.). Pharmacology Discovery Services. Retrieved from [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology, 27(4), 675-688.
  • in vivo metabolic studies for drug efficacy. (n.d.). Physiogenex. Retrieved from [Link]

  • Metabolic Models. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Efficacy Models | In Vivo Pharmacology Services. (n.d.). WuXi Biologics. Retrieved from [Link]

  • Metabolic Disorders Disease Models. (n.d.). Eurofins Advinus. Retrieved from [Link]

  • The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. (1998). PubMed. Retrieved from [Link]

  • Pharmacokinetic and drug excretion properties of thiazole derivatives... (2021). ResearchGate. Retrieved from [Link]

  • Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. (n.d.). Syngene. Retrieved from [Link]

  • In vivo toxicology and safety pharmacology. (n.d.). Nuvisan. Retrieved from [Link]

  • In Vivo Studies - Safety Pharmacology. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • In vivo toxicology studies - Drug development - PK-TK. (n.d.). Vivotecnia. Retrieved from [Link]

  • SMALL MOLECULE SAFETY ASSESSMENT. (n.d.). Altasciences. Retrieved from [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules.
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2024). Heliyon.
  • Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. (2013). PubMed. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of [2-[2-(N, N-disubstituted Thiocarbamoyl-Sulfanyl)-Acylamino] thiazol-4-yl]acetic Acid Ethyl Esters. (2007). PubMed. Retrieved from [Link]

Sources

Preparation of Stock Solutions for Daptomycin (CAS 62557-05-5): A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed protocols and technical insights for the preparation of stock solutions of Daptomycin (CAS 62557-05-5), a critical cyclic lipopeptide antibiotic. Intended for researchers, scientists, and drug development professionals, this document moves beyond simple step-by-step instructions to explain the rationale behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction to Daptomycin

Daptomycin, also known by its developmental code LY146032, is a potent antibiotic primarily used against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its unique mechanism of action involves a calcium-dependent interaction with the bacterial cell membrane, leading to membrane depolarization and subsequent cell death without causing lysis.[1] Understanding this mechanism is crucial for designing experiments and interpreting results.

The preparation of accurate and stable stock solutions is the foundational step for any in vitro or in vivo study. This guide will provide detailed protocols for preparing Daptomycin stock solutions in various solvents, along with critical information on solubility, stability, and safe handling.

Core Principles of Stock Solution Preparation

The overarching goal is to create a concentrated, stable, and sterile solution that can be accurately diluted to working concentrations for various experimental assays. Key considerations include the choice of solvent, aseptic techniques to prevent contamination, and proper storage to maintain the compound's integrity.

Diagram: General Workflow for Daptomycin Stock Solution Preparation

Daptomycin_Stock_Prep cluster_prep Preparation cluster_dissolution Dissolution cluster_sterilization_storage Sterilization & Storage Gather_Materials Gather Materials & PPE Weigh_Daptomycin Accurately Weigh Daptomycin Powder Gather_Materials->Weigh_Daptomycin Aseptic Technique Select_Solvent Select Appropriate Solvent Weigh_Daptomycin->Select_Solvent Add_Solvent Add Solvent to Daptomycin Select_Solvent->Add_Solvent Facilitate_Dissolution Gentle Agitation (Swirling/Vortexing) Add_Solvent->Facilitate_Dissolution Ensure_Complete_Dissolution Visually Inspect for Complete Dissolution Facilitate_Dissolution->Ensure_Complete_Dissolution Sterile_Filter Sterile Filter (if required) Ensure_Complete_Dissolution->Sterile_Filter Aliquot Aliquot into Sterile Tubes Sterile_Filter->Aliquot Store Store at Recommended Temperature Aliquot->Store Daptomycin_MoA cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Daptomycin Daptomycin Complex Daptomycin-Ca²⁺ Complex Daptomycin->Complex Calcium Ca²⁺ Calcium->Complex Membrane_Insertion Membrane Insertion & Oligomerization Complex->Membrane_Insertion Binds to Phosphatidylglycerol Pore_Formation Pore Formation & Membrane Depolarization Membrane_Insertion->Pore_Formation Cell_Death Cell Death Pore_Formation->Cell_Death Ion Leakage

Caption: Daptomycin's mechanism of action.

Safety and Handling

Daptomycin should be handled with appropriate personal protective equipment. [2][3]

  • Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or a chemical fume hood. [2][3]* Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. [2][3]* Ingestion: Do not ingest.

Consult the specific Safety Data Sheet (SDS) for detailed information. [2][3][4][5][6]

Troubleshooting

ProblemPossible CauseSolution
Foaming during reconstitution Vigorous shaking or agitation.Add diluent slowly down the side of the vial and use gentle swirling to dissolve. [1][7]
Incomplete dissolution Insufficient time or agitation.Allow the vial to stand for 10 minutes after adding the solvent before gentle swirling. [1][7]
Precipitation in working solution Exceeding solubility limits, especially when diluting from an organic stock into an aqueous buffer.Ensure the final concentration is below the solubility limit in the final buffer. When diluting from a DMSO stock, add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing.

References

  • DAPTOMYCIN FOR INJECTION. (2020). accessdata.fda.gov. [Link]

  • Daptomycin Monograph for Professionals. (2023). Drugs.com. [Link]

  • Daptomycin - EMed. (n.d.). Cambridge University Hospitals NHS Foundation Trust. [Link]

  • CUBICIN (daptomycin for injection) for Intravenous Use. (n.d.). accessdata.fda.gov. [Link]

  • Stability of daptomycin reconstituted vials and infusion solutions. (2018). European Journal of Hospital Pharmacy. [Link]

  • Dilution Daptomycin -cubicin ®. (2017). GlobalRPH. [Link]

  • Daptomycin in Sodium Chloride Injection. (n.d.). Baxter. [Link]

  • Stability of daptomycin in peritoneal dialysis solutions packaged in dual-compartment infusion bags. (2018). PLoS One. [Link]

Sources

application of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid in kinase inhibitor screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

A Guide to Screening Thiazole-Based Compounds in Kinase Inhibition Assays: A Case Study with Dasatinib

Introduction: The Thiazole Scaffold in Modern Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This has made them one of the most critical target classes in modern drug discovery. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and within this chemical space, the 2-aminothiazole scaffold has emerged as a "privileged" structure. Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it a highly effective framework for designing potent and selective inhibitors.

While the specific compound {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid is not extensively documented in public literature for kinase inhibitor screening, its core structure is representative of a class of compounds designed for this purpose. To provide a scientifically robust and practical guide, this application note will use the well-characterized, FDA-approved kinase inhibitor Dasatinib as a primary exemplar. Dasatinib contains a 2-aminothiazole core and serves as a perfect model to illustrate the principles and detailed protocols for evaluating thiazole-based compounds in kinase inhibitor screening campaigns.

This guide is designed for researchers, scientists, and drug development professionals. It provides both the theoretical underpinnings and detailed, field-proven protocols for biochemical and cell-based screening, ensuring a comprehensive understanding of the experimental workflow from target validation to cellular efficacy.

Compound Profile: Dasatinib as a Model Thiazole-Based Inhibitor

Dasatinib is a potent, multi-targeted inhibitor of several key kinases, including the Bcr-Abl fusion protein and SRC family kinases (SFKs). Its clinical success in treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) underscores the therapeutic potential of targeting these pathways.

Key Characteristics of Dasatinib:

PropertyValueSource
IUPAC Name N-(2-chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamidePubChem
Molecular Formula C22H26ClN7O2SPubChem
Mechanism ATP-competitive inhibitor
Primary Targets BCR-ABL, SRC, c-KIT, PDGFRβ, ephrin A receptor
Solubility Soluble in DMSO (≥ 83 mg/mL)

Understanding these properties is the first step in experimental design. High solubility in DMSO is standard for library compounds, allowing for the creation of concentrated stock solutions that can be serially diluted for dose-response experiments.

Principles of Kinase Inhibition Assays

The goal of a kinase inhibitor screen is to identify and characterize compounds that modulate the activity of a target kinase. This is typically achieved through a tiered approach, starting with high-throughput biochemical assays and progressing to more physiologically relevant cell-based assays.

Biochemical Assays: Direct Target Engagement

Biochemical assays measure the direct effect of a compound on the catalytic activity of a purified, recombinant kinase enzyme. They answer a simple question: "Can the compound inhibit the kinase from phosphorylating its substrate?"

A typical assay consists of:

  • Kinase: The purified enzyme of interest.

  • Substrate: A peptide or protein that the kinase phosphorylates.

  • Cofactor: ATP, the phosphate donor.

  • Test Compound: The potential inhibitor (e.g., Dasatinib).

The reaction progress is measured by quantifying the amount of phosphorylated substrate or the amount of ATP consumed. Common detection methods include:

  • Luminescence-Based Assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is directly proportional to kinase activity. As the inhibitor concentration increases, kinase activity decreases, leading to a lower luminescent signal.

  • Fluorescence Resonance Energy Transfer (FRET): Uses a fluorescently labeled antibody that specifically binds to the phosphorylated substrate, creating a FRET signal.

Cell-Based Assays: Assessing Cellular Efficacy and Toxicity

While biochemical assays confirm direct target engagement, they do not predict a compound's effect in a living system. Cell-based assays are critical for evaluating:

  • Cell Permeability: Can the compound cross the cell membrane to reach its intracellular target?

  • On-Target Efficacy: Does inhibiting the target kinase in a cell lead to the desired biological outcome (e.g., apoptosis, growth arrest)?

  • Off-Target Effects & Toxicity: Does the compound cause unintended effects or general cytotoxicity?

These assays often use cell lines where survival is dependent on the activity of the target kinase. For Dasatinib, the K-562 cell line, which expresses the Bcr-Abl oncoprotein, is a standard model.

Experimental Workflows & Protocols

The following diagram illustrates the logical flow from initial biochemical screening to cellular validation.

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Validation prep Reagent Preparation (Kinase, Substrate, ATP, Dasatinib) assay Biochemical Assay (e.g., ADP-Glo™) prep->assay data_acq Data Acquisition (Luminescence Reading) assay->data_acq ic50 IC50 Curve Generation & Potency Determination data_acq->ic50 treat Compound Treatment (Dose-Response) ic50->treat Inform Dosing Strategy culture Cell Culture (e.g., K-562 Cells) culture->treat viability Cell Viability Assay (e.g., CellTiter-Glo®) treat->viability ec50 EC50 Curve Generation & Cellular Efficacy viability->ec50 end End: Validated Hit ec50->end start Start: Compound Library start->prep

Caption: High-level workflow for kinase inhibitor screening.

Protocol: Biochemical Inhibition of ABL Kinase by Dasatinib using ADP-Glo™

This protocol details the determination of the IC50 value of Dasatinib against the ABL1 kinase. The ADP-Glo™ Kinase Assay (Promega) is a luminescent assay that measures ADP produced during the kinase reaction.

A. Reagent & Material Preparation

  • ABL1 Kinase: Recombinant human ABL1 enzyme. Prepare a 2X working solution (e.g., 2 ng/µL) in Kinase Reaction Buffer.

  • Substrate: ABLtide peptide substrate (e.g., EAIYAAPFAKKK). Prepare a 2X working solution (e.g., 100 µM) in Kinase Reaction Buffer.

  • ATP: Prepare a 2X working solution (e.g., 20 µM) in Kinase Reaction Buffer. The concentration should be near the Km of the kinase for ATP to ensure competitive inhibition is accurately measured.

  • Dasatinib: Prepare a 10 mM stock solution in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. Then, create a 4X final concentration plate by diluting this series 1:50 in Kinase Reaction Buffer (e.g., from 10 mM to 200 µM, then serially diluted). This intermediate step minimizes the final DMSO concentration.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

  • Controls:

    • Positive Control (0% Inhibition): DMSO only (no compound).

    • Negative Control (100% Inhibition): No kinase or a known potent inhibitor.

  • Assay Plate: White, opaque 384-well plate (low-volume).

B. Assay Procedure

  • Compound Addition: Add 2.5 µL of 4X Dasatinib dilutions (or DMSO for controls) to the appropriate wells of the 384-well plate.

  • Kinase/Substrate Addition: Add 5 µL of the 2X Kinase/Substrate mixture to all wells.

  • Initiate Reaction: Add 2.5 µL of 2X ATP solution to all wells to start the kinase reaction. The final volume is 10 µL.

  • Incubation: Gently mix the plate on a plate shaker for 30 seconds. Incubate at room temperature for 60 minutes.

  • Stop Reaction & ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a light signal.

  • Signal Development: Incubate for 30-60 minutes at room temperature.

  • Data Reading: Measure luminescence using a plate reader.

C. Data Analysis

  • Normalization: Normalize the raw luminescence data (RLU) using the controls: % Inhibition = 100 * (1 - [RLU_Compound - RLU_Neg_Ctrl] / [RLU_Pos_Ctrl - RLU_Neg_Ctrl])

  • Curve Fitting: Plot the % Inhibition versus the log concentration of Dasatinib. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.

Protocol: Cell-Based Inhibition of K-562 Cell Proliferation

This protocol measures the effect of Dasatinib on the proliferation of K-562 cells, a human CML cell line whose growth is driven by Bcr-Abl kinase activity. CellTiter-Glo® (Promega) is used to measure cell viability by quantifying ATP levels.

A. Reagent & Material Preparation

  • Cell Line: K-562 cells (ATCC® CCL-243™). Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Dasatinib: Use the same 10 mM DMSO stock as in the biochemical assay. Prepare a 10-point serial dilution series.

  • Assay Medium: Standard culture medium.

  • Assay Plate: White, opaque 96-well cell culture plate.

B. Assay Procedure

  • Cell Seeding: Harvest K-562 cells in their logarithmic growth phase. Count and dilute the cells to a density of 2 x 10^5 cells/mL in assay medium. Add 50 µL of the cell suspension to each well of the 96-well plate (10,000 cells/well).

  • Incubation: Incubate the plate for 2-4 hours to allow cells to settle.

  • Compound Addition: Prepare 2X final concentrations of the Dasatinib serial dilutions in assay medium. Add 50 µL of these dilutions to the wells containing cells. The final volume is 100 µL, and the final DMSO concentration should be ≤ 0.5%. Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Assay Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Lysis & Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Reading: Measure luminescence using a plate reader.

C. Data Analysis

  • Normalization: Calculate the percent viability relative to the vehicle (DMSO) control. % Viability = 100 * (RLU_Compound / RLU_Vehicle_Ctrl)

  • Curve Fitting: Plot the % Viability versus the log concentration of Dasatinib. Fit the data to a four-parameter logistic curve to determine the EC50 value (the concentration that inhibits cell growth by 50%).

Data Interpretation and Quality Control

A successful screening campaign relies on robust and reproducible data.

Key Metrics:

MetricDescriptionAcceptable ValueImportance
IC50 / EC50 The concentration of an inhibitor required to reduce enzyme activity or cell viability by 50%.Varies by compoundPrimary measure of potency.
Z'-factor A statistical measure of assay quality, reflecting the separation between positive and negative controls.Z' > 0.5Ensures the assay is robust and suitable for high-throughput screening.
Hill Slope The slope of the dose-response curve at the IC50.~1.0A slope deviating significantly from 1.0 may indicate complex binding mechanisms or assay artifacts.

The following diagram illustrates the Bcr-Abl signaling pathway, the primary target of Dasatinib in CML cells. Inhibition of Bcr-Abl's kinase activity blocks downstream signals that promote proliferation and survival.

G cluster_downstream Downstream Signaling cluster_outcome Cellular Outcomes bcr_abl BCR-ABL (Constitutively Active Kinase) ras_raf RAS/RAF/MEK/ERK Pathway bcr_abl->ras_raf Activates pi3k_akt PI3K/AKT Pathway bcr_abl->pi3k_akt Activates stat5 STAT5 Pathway bcr_abl->stat5 Activates dasatinib Dasatinib dasatinib->bcr_abl Inhibits prolif Increased Proliferation ras_raf->prolif apoptosis Inhibition of Apoptosis pi3k_akt->apoptosis stat5->prolif stat5->apoptosis

Caption: Simplified Bcr-Abl signaling pathway inhibited by Dasatinib.

References

  • Dasatinib (Sprycel). National Cancer Institute.[Link]

  • Dasatinib. DrugBank Online.[Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

Application Note: A Practical Guide to Measuring the Binding Affinity of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid to Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the precise characterization of molecular interactions is paramount. Small molecules derived from heterocyclic scaffolds, such as the thiazole class, are of significant interest due to their prevalence in bioactive compounds and approved therapeutics.[1][2] The compound {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid (CAS 62557-05-5) represents such a scaffold, whose potential biological activity is contingent on its ability to bind to a specific protein target with appropriate affinity and kinetics.[3][4]

Measuring binding affinity—quantified by the dissociation constant (K D)—is a critical step in validating a hit compound, guiding lead optimization, and understanding its mechanism of action. A lower K D value signifies a stronger interaction between the compound and its target protein.

This application note provides a detailed guide for researchers on the principles and execution of two gold-standard, label-free biophysical techniques for measuring the binding affinity of small molecules like {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) . While this guide uses {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid as the model compound (referred to as "the compound" hereafter), the principles and protocols are broadly applicable to other small molecule-protein interactions. We will delve into the causality behind experimental choices, provide step-by-step protocols, and offer insights into data interpretation to ensure robust and reliable results.

Part 1: Kinetic and Equilibrium Analysis by Surface Plasmon Resonance (SPR)

SPR is a powerful optical technique for real-time monitoring of biomolecular interactions.[5][6] It provides not only the equilibrium binding affinity (K D) but also the kinetic rate constants for association (k a) and dissociation (k d), offering deeper insights into the binding mechanism.

Principle of SPR

In a typical SPR experiment for a small molecule, a protein target (the "ligand") is immobilized on a gold-plated sensor chip.[7] A solution containing the small molecule compound (the "analyte") is then flowed over this surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in Resonance Units (RU).[8] This response is directly proportional to the mass accumulating on the surface. A plot of RU versus time, known as a sensorgram, allows for the calculation of kinetic parameters.[5]

Experimental Workflow for SPR

SPR_Workflow cluster_prep Phase 1: Preparation cluster_immob Phase 2: Immobilization cluster_assay Phase 3: Binding Assay cluster_analysis Phase 4: Data Analysis prep_protein Prepare & Purify Target Protein prep_compound Prepare Compound Stock (e.g., 10 mM in DMSO) prep_buffer Prepare Running Buffer (e.g., HBS-EP+) activate Activate Sensor Surface (EDC/NHS) prep_buffer->activate immobilize Immobilize Protein via Amine Coupling activate->immobilize deactivate Deactivate Surface (Ethanolamine) immobilize->deactivate inject Inject Dilutions (Association) deactivate->inject dilute Prepare Analyte Serial Dilutions dilute->inject dissociate Flow Running Buffer (Dissociation) inject->dissociate regenerate Regenerate Surface (e.g., low pH buffer) dissociate->regenerate regenerate->inject Next Concentration ref_subtract Reference Subtraction regenerate->ref_subtract fit_data Fit Sensorgrams to Kinetic Model (e.g., 1:1) ref_subtract->fit_data calc_kd Determine ka, kd, & KD fit_data->calc_kd ITC_Workflow cluster_prep Phase 1: Preparation cluster_setup Phase 2: Instrument Setup cluster_run Phase 3: Titration cluster_analysis Phase 4: Data Analysis prep_protein Purify & Dialyze Protein match_buffer Ensure Identical Buffer (Final Dialysate) prep_protein->match_buffer prep_compound Dissolve Compound prep_compound->match_buffer degas Degas All Solutions match_buffer->degas load_cell Load Protein into Sample Cell degas->load_cell load_syringe Load Compound into Injection Syringe degas->load_syringe equilibrate Equilibrate at Desired Temperature load_cell->equilibrate load_syringe->equilibrate perform_titration Perform Automated Injections (e.g., 19 x 2 µL) equilibrate->perform_titration record_heat Record Heat Pulses perform_titration->record_heat integrate Integrate Heat Pulses record_heat->integrate plot_isotherm Plot Heat vs. Molar Ratio integrate->plot_isotherm fit_model Fit Isotherm to a Binding Model (e.g., One-Site) plot_isotherm->fit_model get_params Determine KD, n, ΔH, ΔS fit_model->get_params

Caption: Step-by-step workflow for an ITC binding experiment.

Detailed Protocol: ITC Titration

1. Reagent and Sample Preparation:

  • Buffer Matching: This is the most critical step for a successful ITC experiment. The compound must be dissolved in the exact same buffer that the protein was last dialyzed in. Rationale: Any mismatch in buffer components (pH, salt, additives) between the syringe and the cell will generate large heats of dilution, which can obscure the true binding signal. [9] * Target Protein: Dialyze the purified protein extensively against the chosen ITC buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.2). After dialysis, retain the final dialysate to dissolve the compound. A typical protein concentration in the cell is 10-50 µM.
  • Compound: Dissolve the compound directly into the final protein dialysate buffer to a concentration that is 10-20 times higher than the protein concentration (e.g., 200-500 µM). If a small amount of DMSO is required for solubility, ensure the exact same percentage of DMSO is present in the protein solution in the cell.
  • Degassing: Thoroughly degas all solutions (protein, compound, and buffer) immediately before use to prevent the formation of air bubbles in the cells, which can ruin the experiment.

2. Instrument Setup and Titration:

  • Loading: Carefully load the protein solution into the sample cell and the compound solution into the injection syringe, following the instrument manufacturer's instructions to avoid introducing bubbles.
  • Equilibration: Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate until a stable baseline with low noise is achieved.
  • Titration Parameters: Set up an injection sequence. A common setup is one initial 0.5 µL injection followed by 18-24 injections of 2.0 µL, with sufficient spacing between injections for the signal to return to baseline.
  • Control Experiment: It is essential to perform a control titration by injecting the compound into the buffer-only solution in the cell. The heat from this titration (heat of dilution) must be subtracted from the main experimental data.

3. Data Analysis:

  • Integration: Integrate the area of each heat pulse in the raw thermogram to determine the heat change per injection (ΔH).
  • Plotting: Plot the heat change per mole of injectant against the molar ratio of [Compound]/[Protein]. This creates the binding isotherm.
  • Model Fitting: Fit the binding isotherm to a suitable model (e.g., "One Set of Sites"). The fitting algorithm will yield the binding stoichiometry (n), the binding affinity (K A, from which K D = 1/K A is calculated), and the enthalpy of binding (ΔH).
  • Thermodynamic Calculation: The Gibbs free energy (ΔG) and the entropy of binding (ΔS) are then calculated using the relationship: ΔG = -RT ln(K A) = ΔH - TΔS .
Expected Data Output

ITC provides a complete thermodynamic signature of the binding event.

ParameterDescriptionExample Value
K D (nM) Equilibrium Dissociation Constant25
n Stoichiometry (Compound:Protein)0.98
ΔH (kcal/mol) Enthalpy of Binding-8.5
ΔG (kcal/mol) Gibbs Free Energy of Binding-10.4
-TΔS (kcal/mol) Entropic Contribution-1.9

Part 3: Method Selection: SPR vs. ITC

Choosing the right technique depends on the specific scientific question and the available resources. Both methods are powerful and provide complementary information. [10]

Feature Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC)
Primary Output Kinetics (k a, k d) and Affinity (K D) Thermodynamics (K D, n, ΔH, ΔS)
Label-Free Yes Yes
Immobilization Requires protein immobilization, which can affect activity. Both molecules are free in solution; no modification needed.
Sample Consumption Lower protein consumption. Higher protein and compound consumption.
Throughput Higher; amenable to automation. Lower; typically one experiment at a time.
Buffer Constraints Less sensitive to buffer mismatch. Highly sensitive to buffer mismatch.

| Best For | Ranking compounds, understanding binding mechanism (on/off rates). | Validating hits, understanding thermodynamic drivers of binding. |

Conclusion

Accurately measuring the binding affinity of a compound like {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid is a foundational activity in drug discovery. Surface Plasmon Resonance offers high-throughput kinetic data, ideal for screening and initial characterization, while Isothermal Titration Calorimetry provides an unparalleled, in-solution thermodynamic profile essential for lead optimization. By employing the detailed protocols and understanding the principles outlined in this guide, researchers can generate high-quality, reliable binding data to confidently advance their discovery programs.

References

  • BMG Labtech. Protein-ligand binding measurements using fluorescence polarization. [Link]

  • Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • National Institutes of Health (NIH). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. [Link]

  • Molecular Devices. Fluorescence Polarization (FP). [Link]

  • Baitai Paike. Fluorescence Polarization Analysis of Protein-Ligand Interactions. [Link]

  • White Rose Research Online. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. [Link]

  • Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

  • PubMed Central (PMC). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. [Link]

  • Portland Press. A beginner's guide to surface plasmon resonance. [Link]

  • Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. [Link]

  • SpringerLink. Characterization of Small Molecule–Protein Interactions Using SPR Method. [Link]

  • ResearchGate. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. [Link]

  • PubMed. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. [Link]

  • PubMed. Characterization of molecular interactions using isothermal titration calorimetry. [Link]

  • SpringerLink. Characterization of Protein-Protein Interactions by Isothermal Titration Calorimetry. [Link]

  • PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid. [Link]

  • ScienceDirect. Analytical methods for obtaining binding parameters of drug-protein interactions: A review. [Link]

  • PubMed. Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. [Link]

Sources

Application Note: Protocols for Interrogating the Anti-Inflammatory Potential of 2-(2-methanesulfonamidothiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide with detailed cell-based assay protocols to investigate the biological activity of 2-(2-methanesulfonamidothiazol-4-yl)acetic acid. The thiazole scaffold is a privileged structure in medicinal chemistry, known to be a core component in a wide array of biologically active agents with therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer compounds.[1][2] The structural features of 2-(2-methanesulfonamidothiazol-4-yl)acetic acid, specifically the presence of a sulfonamide-like moiety, suggest a potential role as an inhibitor of the cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade.[3][4] This guide outlines a logical, multi-step experimental workflow, beginning with essential cytotoxicity assessment and progressing to direct functional assays measuring prostaglandin E2 (PGE2) production and mechanistic assays targeting the NF-κB signaling pathway. These protocols are designed to be self-validating through the inclusion of appropriate controls and provide a robust framework for characterizing the compound's anti-inflammatory profile.

Scientific Background: The Cyclooxygenase Pathway in Inflammation

Inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), trigger a signaling cascade within immune cells like macrophages.[5] This leads to the activation of phospholipase A2 (PLA2), which liberates arachidonic acid (AA) from membrane phospholipids. The cyclooxygenase (COX) enzymes, existing as two primary isoforms (constitutive COX-1 and inducible COX-2), then convert AA into the unstable intermediate Prostaglandin H2 (PGH2).[3][5] PGH2 is subsequently converted by specific synthases into various pro-inflammatory prostaglandins, most notably Prostaglandin E2 (PGE2).[5][6] PGE2 is a principal mediator of inflammation, pain, and fever.[6][7] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[3][4] Given its structure, 2-(2-methanesulfonamidothiazol-4-yl)acetic acid is hypothesized to function as a COX inhibitor, thereby reducing the synthesis of PGE2.

Prostaglandin_Pathway cluster_cell Macrophage LPS Inflammatory Stimulus (e.g., LPS) PLA2 Phospholipase A2 (PLA2) LPS->PLA2 Activates Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Catalyzed by PLA2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 Catalyzed by COX COX COX-1 / COX-2 PGE2 Prostaglandin E2 (PGE2) (Pro-inflammatory Mediator) PGH2->PGE2 Catalyzed by PGES PGES mPGES-1 Inhibitor 2-(2-methanesulfonamidothiazol-4-yl)acetic acid (Hypothesized Inhibitor) Inhibitor->COX Inhibits Experimental_Workflow start Compound Stock Preparation step1 Protocol 1: Cytotoxicity Assessment (MTT Assay) start->step1 decision1 Determine Non-Toxic Concentration Range (IC50) step1->decision1 step2 Protocol 2: Functional Inflammation Assay (PGE2 ELISA) decision1->step2 Use concentrations ≤ 1/10th of IC50 decision2 Compound Active? step2->decision2 step3 Protocol 3: Mechanistic Pathway Assay (NF-κB Reporter Assay) decision2->step3 Yes end Data Analysis & Characterization decision2->end No step3->end

Caption: A tiered workflow for compound characterization.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Principle: Before evaluating the anti-inflammatory activity of the compound, it is crucial to determine the concentration range at which it does not exert cytotoxic effects. The MTT assay is a colorimetric method that measures the metabolic activity of living cells. [8]Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. [8]The amount of formazan produced is directly proportional to the number of viable cells.

Materials and Reagents:

  • Cell Line: RAW 264.7 murine macrophages.

  • Compound: 2-(2-methanesulfonamidothiazol-4-yl)acetic acid, dissolved in DMSO to create a 10 mM stock solution.

  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents: MTT solution (5 mg/mL in PBS), DMSO (cell culture grade), PBS.

  • Equipment: 96-well flat-bottom cell culture plates, multichannel pipette, plate reader (570 nm absorbance).

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare a serial dilution of the compound in culture medium. A typical starting range is from 100 µM down to 0.1 µM. Include a "vehicle control" well containing the highest concentration of DMSO used in the dilutions (e.g., 0.1%).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

  • Formula: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100.

  • Plot % Viability against compound concentration and determine the IC₅₀ value (the concentration that reduces cell viability by 50%).

Protocol 2: Inhibition of LPS-Induced Prostaglandin E2 (PGE2) Production

Principle: This is the core functional assay to test the hypothesis that the compound inhibits COX activity. Macrophages are stimulated with Lipopolysaccharide (LPS), which mimics a bacterial infection and strongly induces the expression of COX-2, leading to a robust production of PGE2. [7][9]The compound's efficacy is determined by its ability to reduce the amount of PGE2 released into the cell culture supernatant in a dose-dependent manner. PGE2 levels are quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). [5][6][10] Materials and Reagents:

  • Cell Line: RAW 264.7 murine macrophages.

  • Compound & Controls: 2-(2-methanesulfonamidothiazol-4-yl)acetic acid; Celecoxib (a known COX-2 inhibitor) as a positive control. [9]* Stimulant: Lipopolysaccharide (LPS) from E. coli (1 µg/mL final concentration).

  • Assay Kit: Prostaglandin E2 (PGE2) competitive ELISA kit. [6][10]* Equipment: 96-well plates, multichannel pipette, plate reader (as per ELISA kit instructions, typically 450 nm).

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Pre-treatment: Prepare dilutions of the test compound and positive control (Celecoxib) in culture medium at concentrations determined to be non-toxic from Protocol 1. Remove the old medium and add 100 µL of the compound dilutions. Incubate for 1 hour. This allows the inhibitor to enter the cells.

  • Inflammatory Stimulation: Add 10 µL of LPS solution (to achieve a final concentration of 1 µg/mL) to all wells except the "unstimulated control" wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet any detached cells. Carefully collect the supernatant for PGE2 analysis.

  • PGE2 Quantification (ELISA): Perform the PGE2 ELISA according to the manufacturer's protocol. [6][10]This typically involves adding the collected supernatants, standards, and a PGE2-enzyme conjugate to an antibody-coated plate. After incubation and washing steps, a substrate is added, and the color development is measured. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

  • Data Acquisition: Read the absorbance on a plate reader at the wavelength specified by the kit.

Data Analysis & Expected Results:

  • Use the standard curve generated from the ELISA to calculate the concentration of PGE2 (pg/mL) in each sample.

  • Calculate the percentage of PGE2 inhibition for each compound concentration compared to the "LPS only" control.

  • Formula: % Inhibition = [1 - (PGE2_Sample / PGE2_LPS_Control)] * 100.

  • Plot the % inhibition against the compound concentration to determine the IC₅₀ value for PGE2 production.

  • A dose-dependent decrease in PGE2 levels indicates successful anti-inflammatory activity, likely through COX inhibition.

Compound Concentration (µM)Cell Viability (%) (from Protocol 1)PGE2 Concentration (pg/mL)% PGE2 Inhibition
0 (Vehicle Control)100 ± 4.52500 ± 1500%
0.198 ± 5.12100 ± 12016%
195 ± 3.81300 ± 9548%
1092 ± 4.2450 ± 5082%
10088 ± 6.0150 ± 2594%
Calculated IC₅₀ > 100 µM ~1.1 µM
Table 1: Representative data demonstrating the successful identification of a non-toxic dose range and potent inhibition of PGE2 production.

Protocol 3: Mechanistic Insight via NF-κB Reporter Assay

Principle: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and is responsible for the transcriptional activation of many pro-inflammatory genes, including COX-2. [11]This assay determines if the compound's anti-inflammatory effect stems from inhibiting the NF-κB pathway, which would prevent the synthesis of the COX-2 enzyme, as opposed to directly inhibiting its enzymatic activity. A reporter cell line is used, which contains a luciferase gene under the control of an NF-κB response element. [12]Activation of the NF-κB pathway by a stimulus like TNF-α leads to luciferase expression, which can be quantified by measuring light output.

Materials and Reagents:

  • Cell Line: HEK293 cells stably transfected with an NF-κB-luciferase reporter construct (e.g., H293-NF-κB-RE-luc2P). [12]* Stimulant: Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL final concentration).

  • Compound: 2-(2-methanesulfonamidothiazol-4-yl)acetic acid.

  • Assay Kit: Luciferase assay system (e.g., Promega's Luciferase Assay System).

  • Equipment: White, opaque 96-well plates (for luminescence), luminometer.

Step-by-Step Methodology:

  • Cell Seeding: Seed the NF-κB reporter cells into a white, opaque 96-well plate at a density of 5 x 10⁴ cells/well. Incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

  • Stimulation: Add TNF-α to a final concentration of 10 ng/mL to induce NF-κB activation. Incubate for 6-8 hours.

  • Cell Lysis and Luciferase Assay: Perform the luciferase assay according to the manufacturer's protocol. This involves lysing the cells and adding a luciferase substrate.

  • Data Acquisition: Measure the luminescence (Relative Light Units, RLU) using a luminometer.

Data Analysis & Interpretation:

  • Calculate the percentage of NF-κB inhibition relative to the "TNF-α only" control.

  • Formula: % Inhibition = [1 - (RLU_Sample / RLU_TNFα_Control)] * 100.

  • Interpretation:

    • Significant Inhibition: If the compound inhibits luciferase activity, it suggests it acts upstream of COX-2 expression by targeting the NF-κB pathway.

    • No Inhibition: If the compound potently inhibits PGE2 (Protocol 2) but does not inhibit NF-κB activity here, it strongly suggests the compound is a direct inhibitor of the COX enzyme itself.

References

  • Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Molecular Devices.
  • Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well form
  • Measuring Prostaglandin Release from Macrophages: A Guide to Cell-Based Assays. BenchChem.
  • Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed.
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
  • Application Note: A Cell-Based Assay for Determining Parecoxib Activity via COX-2 Inhibition. BenchChem.
  • COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Prostaglandin EIA (CS0200) - Bulletin. Sigma-Aldrich.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • Prostaglandin E2 Parameter Assay Kit. R&D Systems.
  • Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis. NIH.

Sources

Application Notes and Protocols for the Analytical Standards of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid, with the CAS Number 62557-05-5, is a key chemical intermediate in the synthesis of various pharmaceutically active compounds.[1] Its structural features, including a thiazole ring, a sulfonamide group, and a carboxylic acid moiety, necessitate robust and reliable analytical methods to ensure its quality, purity, and stability throughout the drug development process. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical standards and detailed protocols for the characterization of this compound.

The methodologies outlined herein are designed to be self-validating systems, emphasizing the scientific rationale behind experimental choices to ensure technical accuracy and trustworthiness. This guide will cover chromatographic and spectroscopic techniques, as well as forced degradation studies, to provide a complete analytical profile of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid.

Compound Profile

A thorough understanding of the physicochemical properties of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid is fundamental for the development of appropriate analytical methods.

PropertyValueSource
CAS Number 62557-05-5[1]
Molecular Formula C6H8N2O4S2
Molecular Weight 236.27 g/mol
Appearance White to off-white solid (predicted)General knowledge
Solubility Sparingly soluble in water, soluble in organic solvents like methanol, acetonitrile, and DMSO (predicted)General knowledge
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and potency of pharmaceutical compounds. A well-developed, stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its potential impurities and degradation products.

Rationale for Method Development

The selection of chromatographic conditions is based on the chemical nature of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid. A reversed-phase C18 column is chosen due to the compound's moderate polarity. The mobile phase, consisting of an aqueous buffer and an organic modifier, is optimized to achieve adequate retention and resolution. The addition of an acid, such as formic or acetic acid, to the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and reproducibility. UV detection is suitable as the thiazole ring and other chromophores in the molecule are expected to absorb in the UV region.

Proposed HPLC Method

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Standard Diluent Dissolve in Diluent (e.g., Acetonitrile:Water 50:50) Standard->Diluent Sample Weigh Sample Sample->Diluent Injection Inject into HPLC Diluent->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate Purity/Assay Integration->Calculation

Caption: Workflow for HPLC analysis of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes, then hold for 5 minutes, and return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 270 nm (A photodiode array detector is recommended for peak purity analysis)
Diluent Acetonitrile:Water (50:50, v/v)
Method Validation

The developed HPLC method must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[3] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the resolution of the main peak from all other peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 50% to 150% of the target concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation and Impurity Identification

LC-MS is a powerful technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. It is invaluable for confirming the identity of the main compound and for identifying unknown impurities.

Rationale for LC-MS Analysis

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid, and it typically produces a protonated molecule [M+H]+ in positive ion mode or a deprotonated molecule [M-H]- in negative ion mode. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information. The fragmentation of sulfonamides often involves cleavage of the S-N bond and losses of SO2.[4]

Proposed LC-MS Method

The HPLC conditions described above can be directly coupled to a mass spectrometer.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Scan Mode Full Scan (to detect all ions) and Product Ion Scan (for fragmentation analysis)
Expected [M+H]+ m/z 237.0
Expected [M-H]- m/z 235.0
Expected Fragmentation Pattern

Based on the known fragmentation of sulfonamides, the following product ions might be observed in the MS/MS spectrum of the [M+H]+ ion:

  • Loss of SO2 (64 Da)

  • Cleavage of the S-N bond

  • Loss of the acetic acid side chain

Spectroscopic Characterization

Spectroscopic techniques provide crucial information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both 1H and 13C NMR should be performed.

Caption: Predicted 1H NMR chemical shifts for {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid.

13C NMR: The 13C NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid (~170-180 ppm), the carbons of the thiazole ring, the methylene carbon of the acetic acid side chain, and the methyl carbon of the sulfonyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Functional GroupExpected Wavenumber (cm-1)
O-H stretch (carboxylic acid) 3300-2500 (broad)
N-H stretch (sulfonamide) 3300-3200
C=O stretch (carboxylic acid) 1725-1700
S=O stretch (sulfonyl) 1350-1300 and 1160-1140
C=N and C=C stretch (thiazole ring) 1650-1550

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of the drug substance and to develop a stability-indicating analytical method. These studies involve subjecting the compound to stress conditions more severe than those used for accelerated stability testing.

Protocol for Forced Degradation

Forced_Degradation cluster_conditions Stress Conditions cluster_analysis Analysis of Stressed Samples Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60 °C) HPLC_Analysis HPLC-DAD Analysis Acid->HPLC_Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH, 60 °C) Base->HPLC_Analysis Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC_Analysis Thermal Thermal Degradation (e.g., 80 °C) Thermal->HPLC_Analysis Photolytic Photolytic Degradation (ICH Q1B guidelines) Photolytic->HPLC_Analysis LCMS_Analysis LC-MS/MS Analysis HPLC_Analysis->LCMS_Analysis for impurity identification Mass_Balance Mass Balance Calculation HPLC_Analysis->Mass_Balance

Caption: Workflow for forced degradation studies.

A solution of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid should be prepared and subjected to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: The solid compound is kept at 80 °C for 48 hours.

  • Photolytic Degradation: The solid compound and its solution are exposed to light as per ICH Q1B guidelines.

The stressed samples are then analyzed by the validated HPLC method. The chromatograms are examined for the appearance of new peaks (degradation products) and a decrease in the area of the main peak. Mass balance should be calculated to ensure that all degradation products are accounted for. The degradation products should be identified and characterized using LC-MS/MS.

Conclusion

The analytical protocols detailed in this guide provide a robust framework for the comprehensive characterization of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid. Adherence to these methodologies, grounded in scientific principles and regulatory guidelines, will ensure the generation of reliable and accurate data, which is paramount for the successful development of safe and effective pharmaceutical products. The combination of chromatographic and spectroscopic techniques, along with forced degradation studies, allows for a thorough understanding of the compound's purity, structure, and stability profile.

References

  • International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). [Link]

  • Ghanem, M. M., Abu-Lafi, S., & Mohammad, D. (2015). Validated and Stability Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium, Sulfathiazole Sodium and Sulfadimidine Sodium in Water Soluble Powder Dosage Form. International Journal of Pharmaceutical Sciences and Research, 6(11), 4725-4734.
  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.

Sources

Application Notes and Protocols for the Safe Handling and Disposal of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling, storage, spill management, and disposal of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid (CAS No. 62557-05-5). The protocols outlined herein are synthesized from an understanding of the compound's constituent functional groups—a thiazole ring, a methanesulfonamide moiety, and a carboxylic acid—and are grounded in established principles of laboratory safety and hazardous waste management.

Part 1: Compound Identification and Hazard Assessment

Chemical Identity and Properties

{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid is a specialized organic compound often used in pharmaceutical research and development. Thiazole-containing compounds are known for a wide range of biological activities, which necessitates careful handling to avoid unintended exposure.[1] The methanesulfonamide group is generally stable and resistant to hydrolysis, influencing disposal considerations.[2]

A summary of its key identifiers and known physical properties is presented below.

PropertyValueSource
CAS Number 62557-05-5[3][4]
Molecular Formula C₆H₈N₂O₄S₂[3]
Molecular Weight 236.27 g/mol [3]
Appearance Likely a solid powder (based on similar compounds)[5]
Solubility Data not widely available; assume low aqueous solubilityN/A
Storage Temperature Room temperature[3]
GHS Hazard Classification and Causality

While a comprehensive Safety Data Sheet (SDS) is not publicly available, supplier information provides a GHS classification that informs the minimum safety precautions required.

GHS PictogramSignal WordHazard Statements
GHS07Warning H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
  • Oral Toxicity (H302): The biological activity of many thiazole derivatives suggests that ingestion could lead to systemic effects.[6] Therefore, eating, drinking, or smoking in the laboratory is strictly prohibited.[7]

  • Irritation (H315, H319, H335): The acidic nature of the carboxylic acid group and the potential reactivity of the thiazole ring can cause irritation upon contact with skin, eyes, and the respiratory tract. As a fine powder, the compound poses an inhalation risk.[8] Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[8]

Part 2: Exposure Control and Personal Protective Equipment (PPE)

A risk-based approach to PPE is mandatory. The following table outlines the minimum required PPE for handling this compound.

Exposure RouteRequired PPERationale and Best Practices
Dermal (Skin) Nitrile gloves (or other chemically resistant gloves)Inspect gloves for integrity before each use. Double-gloving may be appropriate for larger quantities or extended handling periods. Remove gloves using the proper technique to avoid skin contact.[9]
Lab coat (fully buttoned)Provides a barrier against incidental contact and spills.
Ocular (Eyes) Safety glasses with side shields or chemical splash gogglesMust conform to OSHA 29 CFR 1910.133 or EN166 standards to protect against splashes and airborne particles.[1]
Inhalation Use within a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of the powder.[8] If handling outside a hood is unavoidable (e.g., weighing), a NIOSH-approved respirator may be required based on a formal risk assessment.

Part 3: Protocols for Safe Handling and Storage

Handling Protocol
  • Preparation: Designate a specific area for handling, preferably inside a chemical fume hood. Ensure an eyewash station and safety shower are accessible and unobstructed.[7]

  • Weighing: To prevent dispersal of fine powder, use a weigh boat or creased, low-static paper. Perform weighing within the fume hood or in a balance enclosure.

  • Transfers: Use spatulas or powder funnels to transfer the solid. Avoid creating dust clouds. If making a solution, add the solid to the solvent slowly.

  • Hygiene: After handling, wash hands thoroughly with soap and water, even if gloves were worn. Decontaminate the work surface and any equipment used.[9]

Storage Protocol

Proper storage is crucial for maintaining compound integrity and ensuring laboratory safety.

  • Container: Store in the original, tightly sealed container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

  • Incompatibilities: Store separately from strong oxidizing agents, strong bases, and any materials that could react exothermically.

  • Inventory: Maintain an accurate inventory of the chemical to track its usage and quantity.[4]

Part 4: Emergency Procedures

Spill Management Protocol

Prompt and correct response to a spill is critical to mitigate exposure and contamination.

// Nodes spill [label="Spill Occurs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; assess [label="Assess Spill\n(Size & Location)", fillcolor="#FBBC05", fontcolor="#202124"]; is_minor [label="Is it a minor spill\n(small quantity, contained)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; evacuate [label="Evacuate Immediate Area\nAlert Supervisor & EHS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; self_cleanup [label="Proceed with Cleanup\n(Trained Personnel Only)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ehs_response [label="EHS Manages Cleanup", fillcolor="#5F6368", fontcolor="#FFFFFF"]; don_ppe [label="Don Appropriate PPE\n(Gloves, Goggles, Lab Coat)", fillcolor="#34A853", fontcolor="#FFFFFF"]; contain [label="Contain Spill with\nAbsorbent Pads/Granules", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect [label="Carefully Sweep/Scoop\ninto a Labeled Waste Container", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decontaminate [label="Decontaminate Spill Area\nwith Appropriate Solvent/Soap & Water", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dispose [label="Dispose of Waste via\nEHS Hazardous Waste Program", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges spill -> assess; assess -> is_minor; is_minor -> evacuate [label="No"]; is_minor -> self_cleanup [label="Yes"]; evacuate -> ehs_response; self_cleanup -> don_ppe; don_ppe -> contain; contain -> collect; collect -> decontaminate; decontaminate -> dispose; } enddot Caption: Workflow for responding to a chemical spill.

Spill Cleanup Steps (for minor spills by trained personnel):

  • Alert: Notify colleagues in the immediate vicinity.

  • PPE: Don two pairs of nitrile gloves, safety goggles, and a lab coat.

  • Containment: Gently cover the spill with a chemical absorbent material suitable for powders. Avoid actions that make the powder airborne.

  • Collection: Carefully sweep the absorbed material into a designated hazardous waste container. Use a plastic dustpan and scraper; avoid using brushes that can flick powder.

  • Decontamination: Wipe the spill area with a damp cloth (using an appropriate solvent if necessary, followed by soap and water). Place all cleaning materials into the waste container.

  • Disposal: Seal and label the container as "Hazardous Waste" with the full chemical name. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Part 5: Waste Disposal Protocol

Disposal must comply with all local, state, and federal regulations.[10] The chemical stability of the methanesulfonamide group means that chemical neutralization is not a recommended disposal method.[2]

// Nodes start [label="Waste Generated\n(Unused solid, contaminated items)", fillcolor="#FBBC05", fontcolor="#202124"]; is_empty [label="Is original container empty\nand triple-rinsed?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; dispose_glass [label="Dispose of container\nas normal lab glass", fillcolor="#34A853", fontcolor="#FFFFFF"]; collect_waste [label="Collect in a designated\nHazardous Waste Container", fillcolor="#EA4335", fontcolor="#FFFFFF"]; label_container [label="Label Container:\n'Hazardous Waste'\nFull Chemical Name\nCAS Number", fillcolor="#4285F4", fontcolor="#FFFFFF"]; store_saa [label="Store in a Satellite\nAccumulation Area (SAA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; request_pickup [label="Request Pickup from\nEnvironmental Health & Safety (EHS)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> is_empty; is_empty -> dispose_glass [label="Yes"]; is_empty -> collect_waste [label="No"]; collect_waste -> label_container; label_container -> store_saa; store_saa -> request_pickup; } enddot Caption: Decision tree for proper waste disposal.

Protocol for Waste Disposal:

  • Waste Identification: This compound is classified as a hazardous chemical waste. Do NOT dispose of it down the drain or in regular trash.[10]

  • Segregation: Collect all waste containing this compound (e.g., unused solid, contaminated PPE, spill cleanup materials) in a dedicated, compatible, and clearly labeled hazardous waste container.[10]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid," and the CAS number 62557-05-5.[11]

  • Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[11][12] The container must be kept closed except when adding waste.

  • Pickup and Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. All disposal must be handled by a licensed hazardous waste contractor in accordance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[12][13]

References

  • Laboratory Waste Management Guidelines. (n.d.). Environmental Health and Safety, University of Louisville. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). American Chemical Society. Retrieved from [Link]

  • Methanesulfonyl chloride. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • (2-Amino-1,3-thiazol-4-yl)acetic acid. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • A Comprehensive Guide to Safe Powder Handling. (n.d.). psi-bfm.com. Retrieved from [Link]

  • The OSHA Chemical Storage Requirements. (2022, June 10). Capital Resin Corporation. Retrieved from [Link]

  • Safety Data Sheet Galaxolide. (n.d.). Indenta Chemicals. Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4947. Retrieved from [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved from [Link]

  • (2-Aminothiazole-4-yl)-Acetic Acid, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals. (n.d.). DuraLabel. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (n.d.). US Environmental Protection Agency. Retrieved from [Link]

  • Understanding OSHA Chemical Storage Requirements. (n.d.). PolyStar Containment. Retrieved from [Link]

  • Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist

Welcome to the dedicated technical guide for the synthesis of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid. My name is Dr. Alistair Finch, and as a Senior Application Scientist, I've supported numerous research teams in navigating the complexities of multi-step organic synthesis. The preparation of this key intermediate, while seemingly straightforward, involves a critical N-sulfonylation step that is highly sensitive to reaction conditions. Low yields are a common frustration, often stemming from subtle, overlooked variables.

This guide is structured from my field experience to move beyond a simple recitation of steps. We will explore the causality—the "why"—behind each procedural choice. Our goal is to empower you not just to follow a protocol, but to understand the reaction's nuances, anticipate potential pitfalls, and logically troubleshoot your way to a successful, high-yield synthesis.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section addresses the most common issues encountered during the synthesis. Each question represents a real-world problem, followed by a systematic approach to diagnosis and resolution.

Q1: My reaction has stalled. TLC/LC-MS analysis shows a large amount of unreacted (2-Amino-1,3-thiazol-4-yl)acetic acid starting material. What is the likely cause?

This is the most frequent issue and almost always points to one of two culprits: ineffective activation by methanesulfonyl chloride (MsCl) or improper base selection.

Root Cause Analysis & Solutions:

  • Hydrolysis of Methanesulfonyl Chloride: MsCl is exceptionally sensitive to moisture.[1] If it reacts with ambient humidity or residual water in your solvent, it hydrolyzes to methanesulfonic acid and HCl. This process consumes your reagent and introduces acid, which protonates the starting material's amino group, rendering it non-nucleophilic.[2]

    • Protocol Validation:

      • Reagent Handling: Always use a fresh bottle of MsCl or one that has been securely stored under an inert atmosphere (e.g., nitrogen or argon). Dispense it using a syringe through a septum.

      • Solvent Purity: Use anhydrous solvents. Solvents from freshly opened bottles or those dried over molecular sieves are recommended.

      • Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use to remove any adsorbed water.

  • Inadequate Base: The reaction generates one equivalent of HCl. Without a suitable base to neutralize it, the reaction mixture will rapidly become acidic, protonating the 2-amino group and halting the reaction.

    • Protocol Validation:

      • Choice of Base: Pyridine is a common choice as it serves as both a base and a solvent.[3] However, if issues persist, consider a non-nucleophilic amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). At least 1.1 to 1.5 equivalents of the base are recommended to ensure the reaction medium remains basic.

      • Order of Addition: The base should be present in the reaction mixture with the starting material before the addition of MsCl. Add the MsCl dropwise at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction.

  • Low Reaction Temperature: While the initial addition of MsCl should be done at 0 °C to manage exothermicity, the reaction may require warming to room temperature or even gentle heating to proceed to completion.

    • Protocol Validation: Monitor the reaction by TLC or LC-MS. If you see no progress after 1-2 hours at 0 °C, allow the reaction to slowly warm to room temperature and continue monitoring for another 4-12 hours.

Q2: My reaction is messy, showing multiple new spots on the TLC plate, and the final yield is low after purification. What side reactions are occurring?

A "messy" reaction profile suggests that side reactions are competing with the desired N-sulfonylation.

Root Cause Analysis & Solutions:

  • Di-sulfonylation: While the 2-amino group is the most nucleophilic site, under strongly basic conditions, a second sulfonylation could potentially occur. More likely, however, is the formation of mixed anhydrides or other reactions involving the carboxylic acid moiety.

  • Starting Material Impurities: The quality of your starting material, (2-Amino-1,3-thiazol-4-yl)acetic acid, is paramount. Impurities from its synthesis (e.g., from the Hantzsch thiazole synthesis) can lead to a cascade of side products.[4][5]

    • Protocol Validation:

      • Characterize Starting Material: Before starting the reaction, confirm the purity of your (2-Amino-1,3-thiazol-4-yl)acetic acid via ¹H NMR and melting point.[6] The hydrochloride salt is often more stable and commercially available.[7]

      • Purification: If necessary, recrystallize the starting material to remove impurities.

  • Degradation: Excessive heat or prolonged reaction times can lead to the degradation of the thiazole ring or the final product.

    • Protocol Validation: Avoid high temperatures unless you have evidence that the reaction requires it. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the formation of degradation products.

Q3: I seem to have formed the product, but I'm losing most of it during the workup and purification. How can I improve my product isolation?

The product's structure—containing both a moderately acidic sulfonamide proton and a carboxylic acid—makes it amphoteric and can lead to challenging solubility behavior.

Root Cause Analysis & Solutions:

  • Incorrect pH during Extraction: The product's solubility in aqueous and organic layers is highly dependent on pH.

    • At low pH (<2): The carboxylic acid is protonated (-COOH) and the 2-amino group of any unreacted starting material is protonated (-NH3+). The product will have its lowest aqueous solubility and highest organic solubility in this state.

    • At high pH (>8): The carboxylic acid is deprotonated (-COO⁻), making the product highly water-soluble.

    • Protocol Validation: During the aqueous workup, acidify the mixture with 1M HCl to a pH of 1-2 before extracting with an organic solvent like ethyl acetate. This ensures the product is in its neutral, more organo-soluble form.

  • Product Precipitation: If the product is poorly soluble in both the reaction solvent and the extraction solvent, it may precipitate out, leading to physical losses.

    • Protocol Validation: After quenching the reaction, carefully check for any solids. If a precipitate has formed, isolate it by filtration and analyze it separately. It may be your desired product.

  • Challenges in Chromatography: The polarity of the product can make it streak on silica gel columns.

    • Protocol Validation:

      • Solvent System: Use a polar solvent system. A good starting point is a gradient of methanol (0-10%) in dichloromethane or ethyl acetate.

      • Acidification: Adding a small amount of acetic acid (0.5-1%) to the mobile phase can often improve peak shape for carboxylic acids by suppressing deprotonation on the silica surface.

Frequently Asked Questions (FAQs)

  • Q: What is the ideal solvent for this reaction?

    • A: Anhydrous pyridine is often used as it also functions as the base.[3] Alternatively, anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with an added base like TEA or DIPEA are excellent choices that can simplify the workup process.

  • Q: How can I effectively monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the quickest method. Use a mobile phase of 10% methanol in DCM with 1% acetic acid. The product should have a slightly higher Rf than the highly polar starting material. Liquid Chromatography-Mass Spectrometry (LC-MS) is the most definitive method for tracking the disappearance of the starting material (m/z 159.02 for the free acid) and the appearance of the product (m/z 237.00).

  • Q: My final product appears to be hydrolyzing back to the starting material over time. Is this possible?

    • A: While sulfonamides are generally very stable, hydrolysis can occur under harsh acidic or basic conditions, especially with prolonged heating.[8][9] Ensure your final product is stored as a dry solid in a cool, dark place. If you are performing subsequent reactions, avoid prolonged exposure to strong aqueous acids or bases.

Core Synthesis & Troubleshooting Protocols

Protocol 1: Standard Synthesis of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid
  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, suspend (2-Amino-1,3-thiazol-4-yl)acetic acid (1.0 eq) in anhydrous pyridine (approx. 0.1 M concentration).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add methanesulfonyl chloride (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour.

  • Monitoring & Completion: Allow the mixture to warm to room temperature and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture back to 0 °C and cautiously quench by adding 1M HCl until the pH is ~1-2.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Small-Scale Troubleshooting Reaction

When facing persistent low yields, run a small-scale (50-100 mg) reaction matrix to quickly identify the optimal conditions.

Parameter Condition A (Standard) Condition B (Alternative Base) Condition C (Alternative Solvent)
Starting Material 50 mg50 mg50 mg
Solvent Anhydrous Pyridine (1 mL)Anhydrous DCM (1 mL)Anhydrous THF (1 mL)
Base (Pyridine is solvent)Triethylamine (1.5 eq)DIPEA (1.5 eq)
MsCl 1.1 eq1.1 eq1.1 eq
Temperature 0 °C to RT0 °C to RT0 °C to RT

Analyze the outcome of each reaction by LC-MS to compare the conversion rates and impurity profiles, allowing you to select the best path forward for a larger scale synthesis.

Visualized Reaction and Troubleshooting Workflow

G SM (2-Amino-1,3-thiazol-4-yl)acetic acid Product {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid SM->Product Sulfonylation MsCl Methanesulfonyl Chloride MsCl->Product Base Base (e.g., Pyridine) Byproduct Base·HCl Base->Byproduct

Caption: Core reaction pathway for N-sulfonylation.

G Start Low Yield Observed CheckSM Analyze Starting Material Purity (TLC/NMR) Start->CheckSM Is SM pure? CheckReagents Check MsCl & Solvent Anhydrous Conditions CheckSM->CheckReagents Yes ImpureSM Recrystallize Starting Material CheckSM->ImpureSM No CheckWorkup Analyze Aqueous & Organic Layers Post-Workup CheckReagents->CheckWorkup Yes WetReagents Use Fresh Anhydrous Reagents/Solvents CheckReagents->WetReagents No WorkupLoss Optimize Extraction pH (pH 1-2) CheckWorkup->WorkupLoss Product Lost? Success High Yield Achieved CheckWorkup->Success Product in Organic Layer ImpureSM->Start WetReagents->Start WorkupLoss->Start

Caption: A logical workflow for troubleshooting low yield.

References

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

  • EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

  • Acta Chimica Slovenica. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]

  • Google Patents. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • Google Patents. (2011).
  • National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Library of Medicine. [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Amides. [Link]

  • PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. National Library of Medicine. [Link]

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. [Link]

  • Chemguide. (n.d.). HYDROLYSING AMIDES. [Link]

  • National Center for Biotechnology Information. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. National Library of Medicine. [Link]

  • National Center for Biotechnology Information. (2015). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. National Library of Medicine. [Link]

  • National Center for Biotechnology Information. (2023). Total wash elimination for solid phase peptide synthesis. National Library of Medicine. [Link]

  • Farmacia Journal. (2018). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • ResearchGate. (2015). Synthesis and Characterization of Schiff bases derived from 7-{[2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino}-3-ethenyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-. [Link]

  • YouTube. (2019). mechanism of amide hydrolysis. [Link]

  • PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic analysis of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid (parent compound) and its associated metabolites. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to overcome common challenges in HPLC method development for this specific class of molecules. Our approach moves beyond simple protocols to explain the fundamental principles governing the separation, empowering you to troubleshoot and optimize your methods effectively.

Understanding the Core Challenge: Analyte Physicochemistry

The molecular structure of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid presents a classic chromatographic challenge. It is a polar, ionizable compound.

  • High Polarity: The combination of the thiazole ring, a sulfonylamino group, and a carboxylic acid moiety results in a hydrophilic molecule. This can lead to poor retention on traditional reversed-phase (RP) columns like standard C18 phases, where analytes may elute at or near the void volume[1][2].

  • Ionizable Functional Groups: The primary acidic site is the carboxylic acid (-COOH). The sulfonylamino group (-SO₂NH-) can also exhibit weak acidity. The ionization state of these groups is highly dependent on the mobile phase pH and is a critical parameter for controlling retention and peak shape[3][4].

  • Structurally Similar Metabolites: Metabolic pathways for thiazole-containing drugs often involve oxidations on the thiazole ring (S-oxidation, N-oxidation) or hydroxylation, catalyzed by cytochrome P450 enzymes[5][6]. These transformations result in metabolites that are structurally very similar to the parent drug but often more polar, complicating their chromatographic resolution[7].

Uncontrolled, these factors typically manifest as common HPLC problems: poor peak shape (tailing), insufficient retention, and co-elution of the parent compound and its metabolites.

A Systematic Workflow for Method Development & Optimization

A structured approach is essential for efficiently developing a robust and reliable HPLC method. The following workflow outlines a logical progression from initial setup to final optimization.

MethodDevelopmentWorkflow start Start: Define Analytical Goal (e.g., Quantitation, Metabolite ID) col_select Step 1: Column Selection - Choose polar-compatible RP column (e.g., AQ-type, Polar Endcapped) start->col_select mob_phase Step 2: Mobile Phase Selection - Aqueous: Volatile Buffer (e.g., 0.1% Formic Acid) - Organic: Acetonitrile (ACN) col_select->mob_phase scout_grad Step 3: Initial Scouting Gradient - Run a fast, wide gradient (e.g., 5-95% ACN) - Determine approximate retention times mob_phase->scout_grad ph_opt Step 4: pH Optimization - Test pH values (e.g., 2.7, 3.5) - Goal: Suppress ionization of carboxylic acid - Observe peak shape and retention scout_grad->ph_opt Initial peaks observed org_opt Step 5: Organic Modifier Evaluation - Compare Acetonitrile vs. Methanol - Observe changes in selectivity (elution order) ph_opt->org_opt Peak shape improved grad_opt Step 6: Gradient Refinement - Shallow the gradient around eluting peaks - Increase resolution between parent & metabolites org_opt->grad_opt Selectivity assessed validate Step 7: System Suitability & Validation - Check Tailing Factor, Resolution, Reproducibility grad_opt->validate Resolution optimized end End: Robust Method Achieved validate->end SST criteria met

Caption: A systematic workflow for HPLC method development.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments.

Q1: Why are my peaks for the parent compound showing significant tailing?

Answer: Peak tailing for an acidic compound like this is overwhelmingly caused by unwanted secondary interactions between the ionized analyte and the stationary phase[8].

  • Causality: At a mobile phase pH above approximately 3.5-4.0, the carboxylic acid group on your analyte will be deprotonated (negatively charged). Simultaneously, residual silanol groups (-Si-OH) on the silica surface of the HPLC column can also be deprotonated (-Si-O⁻), creating active sites for ion-exchange interactions[9]. This mixed-mode retention mechanism leads to tailing peaks[10].

  • Solution: Ion Suppression. The most effective solution is to control the mobile phase pH. By adding an acidifier (like formic or acetic acid) to lower the pH, you protonate your analyte's carboxylic acid group, rendering it neutral. This minimizes the secondary interactions and promotes a single, hydrophobic retention mechanism, resulting in sharper, more symmetrical peaks[10][11].

    • Rule of Thumb: Adjust your mobile phase to a pH that is at least 1.5 to 2 units below the pKa of the carboxylic acid group[11][12]. For a typical carboxylic acid (pKa ~4.5-5.0), a mobile phase pH of ~2.5-3.0 is an excellent starting point.

Q2: The parent compound and its metabolites have very poor retention and elute near the solvent front. How can I fix this?

Answer: This is a classic problem for polar compounds on standard reversed-phase columns. The issue stems from a lack of hydrophobic interaction between your polar analytes and the non-polar stationary phase[2].

  • Solution 1: Select a Polar-Compatible Column. Modern stationary phases are designed for this challenge. Instead of a traditional C18, use a column specifically engineered for polar analyte retention[1].

    • "AQ" or Aqueous-Stable Columns: These columns have a polar end-capping or modified surface that allows them to be used with highly aqueous (up to 100%) mobile phases without phase collapse. This provides stronger retention for polar compounds[1][13].

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which also enhances retention for hydrophilic analytes.

  • Solution 2: Consider HILIC. For extremely polar metabolites that are not retained even on AQ-type columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative. HILIC uses a polar stationary phase (like diol or bare silica) with a high-organic mobile phase, retaining and separating compounds based on their polarity in a different way[13].

Column Type Primary Use Case Recommended For USP Code Examples
Polar-Endcapped C18 (AQ-Type) First choice for polar acidic compoundsParent compound and moderately polar metabolitesL1, L96
Polar-Embedded Phase Alternative selectivity for polar compoundsParent and metabolites, good for method development screening-
Phenyl-Hexyl Unique selectivity via π-π interactionsSeparating structurally similar aromatic compoundsL11
HILIC (e.g., Diol, Amide) Extremely polar compounds with no RP retentionHighly oxidized or conjugated metabolitesL82, L68
Q3: I can't resolve a key metabolite from the parent peak. How can I improve selectivity?

Answer: Resolution is a function of efficiency, retention, and selectivity. When peaks are retained but not separated, the primary focus should be on improving selectivity (α), which is the degree of separation between adjacent peaks[3].

  • Causality: Structurally similar molecules have very similar hydrophobicities, making them difficult to separate on a standard C18 phase alone.

  • Solution 1: Change the Organic Modifier. Acetonitrile and methanol interact with analytes differently and can produce significant changes in elution order. If you are using acetonitrile, perform an identical run with methanol substituted as the organic solvent. Methanol is a proton donor and can engage in hydrogen bonding, which may alter selectivity for your specific analytes[9].

  • Solution 2: Fine-Tune the pH. While the primary goal of pH is to ensure good peak shape, small adjustments within the optimal range (e.g., moving from pH 2.7 to 3.2) can slightly alter the ionization of different functional groups on the parent vs. the metabolite, leading to changes in retention and improved separation[3].

  • Solution 3: Change the Stationary Phase. If mobile phase changes are insufficient, a different column chemistry is the next logical step. A phenyl-hexyl column, for instance, provides π-π interactions with the thiazole ring, offering a completely different separation mechanism than a C18 column's hydrophobic interactions[9]. Carbon-clad zirconia phases are also known for providing unique selectivity for structurally similar compounds[7].

Q4: I need my method to be compatible with Mass Spectrometry (MS). What buffers and additives should I use?

Answer: MS compatibility requires that all mobile phase components are volatile and do not suppress the ionization of your analytes in the MS source[14].

  • Avoid: Non-volatile buffers like phosphate and citrate. These will precipitate in the MS source, causing signal suppression and requiring frequent, intensive cleaning[14].

  • Recommended Volatile Buffers:

    • Formic Acid (0.1% v/v): This is the most common choice for low-pH LC-MS. It provides a pH of approximately 2.7 and is highly volatile[15].

    • Ammonium Formate / Ammonium Acetate: These are true buffers that are also volatile. They are excellent for methods where precise pH control near a specific pKa is required[16][17]. A concentration of 5-10 mM is typically sufficient and avoids significant ion suppression[18].

Additive Typical Concentration Approx. pH Pros Cons
Formic Acid 0.05 - 0.1% (v/v)2.7 - 2.9Excellent volatility, good for positive ion modeWeak buffering capacity
Acetic Acid 0.05 - 0.1% (v/v)~3.2Good volatilityWeaker acidifier than formic acid
Ammonium Formate 5 - 20 mM3.8 (pKa)Good buffering capacity, volatileCan form adducts
Ammonium Acetate 5 - 20 mM4.8 (pKa)Good buffering capacity, volatileCan form adducts, less effective at low pH

Experimental Protocols

Protocol 1: Starting Point Method for Parent Compound & Metabolites (LC-MS Compatible)

This protocol provides a robust starting point for your method development, based on the principles discussed above.

  • Column Selection:

    • Install a high-quality, polar-compatible reversed-phase column.

    • Recommendation: InertSustain AQ-C18 or equivalent (e.g., 100 mm x 2.1 mm, 3 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Add 1.0 mL of high-purity formic acid to 1.0 L of HPLC-grade water. Mix thoroughly. This is 0.1% formic acid.

    • Mobile Phase B (Organic): Acetonitrile (HPLC or LC-MS grade).

  • HPLC & Autosampler Conditions:

    • Flow Rate: 0.4 mL/min (for 2.1 mm ID column).

    • Column Temperature: 35 °C.

    • Injection Volume: 2-5 µL.

    • Autosampler Wash: Use a strong solvent like 50:50 Acetonitrile:Isopropanol to prevent carryover.

  • Initial Scouting Gradient Program:

    • This fast gradient will help locate the elution times of your compounds.

Time (min) % Mobile Phase A % Mobile Phase B
0.095.05.0
1.095.05.0
8.05.095.0
10.05.095.0
10.195.05.0
12.095.05.0
  • Data Analysis & Next Steps:

    • Evaluate Peak Shape: Check the tailing factor for the parent compound. If it is >1.5, ensure the mobile phase pH is sufficiently low.

    • Evaluate Retention: If retention is poor, consider a column with even greater polar compatibility or a slower initial gradient.

    • Evaluate Resolution: Based on the scouting run, design a shallower gradient around the region where your compounds elute to improve resolution. For example, if peaks elute between 4 and 6 minutes, you might run a gradient from 15% to 45% B over 10 minutes.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds.
  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
  • SelectScience. (2017, February 14). How to Optimize Your Reversed Phase Chromatography.
  • Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?
  • Pharma Growth Hub. (2023, October 30). pH, pKa, and Retention.
  • Royal Society of Chemistry. (2021). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Retrieved from Royal Society of Chemistry Publishing.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Global Research Online. (2011, January 15). SELECTION OF BUFFERS IN LC-MS/MS: AN OVERVIEW.
  • LCGC International. (n.d.). Buffer Considerations for LC and LC–MS.
  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
  • University of Barcelona. (n.d.). Buffer considerations for LC and LC-MS.
  • ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
  • PubMed. (2021, June 21). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity.
  • ResearchGate. (2011). Selection of buffers in LC-MS/MS: An overview.
  • Waters Corporation. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2.
  • LCGC International. (n.d.). Fast Methods for Structurally Similar Compounds Using Carbon HPLC Columns.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-[(methylsulfonyl)amino]-4-Thiazoleacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct, comprehensive solubility data for 2-[(methylsulfonyl)amino]-4-Thiazoleacetic acid is not extensively available in public literature. This guide is therefore constructed based on expert analysis of its chemical structure and established principles for analogous compounds, specifically poorly soluble molecules containing carboxylic acid and sulfonamide functional groups. The strategies provided are robust, first-principle approaches widely used in pharmaceutical and chemical research.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-[(methylsulfonyl)amino]-4-Thiazoleacetic acid not dissolving in neutral water?

This compound possesses functional groups—a carboxylic acid and a methylsulfonylamino group—that contribute to its low intrinsic solubility in neutral aqueous media. In its neutral (protonated) state, the molecule is relatively non-polar and can form strong intermolecular hydrogen bonds in its solid, crystalline state. Overcoming this crystal lattice energy and solvating the molecule in water is energetically unfavorable without intervention. Structurally similar compounds are known to be insoluble or poorly soluble in water.[1][2]

Q2: What are the key functional groups I should be aware of for solubilization?

There are two key acidic protons on this molecule that are critical for understanding its solubility behavior:

  • Carboxylic Acid (-COOH): This is the primary acidic center. We predict its pKa to be in the range of 3-4. Deprotonating this group to its carboxylate form (-COO⁻) is the most effective way to dramatically increase aqueous solubility.[3][4]

  • Sulfonamide Proton (-SO₂NH-): The proton on the nitrogen is also acidic, though significantly less so than the carboxylic acid proton, with a predicted pKa in the 9-11 range. This second ionization may be relevant in strongly basic conditions.

Q3: What is the single best starting point to try and dissolve this compound?

For most applications, controlled pH adjustment is the most effective and straightforward starting point. By raising the pH of your aqueous solvent to at least 2 units above the predicted pKa of the carboxylic acid (i.e., pH > 6), you will convert the molecule into its much more soluble anionic salt form.[5][6][7]

Q4: Is it safe to use heat to dissolve the compound?

Heating can temporarily increase solubility, but it is a risky approach. Many organic molecules, including this one, can degrade at elevated temperatures. More importantly, you risk creating a supersaturated solution that will precipitate upon cooling to room or experimental temperature, leading to inaccurate results and potential experimental failure. A chemically stable, solubilized solution at your working temperature is always preferable.

In-Depth Troubleshooting Guides

Guide 1: Systematic Solubilization via pH Adjustment

Q: My compound won't dissolve for my in vitro assay. How do I use pH to create a stable stock solution?

A: Rationale & Causality

The underlying principle here is the acid-base chemistry of the carboxylic acid group. According to the Henderson-Hasselbalch equation, when the pH of the solution is significantly higher than the pKa of the acid, the equilibrium shifts overwhelmingly toward the deprotonated, ionized (anionic) form.[8] This charged species is significantly more polar than the neutral molecule, allowing for strong, favorable ion-dipole interactions with water, thus dramatically increasing solubility.[3][4][7]

Below is a diagram illustrating the pH-dependent ionization states of the molecule.

G cluster_low_ph Low pH (e.g., < 2) cluster_mid_ph Mid-Range pH (e.g., 6-8) cluster_high_ph High pH (e.g., > 11) Low R-COOH (Neutral, Poorly Soluble) Mid R-COO⁻ (Anionic, Highly Soluble) Low->Mid + OH⁻ (pKa₁ ≈ 3-4) Mid->Low + H⁺ High ⁻R'-COO⁻ (Dianionic, Very Soluble) Mid->High + OH⁻ (pKa₂ ≈ 9-11) High->Mid + H⁺

Caption: pH-dependent ionization states of the molecule.

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol targets the formation of the highly soluble monosodium salt.

  • Weigh Compound: Accurately weigh 1.58 mg of 2-[(methylsulfonyl)amino]-4-Thiazoleacetic acid (MW: ~158.18 g/mol , using the core structure for estimation) for a final volume of 1 mL.

  • Initial Suspension: Add the powder to a microcentrifuge tube. Add ~50% of the final desired volume of purified water (e.g., 500 µL). The compound will likely remain as a suspension.

  • Titration: Prepare a 0.1 M NaOH solution. Add the NaOH solution dropwise (e.g., 1-2 µL at a time) to the suspension while vortexing gently.

  • Observe Solubilization: Continue adding NaOH until the solution becomes completely clear. This indicates the conversion of the acid to its soluble salt form. Avoid adding a large excess of base.

  • Final Volume Adjustment: Once the solid is fully dissolved, add purified water to reach the final desired volume (1 mL).

  • pH Check (Optional but Recommended): Using a calibrated micro-pH probe, check the final pH of the stock solution. It should be in the neutral to slightly basic range (typically 7.0-8.0).

  • Storage: Store the stock solution as recommended for the compound, often at -20°C or -80°C for long-term stability.

Guide 2: Working with Co-Solvents for pH-Sensitive Systems

Q: My biological assay is buffered at a specific pH where the compound is insoluble. What are my non-pH-based options?

A: Rationale & Causality

When pH modification is not an option, the next strategy is to alter the solvent itself. A co-solvent is a water-miscible organic solvent that, when mixed with water, reduces the overall polarity of the solvent system.[9] This reduction in polarity lowers the energy barrier for solvating a non-polar compound, effectively increasing its solubility.[10] Commonly used co-solvents include DMSO, DMF, ethanol, and various polyethylene glycols (PEGs).[11]

Experimental Protocol: Co-Solvent Solubility Screening
  • Prepare Aliquots: Weigh several identical, small amounts of your compound (e.g., 1 mg) into separate glass vials.

  • Add Co-Solvent: To each vial, add a small, precise volume of a different pure co-solvent (e.g., 100 µL of DMSO to vial 1, 100 µL of Ethanol to vial 2, etc.).

  • Assess Solubility: Vortex each vial vigorously for 1-2 minutes. Observe which co-solvents yield a clear solution. This will identify the best solvent for creating a highly concentrated primary stock.

  • Serial Dilution: Once you have a high-concentration stock (e.g., 100 mg/mL in 100% DMSO), you can perform serial dilutions into your aqueous assay buffer.

  • Precipitation Watch: Crucially , observe for any signs of precipitation as you dilute into the aqueous buffer. The final concentration of the organic co-solvent in your assay should be kept to a minimum (typically <1%, often <0.1%) to avoid artifacts or cellular toxicity. Run a vehicle control (buffer + same final concentration of co-solvent) in your experiment.

Co-SolventPolarity IndexCommon Use CaseKey Considerations
DMSO 7.2Gold standard for initial screeningCan be toxic to cells at >0.5%; may interfere with some assays.
Ethanol 5.2Common for in vivo and in vitroLess toxic than DMSO but also a weaker solvent for many compounds.
PEG 400 -Formulations for oral deliveryHigh viscosity; primarily used in formulation, not basic research.
DMF 6.4Chemical synthesis, some assaysHigher toxicity; use with caution and appropriate ventilation.
Guide 3: Advanced Formulation Strategies for Drug Development

Q: I need to develop a robust formulation for in vivo studies or a final product. What advanced techniques can I explore?

A: Rationale & Causality

For formal drug development, more sophisticated methods are employed to enhance solubility and control drug delivery. These typically involve creating multi-component systems where the drug interacts with excipients at a molecular level.

  • Salt Formation (Solid Form): This involves reacting the acidic drug with a base to form a stable, crystalline salt before formulation.[12][13] This is different from the pH adjustment described earlier, which forms the salt in situ. A solid salt form often has superior dissolution rates and handling properties.[14] The choice of counterion is critical and is guided by the "pKa rule," which states that for a stable salt, the pKa difference between the acid and base should be greater than 3.[15]

  • Cyclodextrin Complexation: Cyclodextrins are ring-shaped molecules with a hydrophobic interior and a hydrophilic exterior.[16] They can encapsulate the poorly soluble drug in their core, forming an "inclusion complex."[17][] This complex presents a hydrophilic outer surface to the aqueous environment, rendering the "guest" drug molecule soluble without altering it chemically.[19][20]

  • Solid Dispersions: This technique involves dispersing the drug at a molecular level within a hydrophilic polymer matrix.[21][22][23] Methods like spray drying or hot-melt extrusion are used to create a solid product where individual drug molecules are separated by the carrier.[24][25] Upon contact with water, the polymer dissolves quickly, releasing the drug in a high-energy, amorphous, and readily soluble state.[23]

  • Surfactant-Based Systems: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration), form micelles.[26] These micelles have a hydrophobic core that can entrap insoluble drug molecules, carrying them into solution.[27][28][29] This is a foundational principle for many lipid-based drug delivery systems.[30]

TechniqueMechanismBest ForPotential Issues
Salt Formation Creates a new, more soluble solid crystalline form.Early development, improving dissolution rate.Hygroscopicity, potential for disproportionation.[15]
Cyclodextrins Encapsulation of the drug molecule.[]Oral and parenteral formulations.Limited by drug size and stoichiometry; can be expensive.
Solid Dispersions Molecular dispersion in a hydrophilic carrier.[23]Oral solid dosage forms with high drug loading.Physical instability (recrystallization), complex manufacturing.
Surfactants Micellar solubilization.[28]Liquid formulations, self-emulsifying systems.Potential for toxicity, drug-surfactant interactions.

Decision-Making Workflow for Solubilization

Use the following workflow to select the most appropriate strategy for your experimental needs.

G decision decision process process start start decision1 Is the experiment pH sensitive? start->decision1 Start with insoluble compound process1 Use pH Adjustment (Guide 1) decision1->process1 No decision2 Application Type? decision1->decision2 Yes end end process1->end Achieve Solubilization process2 Use Co-Solvents (Guide 2) decision2->process2 Basic Research (in vitro assay) process3 Explore Advanced Methods (Guide 3) - Salt Formation - Cyclodextrins - Solid Dispersions decision2->process3 Drug Development (Formulation) process2->end Achieve Solubilization (check vehicle effects) process3->end Develop Stable Formulation

Sources

Technical Support Center: Enhancing the Solution Stability of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice to improve the stability of this compound in solution. By understanding the underlying chemical principles, you can proactively design experiments that ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid in solution?

A1: Based on its chemical structure, the primary stability concerns are susceptibility to hydrolysis, particularly of the thiazole ring under certain pH conditions, and photodegradation. The molecule contains a thiazole ring, a sulfonamide linkage, and a carboxylic acid group, all of which can be involved in degradation pathways.

Q2: How does pH affect the stability of this compound?

A2: The pH of the solution is a critical factor. Thiazole derivatives can be labile under acidic conditions (pH 3-5), potentially leading to ring opening. The solubility of the compound, governed by its carboxylic acid (pKa ~3-4) and the weakly acidic sulfonamide proton, is also pH-dependent. Extreme pH values should generally be avoided to prevent acid- or base-catalyzed hydrolysis.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing thiazole rings and sulfonamide bonds can be susceptible to photodegradation. The sulfonamide bond is known to be susceptible to photolytic cleavage by UV light, particularly at wavelengths around 254 nm. Therefore, it is crucial to protect solutions from light, especially during long-term storage or prolonged experiments.

Q4: What is the recommended solvent for dissolving {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid?

A4: Due to the carboxylic acid group, the compound's solubility is expected to be poor in neutral water. It is generally more soluble in organic solvents like DMSO, DMF, or methanol. For aqueous buffers, it is advisable to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous buffer. The final concentration of the organic solvent should be kept to a minimum to avoid any unwanted effects on your experiment.

Q5: How should I store solutions of this compound?

A5: For optimal stability, solutions should be stored at low temperatures (-20°C or -80°C) and protected from light. Aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles. If possible, purging the solution with an inert gas like nitrogen or argon before sealing can also help prevent oxidative degradation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions based on chemical principles.

Issue 1: I'm observing a decrease in the compound's concentration over time in my aqueous buffer.
Potential Cause Explanation Recommended Action
Hydrolysis The thiazole ring or the sulfonamide bond may be undergoing hydrolysis, especially if the buffer pH is acidic or strongly basic. Thiazole derivatives have been reported to be labile under acidic conditions.Optimize pH: Determine the optimal pH for stability by conducting a pH-stability study. A pH range of 6-8 is often a good starting point for many compounds. Use a well-buffered system to maintain the desired pH.
Precipitation The compound may be precipitating out of the aqueous solution due to its low water solubility, especially if the concentration of the organic co-solvent is too low after dilution from a stock solution.Increase Solubility: Consider using a small percentage of a co-solvent (e.g., DMSO, ethanol) in your final aqueous solution. Ensure the final co-solvent concentration is compatible with your experimental system. You can also explore the use of cyclodextrins to enhance aqueous solubility.
Adsorption The compound may be adsorbing to the surface of your storage container (e.g., plastic tubes).Use Appropriate Containers: Store solutions in low-adsorption plasticware or glass vials. For sensitive applications, consider using silanized glass.
Issue 2: The color of my solution is changing, or a precipitate is forming upon exposure to light.
Potential Cause Explanation Recommended Action
Photodegradation The thiazole ring and the sulfonamide bond are known to be susceptible to photolytic cleavage upon exposure to UV or even ambient light. This can lead to the formation of colored degradation products and loss of active compound.[1]Protect from Light: Always handle the compound and its solutions in a dark environment or by using amber-colored vials. Wrap experimental setups with aluminum foil to shield them from light.
Photo-oxidation Reaction with singlet oxygen, generated in the presence of light and a photosensitizer, can lead to the degradation of the thiazole ring.Use of Antioxidants: Consider the addition of antioxidants to your solution. However, ensure the chosen antioxidant is compatible with your experimental system and does not interfere with your assay.
Issue 3: I'm seeing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).
Potential Cause Explanation Recommended Action
Degradation Products The appearance of new peaks is a strong indicator of compound degradation. These could be products of hydrolysis, photolysis, or oxidation.Characterize Degradants: If possible, use techniques like LC-MS/MS to identify the structure of the degradation products. This can provide valuable information about the degradation pathway and help in optimizing the solution conditions.
Impurity in Starting Material The unexpected peaks might be impurities present in the initial solid compound.Check Purity: Always verify the purity of your compound using an appropriate analytical method before starting your experiments.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol outlines the steps for preparing a stock solution with enhanced stability.

  • Weighing: Accurately weigh the desired amount of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid in a fume hood.

  • Solvent Selection: Choose a high-purity, anhydrous organic solvent in which the compound is freely soluble (e.g., DMSO, DMF).

  • Dissolution: Add the solvent to the solid compound and vortex or sonicate briefly until fully dissolved. Prepare the highest workable concentration to minimize the volume of organic solvent in the final experimental solution.

  • Inert Atmosphere (Optional but Recommended): Gently bubble nitrogen or argon gas through the solution for 1-2 minutes to remove dissolved oxygen.

  • Storage: Aliquot the stock solution into single-use, amber-colored vials. Store at -80°C for long-term storage.

Protocol 2: pH-Stability Profiling

This experiment will help you determine the optimal pH for your compound in an aqueous environment.

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8).

  • Sample Preparation: Dilute your stock solution of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid into each buffer to a final concentration suitable for your analytical method (e.g., HPLC-UV). Ensure the final concentration of the organic co-solvent is consistent across all samples and is low enough to not significantly alter the buffer pH.

  • Incubation: Incubate the samples at a controlled temperature (e.g., room temperature or 37°C) and protect them from light.

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each sample and analyze it by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the percentage of the remaining compound against time for each pH. The pH at which the degradation rate is the lowest is the optimal pH for stability.

Data Presentation

Table 1: General Stability Profile of Functional Groups in {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid
Functional GroupPotential InstabilityConditions to AvoidMitigation Strategies
1,3-Thiazole Ring Hydrolysis, Photo-oxidationAcidic pH (3-5), Strong bases, UV/Visible lightMaintain pH in the neutral range (6-8), Protect from light, Use of antioxidants
Sulfonamide Bond Photolytic Cleavage, HydrolysisUV light (especially ~254 nm), Extreme pHProtect from light, Maintain pH in the neutral range
Carboxylic Acid --Can influence solubility based on pH

Visualizations

Diagram 1: Potential Degradation Pathways

This diagram illustrates the potential sites of degradation on the molecule.

Caption: Potential degradation sites on the molecule.

Diagram 2: Troubleshooting Workflow for Solution Instability

This workflow provides a logical sequence of steps to diagnose and resolve stability issues.

G start Instability Observed (e.g., precipitation, color change, peak loss) check_light Is the solution protected from light? start->check_light protect_light Action: Use amber vials, work in low light conditions. check_light->protect_light No check_ph What is the solution pH? check_light->check_ph Yes protect_light->check_ph acid_base Is pH acidic (<6) or strongly basic (>8)? check_ph->acid_base optimize_ph Action: Adjust pH to neutral range (6-8). Conduct pH-stability study. acid_base->optimize_ph Yes check_solubility Is the compound fully dissolved? acid_base->check_solubility No optimize_ph->check_solubility increase_solubility Action: Use co-solvents (e.g., DMSO). Consider solubility enhancers. check_solubility->increase_solubility No check_storage Review storage conditions (temperature, container). check_solubility->check_storage Yes increase_solubility->check_storage optimize_storage Action: Store at -80°C, use low-adsorption vials, aliquot to avoid freeze-thaw. check_storage->optimize_storage end Stable Solution Achieved optimize_storage->end

Caption: Troubleshooting workflow for solution instability.

References

  • D'Souza, L., & Day, R. A. (1968). Photolytic cleavage of sulfonamide bonds. Science, 160(3830), 882–883. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-[(Methylsulfonyl)amino]-4-thiazoleacetic acid (CAS 62557-05-5)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-[(methylsulfonyl)amino]-4-thiazoleacetic acid. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from laboratory scale to pilot plant or manufacturing scale. We provide in-depth, field-proven insights into potential issues, their root causes, and robust troubleshooting strategies.

Plausible Synthetic Pathway for Scale-Up

The synthesis of 2-[(methylsulfonyl)amino]-4-thiazoleacetic acid can be logically approached via a three-stage process. This pathway utilizes common and well-documented transformations, making it a suitable starting point for process development and scale-up activities. The key stages are:

  • Stage 1: Hantzsch Thiazole Synthesis – Formation of the core 2-aminothiazole ring structure.

  • Stage 2: Sulfonylation – Introduction of the methanesulfonyl (mesyl) group onto the 2-amino position.

  • Stage 3: Saponification (Ester Hydrolysis) – Conversion of the ethyl ester to the final carboxylic acid active pharmaceutical ingredient (API).

The following workflow diagram illustrates this proposed synthetic route.

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Stage 1: Hantzsch Thiazole Synthesis cluster_2 Stage 2: Sulfonylation cluster_3 Stage 3: Saponification SM1 Ethyl 4-chloroacetoacetate Step1 Cyclocondensation SM1->Step1 SM2 Thiourea SM2->Step1 SM3 Methanesulfonyl Chloride Step2 Sulfonamide Formation SM3->Step2 Int1 Ethyl (2-amino-thiazol-4-yl)-acetate (Intermediate 1) Step1->Int1 High Yield Int1->Step2 Int2 Ethyl 2-[(methylsulfonyl)amino]- 4-thiazoleacetate (Intermediate 2) Step2->Int2 Step3 Ester Hydrolysis Int2->Step3 Product 2-[(Methylsulfonyl)amino]- 4-thiazoleacetic acid (Final Product) Step3->Product

Caption: Proposed three-stage synthesis of CAS 62557-05-5 for scale-up.

Stage 1: Hantzsch Thiazole Synthesis - FAQs and Troubleshooting

The Hantzsch thiazole synthesis is a classic and robust method for forming the 2-aminothiazole core.[1][2] It involves the reaction of an α-haloketone (or its equivalent, like ethyl 4-chloroacetoacetate) with a thioamide (thiourea).[1] While high-yielding, scaling this reaction introduces challenges related to thermal control, solvent selection, and product isolation.

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern when scaling up the Hantzsch synthesis? A1: The primary concern is thermal management. The initial SN2 reaction between the thioamide sulfur and the α-haloketone is exothermic.[3] On a large scale, inefficient heat dissipation can lead to a runaway reaction, causing solvent to boil violently and increasing pressure in the reactor. It is critical to have a reactor with adequate cooling capacity and to control the addition rate of the limiting reagent. A patent for a similar synthesis specifies maintaining the temperature between 5°C and 10°C during the addition phase.[4][5]

Q2: Which solvent is recommended for large-scale production? A2: The choice of solvent impacts reaction kinetics, product solubility, and downstream processing.

  • Alcohols (Methanol/Ethanol): Commonly used in lab-scale procedures and are effective solvents for the reactants.[1] On scale-up, their lower boiling points can be a concern if the reaction is highly exothermic.

  • Water: A green and safe solvent option. A patented process for the synthesis of (2-aminothiazol-4-yl)-acetic acid hydrochloride uses water as the solvent, which simplifies the process and avoids flammable organic solvents.[4][5] The product hydrochloride salt precipitates directly from the aqueous medium.

  • Higher-Boiling Alcohols (1-Butanol, 2-Propanol): These offer a higher reflux temperature, which can drive the reaction to completion, but require more energy for removal.[6]

The final choice depends on your facility's capabilities, safety protocols, and the desired form of the isolated intermediate (free base vs. salt).

Q3: My product is precipitating as the hydrohalide salt. Should I neutralize it in the reactor? A3: Yes, this is standard practice. The reaction generates an HBr or HCl salt of the 2-aminothiazole product.[3] To isolate the free base, a weak inorganic base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) is typically added after the reaction is complete.[1][3] This neutralization step causes the free amine to precipitate, allowing for isolation by filtration. On a large scale, ensure slow, controlled addition of the base to manage off-gassing (CO₂) and potential foaming.

Troubleshooting Guide: Stage 1
Problem Potential Cause(s) Troubleshooting & Scale-Up Strategy
Low Yield 1. Incomplete reaction. 2. Product remains dissolved in the mother liquor. 3. Degradation from excessive heat.1. Monitor Reaction: Use in-process controls (IPC) like HPLC or TLC to confirm reaction completion before work-up.[1] 2. Optimize Isolation: Ensure pH is adjusted correctly during neutralization to minimize product solubility. Consider adding an anti-solvent or concentrating the reaction mixture post-neutralization. 3. Improve Heat Transfer: Ensure the reactor's cooling jacket is functioning efficiently. Use a controlled, slower addition rate for the limiting reagent to manage the exotherm.[4]
Impure Product (Discoloration, Side Peaks in HPLC) 1. Formation of side products from thermal decomposition. 2. Presence of unreacted starting materials. 3. Dimerization or polymerization.1. Strict Temperature Control: Maintain the recommended temperature profile throughout the reaction. 2. Stoichiometry Control: Ensure precise molar ratios of reactants. A slight excess of thiourea is sometimes used to ensure the complete conversion of the more expensive α-haloketone.[1] 3. Purification: Wash the filtered product cake thoroughly with water to remove inorganic salts and then with a non-polar solvent (e.g., heptane) to remove organic impurities. Recrystallization from a suitable solvent like ethanol may be necessary.
Poor Filterability / Clogging 1. Very fine particle size of the precipitated product. 2. Gummy or oily product instead of a crystalline solid.1. Control Precipitation: Adjust the rate of neutralization and the final temperature. A slower precipitation at a slightly elevated temperature can promote the growth of larger, more easily filterable crystals. 2. Solvent Effects: Ensure the solvent system is appropriate. If the product is oiling out, the solvent may be too non-polar. Consider a different solvent or an anti-solvent addition strategy.

Stage 2: Sulfonylation - FAQs and Troubleshooting

This step involves forming a sulfonamide bond between the 2-amino group of the thiazole intermediate and methanesulfonyl chloride (MsCl). This is a standard transformation, but on a large scale, control of stoichiometry, base selection, and work-up are critical.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the sulfonylation at scale? A1: The base neutralizes the HCl generated during the reaction. The choice is a trade-off between reactivity, cost, and ease of removal.

  • Pyridine: Often used in lab scale, but its toxicity, high boiling point, and potential to act as a nucleophilic catalyst (leading to side products) make it less ideal for manufacturing.

  • Triethylamine (TEA) / Diisopropylethylamine (DIPEA): Common organic bases. They are effective but must be completely removed from the final product. Their hydrochloride salts can sometimes be oily and difficult to handle.

  • Inorganic Bases (Na₂CO₃, K₂CO₃): A cost-effective and greener alternative.[7] Using an inorganic base in a biphasic system (e.g., dichloromethane/water) or a polar aprotic solvent like DMF can be very effective. The resulting inorganic salts are easily removed by aqueous washes.

Q2: I am seeing a di-sulfonated impurity. How can I prevent this? A2: Di-sulfonylation occurs if the initially formed sulfonamide nitrogen is deprotonated by the base and reacts with a second molecule of MsCl. To prevent this:

  • Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of methanesulfonyl chloride, but avoid a large excess.

  • Controlled Addition: Add the methanesulfonyl chloride slowly to the solution of the amine and base. This keeps the instantaneous concentration of MsCl low, favoring reaction with the more nucleophilic primary amine over the less nucleophilic sulfonamide anion.

  • Base Choice: Use a non-nucleophilic, hindered base like DIPEA or an inorganic base, which is less likely to deprotonate the sulfonamide.

Q3: What are the key safety considerations for handling methanesulfonyl chloride? A3: Methanesulfonyl chloride is corrosive, highly reactive, and moisture-sensitive. It reacts exothermically with water and alcohols. Ensure it is handled in a closed system under a nitrogen atmosphere. Personnel must use appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields. Plan for quenching any excess MsCl during work-up by slowly adding the reaction mixture to a cooled, stirred solution of a weak base like sodium bicarbonate.

Troubleshooting Guide: Stage 2

Troubleshooting_Sulfonylation Start Start IPC Analysis Problem Low Conversion of Starting Amine? Start->Problem Impurity Significant Impurity (e.g., Di-sulfonated)? Problem->Impurity No Cause1_LC Cause: Insufficient MsCl or Base Problem->Cause1_LC Yes Cause2_LC Cause: Low Reaction Temperature Problem->Cause2_LC Yes Cause3_LC Cause: Poorly soluble base Problem->Cause3_LC Yes End Process OK Impurity->End No Cause1_Imp Cause: Excess MsCl / Strong Base Impurity->Cause1_Imp Yes Cause2_Imp Cause: High Reaction Temperature Impurity->Cause2_Imp Yes Solution1_LC Solution: Verify stoichiometry. Use 1.05-1.1 eq MsCl. Cause1_LC->Solution1_LC Solution2_LC Solution: Increase temperature moderately (e.g., to 25-40 °C). Cause2_LC->Solution2_LC Solution3_LC Solution: Switch to a soluble organic base or use a phase-transfer catalyst. Cause3_LC->Solution3_LC Solution1_Imp Solution: Reduce MsCl to ~1.05 eq. Add MsCl slowly to reaction. Cause1_Imp->Solution1_Imp Solution2_Imp Solution: Run reaction at lower temp (e.g., 0-10 °C). Cause2_Imp->Solution2_Imp

Caption: Decision tree for troubleshooting the sulfonylation reaction.

Stage 3: Saponification (Ester Hydrolysis) - FAQs and Troubleshooting

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved using a base like sodium hydroxide (NaOH) followed by an acidic work-up.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to control during saponification? A1: The most critical parameters are temperature and pH .

  • Temperature: Thiazole rings can be susceptible to degradation (ring-opening) under harsh basic conditions, especially at elevated temperatures. The hydrolysis should be performed at the lowest temperature that allows for a reasonable reaction time, often starting at 0-5°C and slowly warming to room temperature.

  • pH: During the reaction, a stoichiometric amount of base (e.g., 1.1-1.2 equivalents of NaOH) should be used. During work-up, the pH must be carefully adjusted with acid (e.g., HCl) to protonate the carboxylate and precipitate the final product. The target pH is the isoelectric point of the molecule, which must be determined experimentally to maximize yield and minimize impurities.

Q2: My final product has poor solubility. How can I effectively purify it on a large scale? A2: Poor solubility is common for zwitterionic or polar compounds.

  • Recrystallization: This is the preferred method for purification. A solvent screen is essential to find a system that provides good solubility at high temperatures and poor solubility at low temperatures. Common solvents to screen include water, isopropanol, acetonitrile, or mixtures thereof.

  • Aqueous Washes: If the product is isolated by precipitation, washing the resulting solid slurry with water of a specific pH can remove more soluble impurities.

  • Carbon Treatment: If the product is colored, a charcoal (activated carbon) treatment of the product solution before crystallization can remove color bodies.

Troubleshooting Guide: Stage 3
Problem Potential Cause(s) Troubleshooting & Scale-Up Strategy
Incomplete Hydrolysis 1. Insufficient base. 2. Low reaction temperature or short reaction time. 3. Poor solubility of the starting ester in the reaction medium.1. Stoichiometry: Ensure at least 1.1 equivalents of base are used. 2. Kinetics: Monitor the reaction by HPLC. If it stalls, consider extending the reaction time or slightly increasing the temperature (e.g., to 30-40°C), while monitoring for degradation. 3. Solubility: Add a co-solvent like THF or methanol to the aqueous base to improve the solubility of the starting material.
Product Degradation (New Impurity Peaks) 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Localized "hot spots" of high base concentration during addition.1. Temperature Control: Perform the reaction at a lower temperature (e.g., 0-20°C). 2. IPC Monitoring: Stop the reaction as soon as IPC shows complete consumption of the starting material. 3. Mixing: Ensure efficient agitation in the reactor to quickly disperse the added base and avoid localized high pH zones.
Low Yield After Acidification 1. Incorrect final pH for precipitation. 2. Product is more soluble than anticipated.1. Determine Isoelectric Point: Experimentally determine the optimal pH for precipitation. A pH titration curve can be very helpful. 2. Optimize Crystallization: Cool the slurry for an extended period after pH adjustment to maximize precipitation. Consider adding an anti-solvent if compatible with the process.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. [Link][9][10]

  • Ghidini, E., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(10), 2676. [Link][6]

  • Touré, B. B., & Hall, D. G. (2009). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Journal of Combinatorial Chemistry, 11(4), 537-540. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link][1]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link][2]

  • Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link][3]

  • Nguyen, T. T., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link][7]

  • Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. [Link]

  • ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole. [Link]

  • Hoechst Aktiengesellschaft. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. U.S. Patent 4,391,979. [4]

  • Showa Denko Kk. (1992). Process of producing 2-aminothiazole.
  • University of Groningen. (n.d.). Synthesis of Thiazol-2-yl Urea Derivatives, Antibacterial Agents. [Link]

  • Kurt, B. Z., et al. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 8(1), 1143-1153. [Link]

  • Jabeen, A., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Results in Chemistry, 7, 101416. [Link][8]

  • El-Metwaly, N., & El-Gazzar, A. R. B. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1748. [Link]

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9345-9355. [Link]

  • El-Metwaly, N., & El-Gazzar, A. R. B. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1748. [Link]

  • Jew, S., & Park, H. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(43), 5941-5943. [Link]

  • Hoechst Aktiengesellschaft. (1984). Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride. Canadian Patent CA1159456A. [5]

  • Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 361-390). The Royal Society of Chemistry.
  • Kumar, A., et al. (2009). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. Bioorganic & Medicinal Chemistry, 17(15), 5419-5426. [Link][11]

  • ResearchGate. (n.d.). Synthesis and characterization of thiazole and 2-thioxoimidazolidinone derivative; their antibacterial and anticancer properties. [Link]

  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9315-9320. [Link]

  • ResearchGate. (n.d.). Examples of biologically active 2‐iminothiazolines and 2‐aminothiazoles. [Link]

  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). r/chemistry. [Link][12]

Sources

Technical Support Center: Ensuring Robustness in Cell-Based Assays with {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid in cell-based assays. The focus is on proactively minimizing experimental variability and troubleshooting common issues to ensure the generation of reliable, reproducible data. Our approach is built on explaining the causal relationships behind experimental choices, empowering you to create self-validating and robust assay systems.

Part 1: Understanding the Core Challenge - Assay Variability

Cell-based assays are powerful tools, but their biological nature makes them susceptible to variability.[1][2] Irreproducible results can lead to wasted resources and the failure to identify promising drug candidates.[3] Key sources of variability include the cells themselves (e.g., genetic drift, passage number), inconsistent culture conditions, and the handling of reagents.[3][4][5] This guide will address these factors within the context of experiments involving {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid.

Part 2: Compound-Specific Considerations: {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid

Successfully integrating any compound into a cell-based assay begins with understanding its fundamental properties. Variability in your results can often be traced back to the preparation and handling of the test article itself.

Frequently Asked Questions (FAQs): Compound Handling

Q1: How should I prepare the stock solution for this compound?

A1: The solubility of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid must be empirically determined. Start with a high-purity solvent such as DMSO. We recommend preparing a high-concentration stock (e.g., 10-50 mM) to minimize the volume of solvent added to your cell cultures, as solvents like DMSO can have independent biological effects. Always use a fresh stock solution or aliquots that have undergone a limited number of freeze-thaw cycles. The stability of the compound in solution is critical for reproducible results.[6]

Q2: How do I assess the stability of my compound stock and working solutions?

A2: Compound stability is a crucial parameter that must be verified to ensure the concentration you are testing is accurate throughout the experiment.[6][7] We recommend performing a stability assessment under your specific experimental conditions (e.g., in culture medium at 37°C). This can be done by preparing the compound in the assay medium, incubating it for the duration of your experiment, and then analyzing its concentration using an appropriate analytical method like HPLC-MS.[7]

ParameterRecommendationRationale
Solvent High-purity DMSO or EthanolEnsures maximum solubility and minimizes solvent-induced artifacts.
Stock Concentration 10-50 mMReduces the final solvent concentration in the assay well, preventing cytotoxicity.
Storage -20°C or -80°C in small, single-use aliquotsMinimizes degradation from repeated freeze-thaw cycles.
Freeze-Thaw Cycles Maximum of 3-5 cyclesPrevents compound precipitation and degradation.
Working Solution Prepare fresh from stock for each experimentEnsures consistent concentration and avoids degradation in aqueous media.

Part 3: Troubleshooting Guide for Assay Variability

This section addresses specific problems you may encounter. The following workflow provides a logical approach to diagnosing the root cause of variability.

G cluster_0 Initial Observation cluster_1 Investigation Phase 1: Compound & Reagents cluster_2 Investigation Phase 2: Cell Culture & Plating cluster_3 Investigation Phase 3: Assay Protocol & Readout cluster_4 Resolution Variability High Variability Observed (e.g., inconsistent IC50, high error bars) Compound Check Compound Integrity: - Stock age/freeze-thaws? - Solubility issues? - Stability in media? Variability->Compound Start Here CellHealth Verify Cell Health: - Mycoplasma test? - Passage number within limits? - Morphology normal? Variability->CellHealth Parallel Check Media Assess Media & Reagents: - Consistent lot numbers? - Freshly prepared supplements? Compound->Media Media->CellHealth Plating Review Plating Technique: - Even cell distribution? - Consistent seeding density? - Edge effects present? CellHealth->Plating Protocol Examine Protocol Execution: - Consistent incubation times? - Pipetting accuracy? - Automation used? Plating->Protocol Reader Check Reader Settings: - Correct filters/wavelengths? - Signal within linear range? Protocol->Reader Solution Implement Corrective Actions & Re-validate Assay Reader->Solution

Caption: Troubleshooting workflow for high assay variability.

Question & Answer Troubleshooting

Q1: My dose-response curve for {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid is inconsistent between experiments. Why?

A1: Inconsistent dose-response curves are a classic sign of variability.

  • Compound-Related Causes: First, suspect the compound itself. Are you preparing the serial dilutions fresh for each experiment from a validated stock? The compound may be unstable or precipitating at higher concentrations in your aqueous assay medium. Visually inspect the wells of your highest concentrations for precipitation.

  • Cell-Related Causes: The physiological state of your cells is paramount. Cells respond differently to stimuli depending on their confluence, passage number, and overall health.[3][8] Using cells from a narrow passage number range (e.g., passages 5-15) and ensuring they are in the log growth phase at the time of treatment is critical.[9] We strongly recommend implementing a "thaw-and-use" frozen stock approach, where a large batch of cells is frozen and qualified for the assay, to eliminate variability from continuous culturing.[3]

  • Protocol-Related Causes: Small variations in incubation time or cell seeding density can significantly alter the outcome.[4][9] Ensure your cell seeding is uniform across the plate to avoid "edge effects."

Q2: I'm observing a high background signal in my assay, masking the effect of the compound. What should I do?

A2: High background can stem from several sources.

  • Assay Reagents: The detection reagents themselves may be the issue. Ensure they are stored correctly and not expired. You may need to optimize the concentration of the detection substrate or the incubation time.

  • Cell Health: Unhealthy or dying cells can lead to leaky membranes and the release of enzymes that interfere with certain assay readouts (e.g., LDH release in cytotoxicity assays).[8] Confirm cell viability before starting the experiment.

  • Instrumentation: Ensure your plate reader settings are optimized.[4] This includes setting the correct gain and ensuring the signal is within the linear range of detection. Using opaque plates with clear bottoms for fluorescence-based assays can reduce crosstalk between wells.[4]

Q3: There is significant well-to-well variability within the same treatment group (poor precision). How can I fix this?

A3: This points to technical execution issues.

  • Pipetting: Inaccurate or inconsistent pipetting is a major contributor. Ensure pipettes are calibrated regularly. When adding the compound, pipette gently and mix thoroughly without disturbing the cell monolayer.

  • Cell Plating: Uneven cell distribution during plating is a common problem.[9] After plating, allow the plate to sit at room temperature in the hood for 15-20 minutes before transferring to the incubator to allow cells to settle evenly. Moving the plate too quickly can cause cells to accumulate at the edges of the well.[9]

  • Automation: If available, using automated liquid handlers for cell plating and reagent addition can significantly reduce this type of variability.[1][2]

Part 4: Standard Operating Protocol (SOP) for a Cell-Based Assay

This SOP provides a framework for a robust assay. The key is consistency at every step.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Data Acquisition & Analysis Start Start: Thaw Qualified Cell Bank Aliquot Culture Culture Cells Under Standardized Conditions (Max 3-5 Passages) Start->Culture Harvest Harvest & Count Cells (Log Growth Phase) Culture->Harvest PrepareCompound Prepare Fresh Compound Dilution Series Treat Treat Cells with Compound Dilutions PrepareCompound->Treat Seed Seed Cells into Assay Plate (Optimized Density) Harvest->Seed Adhere Allow Cells to Adhere (e.g., Overnight Incubation) Seed->Adhere Adhere->Treat Incubate Incubate for Pre-determined Time Period Treat->Incubate AddReagent Add Detection Reagent Incubate->AddReagent Read Read Plate on Validated Instrument AddReagent->Read Analyze Analyze Data & Perform QC Checks Read->Analyze End End: Report Results Analyze->End

Caption: Standardized workflow for a cell-based assay.

Step-by-Step Methodology
  • Cell Preparation:

    • Thaw a vial of cells from a pre-qualified cell bank.

    • Culture in standardized media with consistent lot numbers for all components (e.g., FBS).[4][5]

    • Passage cells when they reach 70-80% confluency and do not exceed a defined passage number.[3]

  • Cell Seeding:

    • Harvest cells during the logarithmic growth phase.

    • Perform a viability count (e.g., Trypan Blue); viability should be >95%.

    • Seed cells at a pre-determined optimal density in an appropriate microplate.

    • Allow cells to adhere and recover for 18-24 hours.

  • Compound Treatment:

    • Prepare a fresh serial dilution of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid in assay medium from a validated DMSO stock.

    • Include appropriate controls: vehicle control (medium with the same final DMSO concentration) and a positive control if available.

    • Carefully remove the old medium and add the compound-containing medium.

    • Incubate for the specified duration (e.g., 24, 48, or 72 hours).

  • Assay Readout:

    • Equilibrate the plate and reagents to room temperature before use.

    • Add the detection reagent according to the manufacturer's protocol (e.g., CellTiter-Glo® for viability).

    • Incubate for the required time to allow the signal to develop.

    • Read the plate using a calibrated plate reader with optimized settings.

  • Data Analysis:

    • Normalize data to the vehicle control.

    • Calculate statistical parameters (e.g., Z'-factor) to assess assay quality.

    • Fit the data to a four-parameter logistic curve to determine IC50/EC50 values.

By adhering to these principles and protocols, you can significantly reduce the variability in your cell-based assays and generate high-quality, reliable data for your research involving {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid.

References

  • Promega Connections. (2018). How to Reduce Cell Culture Variability. [Link]

  • PubChem. * (2-Amino-1,3-thiazol-4-yl)acetic acid*. National Center for Biotechnology Information. [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). National Center for Biotechnology Information. [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • World Anti-Doping Agency. (2019). The Prohibited List. [Link]

  • Viswanathan, C. T., et al. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]

  • Eppendorf. (n.d.). Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual. [Link]

  • BPS Bioscience. (n.d.). Impact of Cell Culture Conditions and Media in Cellular Studies. [Link]

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. [Link]

  • ResearchGate. (2025). Statistical Methods for Assessing Stability of Compounds in Whole Blood for Clinical Bioanalysis. [Link]

  • Pharmaceutical Technology. (2023). Automating Cell-Based Assays and Reducing Variability and Time to Results. [Link]

  • CASSS. (n.d.). The Roles of Bioactivity Assays in Lot Release and Stability Testing. [Link]

  • Jaritz, M., et al. (2019). Impact of mammalian cell culture conditions on monoclonal antibody charge heterogeneity: an accessory monitoring tool for process development. Biotechnology Journal. [Link]

  • Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]

Sources

Technical Support Center: Analysis of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the mass spectrometric analysis of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experimental workflows.

Introduction: Understanding the Molecule

{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid is a small molecule featuring a thiazole core, a methylsulfonylamino substituent, and an acetic acid side chain. Its analysis by mass spectrometry is crucial for identity confirmation, purity assessment, and metabolic studies. Understanding its ionization and fragmentation behavior is key to successful data interpretation.

Molecular Structure and Weight:

PropertyValue
IUPAC Name {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid
Molecular Formula C₆H₈N₂O₄S₂
Molecular Weight 236.27 g/mol
Exact Mass 236.00 Da

Frequently Asked Questions (FAQs)

Q1: What is the expected m/z value for the protonated molecule [M+H]⁺ in positive ion mode?

A1: The expected m/z for the singly charged protonated molecule [M+H]⁺ is approximately 237.007. It is crucial to use a high-resolution mass spectrometer to differentiate this from other potential ions with similar nominal masses.

Q2: I am not seeing the [M+H]⁺ ion, or it is very weak. What could be the issue?

A2: Several factors could contribute to a weak or absent molecular ion:

  • In-source fragmentation: The molecule might be fragmenting in the ion source before detection. Try reducing the source temperature or using a softer ionization technique if available.

  • Ionization suppression: Components of your mobile phase or sample matrix could be interfering with the ionization of your target molecule. Ensure you are using high-purity solvents and consider sample cleanup steps like solid-phase extraction (SPE).

  • Incorrect ionization mode: While this molecule should ionize in positive mode due to the basic nitrogen atoms, it's worth attempting negative ion mode to look for the deprotonated molecule [M-H]⁻ at m/z 234.992.

Q3: What are the major fragment ions I should expect to see in MS/MS analysis?

A3: Based on the fragmentation patterns of similar sulfonamides and thiazole derivatives, the following are plausible fragmentation pathways and expected fragment ions.[1][2]

  • Loss of the methylsulfonyl group: Cleavage of the N-S bond is a common fragmentation pathway for sulfonamides, leading to a fragment corresponding to the aminothiazole acetic acid portion.

  • Decarboxylation: Loss of the carboxylic acid group (-COOH) as CO₂ (44 Da) is a typical fragmentation for carboxylic acids.

  • Cleavage of the acetic acid side chain: Loss of the entire acetic acid side chain can also occur.

  • Thiazole ring fragmentation: The thiazole ring itself can undergo cleavage, leading to smaller fragment ions.[3]

A proposed fragmentation pattern is visualized below.

Troubleshooting Guide

This section addresses specific issues you may encounter during the mass spectrometric analysis of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid.

Issue 1: Poor Peak Shape or Tailing

Causality: Thiazole-containing compounds can interact with active sites in the chromatographic system, such as metal surfaces or acidic silanols on the column packing, leading to peak tailing. The carboxylic acid moiety can also contribute to this effect.

Troubleshooting Steps:

  • Column Selection: Use a column with end-capping to minimize silanol interactions. Consider a column specifically designed for the analysis of polar compounds.

  • Mobile Phase Additives: Add a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase. This can protonate residual silanols and improve peak shape.

  • System Passivation: If you suspect metal chelation, passivating the LC system with a chelating agent solution may help.

Issue 2: Inconsistent Signal Intensity or Poor Reproducibility

Causality: Inconsistent signal intensity can arise from several factors, including instability of the electrospray, sample degradation, or carryover from previous injections.

Troubleshooting Steps:

  • Spray Stability: Visually inspect the electrospray plume if your instrument allows. An unstable spray can lead to fluctuating signal. Check for clogs in the spray needle and ensure proper solvent flow.

  • Sample Stability: {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid may be susceptible to degradation, especially in certain solvents or at extreme pH values. Prepare samples fresh and keep them in an autosampler at a low temperature.

  • Carryover: This compound may exhibit some "stickiness." Implement a robust needle wash protocol in your autosampler method, using a strong organic solvent. Run blank injections between samples to assess for carryover.

Issue 3: Unexpected Adduct Formation

Causality: In addition to the protonated molecule, you may observe adducts with sodium [M+Na]⁺, potassium [M+K]⁺, or ammonium [M+NH₄]⁺, especially if these ions are present in your mobile phase or sample.

Troubleshooting Steps:

  • Use High-Purity Solvents: Ensure your mobile phase components are of high purity to minimize sodium and potassium adducts.

  • Avoid Ammonium Additives (if not desired): If you are not intentionally trying to form the ammonium adduct, avoid using ammonium-based buffers or additives.

  • Data Interpretation: Be aware of the expected mass differences for common adducts (Na⁺: +22.989 Da; K⁺: +38.963 Da; NH₄⁺: +18.034 Da) to correctly identify them in your spectra.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid and dissolve it in 1 mL of a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with the initial mobile phase composition to the desired concentrations (e.g., 1-1000 ng/mL).

  • Filtration: Filter the final solutions through a 0.22 µm syringe filter to remove any particulates before injection.

Protocol 2: Recommended LC-MS Parameters
  • Liquid Chromatography:

    • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5-95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 600 L/hr.

    • MS1 Scan Range: m/z 50-500.

    • MS/MS Collision Energy: Ramp from 10-40 eV for fragmentation analysis.

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow cluster_no_peak No Peak Troubleshooting cluster_bad_shape Peak Shape Troubleshooting cluster_inconsistent Signal Instability Troubleshooting cluster_unexpected Unexpected m/z Troubleshooting start Problem Encountered no_peak No Peak or Very Weak Signal start->no_peak bad_shape Poor Peak Shape (Tailing/Broadening) start->bad_shape inconsistent Inconsistent Signal Intensity start->inconsistent unexpected Unexpected m/z Values start->unexpected check_instrument Verify Instrument Performance (Calibration, Tuning) no_peak->check_instrument check_column Assess Column Health (Age, Contamination) bad_shape->check_column check_spray Inspect ESI Spray Stability inconsistent->check_spray verify_mw Confirm Theoretical Molecular Weight unexpected->verify_mw check_sample_prep Review Sample Preparation (Concentration, Stability) check_instrument->check_sample_prep check_ionization Optimize Ion Source Parameters (Voltages, Temperatures) check_sample_prep->check_ionization optimize_mobile_phase Modify Mobile Phase (Additives, pH) check_column->optimize_mobile_phase check_system Inspect LC System for Dead Volumes optimize_mobile_phase->check_system check_carryover Investigate Sample Carryover check_spray->check_carryover check_sample_stability Evaluate Sample Stability in Autosampler check_carryover->check_sample_stability check_adducts Identify Common Adducts ([M+Na]⁺, [M+K]⁺) check_contaminants Analyze Blanks for Contaminants check_adducts->check_contaminants verify_mw->check_adducts

Caption: A logical workflow for troubleshooting common mass spectrometry issues.

Proposed ESI-MS/MS Fragmentation Pathway

fragmentation_pathway M_H [M+H]⁺ m/z 237.01 frag1 Loss of SO₂CH₃ (m/z ~158) M_H->frag1 - 79 Da frag2 Loss of COOH (m/z ~192) M_H->frag2 - 45 Da frag3 Loss of CH₂COOH (m/z ~178) M_H->frag3 - 59 Da frag4 Thiazole Ring Cleavage frag1->frag4

Caption: Proposed fragmentation of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]

  • PubChem. (n.d.). {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Varynskyi, B. O., & Kaplaushenko, A. G. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. ScienceRise: Pharmaceutical Science, (1(23)), 18-26.
  • Wu, L., Liu, D., & Chen, Y. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 929-937.
  • Numan, A., & Danielson, N. D. (2004). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photoderivatization.
  • Mohamed, Y. A., Abbas, S. E., & Abdel-Gawad, S. M. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry Section B, 45(6), 1453-1459.
  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. [Link]

  • Piraud, M., Vianey-Saban, C., Petritis, K., Elfakir, C., Steghens, J. P., Morla, A., & Bouchu, D. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid communications in mass spectrometry, 17(12), 1297–1311.
  • Song, M., & Wang, J. (2014). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 25(8), 1381–1384.
  • PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

avoiding degradation of 2-(2-methanesulfonamidothiazol-4-yl)acetic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

code_output PubChem. 2-(2-METHANESULFONAMIDO-1,3-THIAZOL-4-YL)ACETIC ACID. National Center for Biotechnology Information. [Link]. Accessed January 17, 2026.

European Pharmacopoeia. European Pharmacopoeia 10.0. EDQM-Council of Europe; 2019.

United States Pharmacopeia. USP-NF. United States Pharmacopeial Convention. [Link]. Accessed January 17, 2026.

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). ICH; 2003. [Link].

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. ICH; 1996. [Link].

Blessy M, Patel RD, Prajapati PN, Agrawal YK. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. 2014;4(3):159-165. [Link].

Alsante KM, Ando A, Brown R, et al. The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews. 2007;59(1):29-37. [Link].

Snyder LR, Kirkland JJ, Dolan JW. Introduction to Modern Liquid Chromatography. 3rd ed. John Wiley & Sons; 2010.

Baertschi SW, Alsante KM, Tønnesen HH. A Critical Assessment of the ICH Guideline on Photostability Testing of New Drug Substances and Products (Q1B): Recommendation for Revision. Journal of Pharmaceutical Sciences. 2010;99(7):2934-2940. [Link].

Thatcher SR, Mansfield RK, Miller RB, Davis CW, Baertschi SW. A Technical Guide and Practical Interpretation of the ICH Guideline and Its Application to Pharmaceutical Stability, Part I. Pharmaceutical Technology. 2001;25(3):68-84.

World Health Organization. WHO Expert Committee on Specifications for Pharmaceutical Preparations. Fortieth Report. WHO Technical Report Series, No. 937. WHO; 2006. [Link].

Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]. Accessed January 17, 2026.

Tønnesen HH. Photostability of Drugs and Drug Formulations. 2nd ed. CRC Press; 2004.

Kozikowski BA, et al. The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. 2003;8(2):205-209.

Waterman KC, Adami RC, Alsante KM, et al. Stabilization of pharmaceuticals to oxidative degradation. Pharmaceutical Development and Technology. 2002;7(1):1-32. [Link].

Jenke D. A review of the chemical and physical interactions of drugs with plastic containers used for parenteral delivery. PDA Journal of Pharmaceutical Science and Technology. 2007;61(4):254-269.

Powell MF. A compendium of excipients for parenteral formulations. PDA Journal of Pharmaceutical Science and Technology. 1998;52(5):238-311.

Cole-Parmer. Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. [Link]. Accessed January 17, 2026.## Technical Support Center: Ensuring the Stability of 2-(2-methanesulfonamidothiazol-4-yl)acetic acid

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(2-methanesulfonamidothiazol-4-yl)acetic acid. This resource is designed to provide in-depth, practical guidance on preventing the degradation of this compound during storage. By understanding the potential stability issues and implementing appropriate handling and storage protocols, you can ensure the integrity and reliability of your experimental results.

Introduction: The Importance of Stability

2-(2-methanesulfonamidothiazol-4-yl)acetic acid is a key intermediate in the synthesis of various pharmaceutically active compounds. The presence of a sulfonamide group, a thiazole ring, and a carboxylic acid moiety in its structure makes it susceptible to specific degradation pathways. Ensuring the chemical stability of this compound is paramount for the accuracy and reproducibility of your research, as the presence of degradants can lead to misleading biological data and out-of-specification results in drug development. This guide provides a comprehensive overview of potential degradation mechanisms and offers practical solutions for their mitigation.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and concerns regarding the storage and stability of 2-(2-methanesulfonamidothiazol-4-yl)acetic acid.

Q1: What are the primary environmental factors that can cause the degradation of 2-(2-methanesulfonamidothiazol-4-yl)acetic acid?

A1: The primary environmental factors of concern are hydrolysis , photodegradation , and thermal stress . The methanesulfonamide and carboxylic acid groups are susceptible to hydrolysis, while the thiazole ring can be sensitive to light and elevated temperatures.

Q2: I've observed a change in the color of my compound from white to a yellowish tint. What could be the cause?

A2: A color change often indicates degradation. This could be due to photodegradation of the thiazole ring or oxidative processes. It is crucial to investigate the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify any potential degradants.

Q3: My recent experimental results are inconsistent. Could degradation of my stored 2-(2-methanesulfonamidothiazol-4-yl)acetic acid be the culprit?

A3: Yes, inconsistent results are a common consequence of using a degraded starting material. Degradation products can interfere with your reactions or biological assays, leading to a lack of reproducibility. We recommend performing a purity check on your stored compound and comparing it to a fresh batch or a certified reference standard.

Q4: How can I proactively assess the stability of a new batch of 2-(2-methanesulfonamidothiazol-4-yl)acetic acid?

A4: Conducting a forced degradation study is a highly effective way to understand the stability profile of your compound. This involves subjecting the compound to a range of stress conditions that are more severe than standard storage conditions. The data from these studies will help you identify likely degradation products and establish appropriate storage and handling procedures.

Troubleshooting Guide: A Proactive Approach to Stability

This troubleshooting guide provides a structured approach to identifying and resolving stability issues with 2-(2-methanesulfonamidothiazol-4-yl)acetic acid.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Compound Degradation start Inconsistent Experimental Results or Visual Change in Compound check_purity Perform Purity Analysis (e.g., HPLC) start->check_purity degradation_detected Degradation Detected? check_purity->degradation_detected no_degradation No Significant Degradation. Investigate Other Experimental Variables. degradation_detected->no_degradation No identify_cause Identify Potential Cause of Degradation degradation_detected->identify_cause Yes review_storage Review Storage Conditions: - Temperature - Light Exposure - Humidity identify_cause->review_storage review_handling Review Handling Procedures: - Use of Inert Gas - Solvent Purity identify_cause->review_handling implement_changes Implement Corrective Actions review_storage->implement_changes review_handling->implement_changes retest_stability Retest Stability Under New Conditions implement_changes->retest_stability stable Compound is Stable. Continue with Experiments. retest_stability->stable Stable unstable Compound Still Unstable. Consider Resynthesis or Purification. retest_stability->unstable Unstable

Caption: A logical workflow to diagnose and address potential degradation of 2-(2-methanesulfonamidothiazol-4-yl)acetic acid.

Potential Degradation Pathways

Understanding the potential chemical transformations that 2-(2-methanesulfonamidothiazol-4-yl)acetic acid may undergo is critical for preventing them. The primary degradation pathways to consider are hydrolysis and photodegradation.

Hydrolytic Degradation

The methanesulfonamide linkage is susceptible to hydrolysis, particularly under strongly acidic or basic conditions. This would lead to the cleavage of the S-N bond, resulting in the formation of methanesulfonic acid and 2-(2-amino-1,3-thiazol-4-yl)acetic acid.

Photodegradation
Visualizing Potential Degradation Pathways

Degradation_Pathways Potential Degradation Pathways parent 2-(2-methanesulfonamidothiazol-4-yl)acetic acid hydrolysis Hydrolysis (Acidic/Basic Conditions) parent->hydrolysis S-N Bond Cleavage photodegradation Photodegradation (UV Light Exposure) parent->photodegradation Photo-oxidation hydrolysis_product Methanesulfonic acid + 2-(2-amino-1,3-thiazol-4-yl)acetic acid hydrolysis->hydrolysis_product photo_products Complex Thiazole Ring Cleavage Products photodegradation->photo_products

Caption: Key degradation pathways for 2-(2-methanesulfonamidothiazol-4-yl)acetic acid.

Recommended Storage and Handling Protocols

To minimize degradation, it is imperative to adhere to strict storage and handling protocols.

Storage Conditions
ParameterRecommendationRationale
Temperature Store at 2-8°C. For long-term storage, -20°C is recommended.Lower temperatures slow down the rate of all potential degradation reactions.
Light Store in an amber, airtight container in a dark location.Protects the thiazole ring from photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes the risk of oxidative degradation.
Humidity Store in a desiccated environment.Prevents hydrolysis of the sulfonamide and carboxylic acid functional groups.
Handling Procedures
  • Dispensing: Whenever possible, handle the compound in a glove box under an inert atmosphere. If a glove box is not available, minimize the time the container is open to the atmosphere.

  • Solvents: When preparing solutions, use high-purity, anhydrous solvents. For long-term storage of solutions, consider storing under an inert atmosphere at -20°C or -80°C. Studies have shown that some compounds can degrade in DMSO at room temperature over time.

  • Weighing: Bring the container to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of 2-(2-methanesulfonamidothiazol-4-yl)acetic acid. This protocol provides a general framework that should be adapted based on the specific needs of your research.

Objective: To identify potential degradation products and degradation pathways of 2-(2-methanesulfonamidothiazol-4-yl)acetic acid under various stress conditions.

Materials:

  • 2-(2-methanesulfonamidothiazol-4-yl)acetic acid

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a UV detector or a mass spectrometer (MS)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 2-(2-methanesulfonamidothiazol-4-yl)acetic acid in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, heat a 1 mg/mL solution at 70°C for 48 hours.

    • Photodegradation: Expose the solid compound and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control should be kept under the same conditions but protected from light.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all potential degradation products.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control.

    • Identify and quantify the degradation products.

    • If coupled with a mass spectrometer, elucidate the structures of the major degradants.

This information will provide a comprehensive stability profile of the molecule and guide the development of appropriate storage and handling protocols.

Conclusion

The chemical integrity of 2-(2-methanesulfonamidothiazol-4-yl)acetic acid is critical for the success of your research and development activities. By understanding its potential degradation pathways and implementing the recommended storage, handling, and analytical monitoring strategies outlined in this guide, you can significantly mitigate the risk of degradation. A proactive approach to stability will ensure the quality and reliability of your work.

References

  • PubChem. 2-(2-METHANESULFONAMIDO-1,3-THIAZOL-4-YL)ACETIC ACID.
  • European Pharmacopoeia. European Pharmacopoeia 10.0. EDQM-Council of Europe; 2019.
  • United States Pharmacopeia. USP-NF. United States Pharmacopeial Convention. Accessed January 17, 2026.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). ICH; 2003. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. ICH; 1996. [Link]

  • Blessy M, Patel RD, Prajapati PN, Agrawal YK. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. 2014;4(3):159-165. [Link]

  • Alsante KM, Ando A, Brown R, et al. The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews. 2007;59(1):29-37. [Link]

  • Snyder LR, Kirkland JJ, Dolan JW. Introduction to Modern Liquid Chromatography. 3rd ed. John Wiley & Sons; 2010.
  • Baertschi SW, Alsante KM, Tønnesen HH. A Critical Assessment of the ICH Guideline on Photostability Testing of New Drug Substances and Products (Q1B): Recommendation for Revision. Journal of Pharmaceutical Sciences. 2010;99(7):2934-2940. [Link]

  • Thatcher SR, Mansfield RK, Miller RB, Davis CW, Baertschi SW. A Technical Guide and Practical Interpretation of the ICH Guideline and Its Application to Pharmaceutical Stability, Part I. Pharmaceutical Technology. 2001;25(3):68-84.
  • World Health Organization. WHO Expert Committee on Specifications for Pharmaceutical Preparations. Fortieth Report. WHO Technical Report Series, No. 937. WHO; 2006. [Link]

  • Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Accessed January 17, 2026. [Link]

  • Tønnesen HH.
  • Kozikowski BA, et al. The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. 2003;8(2):205-209.
  • Waterman KC, Adami RC, Alsante KM, et al. Stabilization of pharmaceuticals to oxidative degradation. Pharmaceutical Development and Technology. 2002;7(1):1-32. [Link]

  • Jenke D. A review of the chemical and physical interactions of drugs with plastic containers used for parenteral delivery. PDA Journal of Pharmaceutical Science and Technology. 2007;61(4):254-269.
  • Powell MF. A compendium of excipients for parenteral formulations. PDA Journal of Pharmaceutical Science and Technology. 1998;52(5):238-311.
  • Cole-Parmer. Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. Accessed January 17, 2026. [Link]

Technical Support Center: Refining Purification Methods for {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid. This guide is crafted for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for the common and nuanced challenges encountered during the purification of this important building block.

Core Principles of Purification: A Mechanistic Approach

The successful purification of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid is fundamentally governed by the physicochemical properties imparted by its key structural features: a polar thiazole ring, an ionizable carboxylic acid group, and a stable sulfonamide moiety. A robust purification strategy aims to exploit differences in these properties between the target compound and any impurities, which may include unreacted starting materials, reaction byproducts, and potential degradation products.

A primary consideration is the hydrolytic stability of the methylsulfonylamino group. While generally stable, prolonged exposure to harsh acidic or basic conditions, particularly at elevated temperatures, can lead to its cleavage, yielding (2-amino-1,3-thiazol-4-yl)acetic acid as a significant impurity.[1][2] Therefore, maintaining careful control over pH throughout the workup and purification process is critical to preserving the integrity of the target molecule.

Frequently Asked Questions (FAQs)

This section addresses common queries and challenges that arise during the purification of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid.

Q1: What are the primary impurities I should anticipate and how do I detect them?

A1: The most frequently encountered impurity is the hydrolysis byproduct, (2-amino-1,3-thiazol-4-yl)acetic acid .[3][4] This arises from the cleavage of the sulfonamide bond. Other potential impurities include residual starting materials from the synthesis.

Detection:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the presence of impurities. The more polar amino-thiazole hydrolysis product will typically have a lower Rf value than the desired sulfonamide on a silica gel plate.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. A reversed-phase C18 column can effectively separate the target compound from its more polar hydrolysis byproduct.

  • ¹H NMR Spectroscopy: Can be used to detect the presence of impurities if they are at a significant concentration (typically >1-2%).

Q2: During recrystallization, my product is "oiling out" instead of forming crystals. What is the cause and how can I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to a high concentration of impurities, or the compound being excessively soluble in the chosen solvent system at the crystallization temperature.

Solutions:

  • Adjust Solvent Polarity: If using a single solvent like ethanol, gradually add a co-solvent in which the compound is less soluble (an anti-solvent), such as water, while the solution is warm. This will decrease the overall solubility and encourage crystallization.

  • Slow Cooling: Ensure the solution cools slowly to room temperature before further cooling in an ice bath. Rapid cooling can sometimes favor oil formation.

  • Seed the Solution: Introduce a few crystals of the pure compound into the cooled solution to act as nucleation points for crystal growth.

  • Pre-Purification: If the crude material is heavily contaminated, a preliminary purification step, such as a quick filtration through a silica plug, may be necessary to remove the impurities that are hindering crystallization.

Q3: My peaks are tailing significantly during silica gel chromatography. What are the best strategies to improve peak shape?

A3: Peak tailing of acidic compounds on silica gel is a common phenomenon resulting from strong ionic interactions between the carboxylic acid group and the acidic silanol groups on the silica surface.

Strategies for Improvement:

  • Mobile Phase Modification: Add a small percentage (0.1-1%) of a weak acid, such as acetic acid or formic acid, to your mobile phase. This helps to protonate the analyte and saturate the active sites on the silica, leading to more symmetrical peaks.

  • Alternative Stationary Phase: For challenging separations, consider switching to a reversed-phase (C18 or C8) column. With a reversed-phase column, a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used, typically with an acidic modifier like trifluoroacetic acid (TFA) to ensure sharp peaks.[5][6]

Q4: How do I definitively assess the purity of my final product?

A4: A multi-faceted approach is the most reliable way to confirm the purity of your final compound:

  • High-Performance Liquid Chromatography (HPLC): This is the most quantitative method for purity determination. A reversed-phase C18 column with a gradient elution is recommended. Purity is typically reported as the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can also reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp and well-defined melting point range is a classic indicator of high purity.

Troubleshooting Guides

This section provides a more detailed breakdown of common issues and their solutions for specific purification techniques.

Recrystallization Troubleshooting Matrix
Observed Problem Probable Cause(s) Recommended Solutions
Low Yield The compound has significant solubility in the mother liquor even at low temperatures. An excessive amount of solvent was used.Select a solvent system with lower solubility for the compound at cold temperatures. Reduce the volume of the solvent by evaporation and re-cool.
No Crystal Formation The solution is not sufficiently saturated. The solution is supersaturated but lacks nucleation sites.Concentrate the solution. Induce crystallization by scratching the inner wall of the flask or by adding a seed crystal.
Discolored Product Presence of colored impurities in the crude material.Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool.
Column Chromatography Troubleshooting Matrix
Observed Problem Probable Cause(s) Recommended Solutions
Inadequate Separation The mobile phase polarity is not optimal. Impurities have similar polarity to the product.Systematically screen different solvent systems using TLC. Employ a shallow gradient elution to enhance resolution.
Product is Retained on the Column The mobile phase is not polar enough to elute the compound. Strong ionic interactions with the stationary phase.Increase the polarity of the mobile phase. For acidic compounds on silica, add a small amount of acetic or formic acid to the eluent.
Irregular Elution (Cracked Column) The column was not packed properly. The solvent polarity was changed too abruptly.Repack the column ensuring a homogenous bed. Use a gradual solvent gradient.

Experimental Protocols

The following protocols provide a solid starting point for the purification of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid. Optimization may be necessary based on the purity of your crude material.

Protocol 1: Recrystallization from an Aqueous Alcohol Solution

This method is ideal for crude material that is already reasonably pure.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid in a minimal volume of hot ethanol.

  • Hot Filtration (if necessary): If any insoluble material is observed, perform a hot gravity filtration to remove it.

  • Crystallization Induction: To the hot ethanolic solution, add hot water dropwise with swirling until a faint, persistent turbidity is observed. Add a few drops of hot ethanol to redissolve the turbidity and obtain a clear solution.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography (Normal Phase)

This technique is effective for separating the target compound from impurities with different polarities.

  • Column Preparation: Pack a glass column with silica gel in a non-polar solvent like hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol) and adsorb it onto a small quantity of silica gel. Remove the solvent under reduced pressure to obtain a free-flowing powder. Carefully load this powder onto the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., dichloromethane or ethyl acetate/hexanes). Gradually increase the polarity by introducing a more polar solvent, such as methanol. A common gradient is from 0% to 10% methanol in dichloromethane. To improve peak symmetry, it is highly recommended to add 0.5% acetic acid to the mobile phase.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For achieving the highest level of purity, preparative RP-HPLC is the method of choice.

  • Column: A C18 stationary phase is typically used.

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA).

  • Gradient Elution: A linear gradient from a low to a high percentage of mobile phase B is generally effective. For example, 5% to 95% B over 30 minutes.

  • Flow Rate: Dependent on the column diameter.

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

  • Post-Purification: Fractions containing the pure compound are collected and the solvent is typically removed by lyophilization (freeze-drying) to obtain the purified product as a TFA salt.[7]

Visualized Workflows

Decision Tree for Purification Strategy

G start Crude Product {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid tlc_analysis TLC Analysis start->tlc_analysis purity_check Purity Assessment tlc_analysis->purity_check recrystallization Recrystallization purity_check->recrystallization High Purity (>90%) chromatography Column Chromatography purity_check->chromatography Low to Moderate Purity (<90%) final_product Pure Product recrystallization->final_product chromatography->final_product

Caption: A decision-making workflow for selecting an appropriate purification strategy based on the initial purity of the crude product.

pH Adjustment for Impurity Control

G cluster_ph_control pH Control During Aqueous Workup acidic_wash Acidic Wash (pH 2-3) Removes basic impurities neutralization Neutralization to Near Isoelectric Point (Precipitation of Product) acidic_wash->neutralization Adjust pH upwards basic_wash Basic Wash (pH 8-9) Removes acidic impurities neutralization->basic_wash Adjust pH further (if necessary)

Caption: A logical flow diagram illustrating the use of pH adjustments during an aqueous workup to remove impurities and isolate the product.

References

  • Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
  • An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives . AIP Conference Proceedings. [Link]

  • Technical Support Information Bulletin 1027 . Aapptec Peptides. [Link]

  • Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • Synthesis and Structural Characterization of Process Related Impurities of Mirabegron . Asian Journal of Chemistry. [Link]

  • (2-Amino-1,3-thiazol-4-yl)acetic acid . PubChem. [Link]

  • (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) . PubChem. [Link]

  • RP-HPLC Purification of Oligonucleotides . Mass Spectrometry Research Facility, University of Oxford. [Link]

  • Synthesizing method of {2-[2-(2-amino-4-thiazolyl)-amino acetyl]-4-thiazolyl}-acetic acid.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC . Waters Corporation. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) . UCI Department of Chemistry. [Link]

  • Process for preparing (3S)-3-(((2-amino-4-thiazolyl)((1-carboxy-1-methylethoxy)imino).
  • IIIHIIII . Google Patents. [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid, a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals, enabling you to conduct experiments with higher precision and confidence by minimizing and understanding potential off-target effects.

Introduction

{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid is a valuable tool for investigating the role of 11β-HSD1 in various physiological and pathological processes. 11β-HSD1 is a key enzyme that catalyzes the conversion of inactive cortisone to active cortisol, thereby regulating intracellular glucocorticoid levels.[1][2] Inhibition of this enzyme is a promising therapeutic strategy for metabolic disorders like type 2 diabetes and obesity.[3]

However, as with any small molecule inhibitor, the potential for off-target effects—unintended interactions with other biomolecules—is a critical consideration that can lead to misinterpretation of experimental results.[4] This guide provides a comprehensive framework for designing robust experiments, troubleshooting common issues, and interpreting your data with a clear understanding of the on-target versus off-target activities of this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise when working with {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid and other small molecule inhibitors.

Q1: What are the known or potential off-target effects of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid?

While specific off-target interactions for this particular compound are not extensively documented in public literature, we can infer potential off-target classes based on its structural motifs (thiazole and sulfonamide) and the nature of its target. Studies on other 11β-HSD1 inhibitors have shown that at higher concentrations, off-target effects can contribute to the observed phenotype, such as body weight loss, independent of 11β-HSD1 inhibition.[5][6]

Potential off-target concerns include:

  • Kinases: The ATP-binding site of kinases is a common off-target for many small molecule inhibitors.[7] Given the structural elements of the compound, broad-spectrum kinome profiling is a prudent step to rule out significant kinase inhibition.[8]

  • Other Oxidoreductases: Due to the interaction with the cofactor-binding site of 11β-HSD1, there is a possibility of interaction with other NADP(H)-dependent enzymes.

  • General Cellular Toxicity: At high concentrations, small molecules can induce stress responses or cytotoxicity unrelated to their primary target.[9]

Q2: How do I determine the optimal concentration of the inhibitor to use in my cell-based assays?

The optimal concentration should be high enough to achieve significant inhibition of 11β-HSD1 while being low enough to minimize off-target effects. A dose-response experiment is crucial.

Recommended Workflow:

  • Determine the IC50: First, determine the half-maximal inhibitory concentration (IC50) of the compound on 11β-HSD1 in your specific experimental system (e.g., purified enzyme assay or a cellular assay measuring cortisol production).

  • Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or CellTiter-Glo) across a wide range of concentrations. The working concentration should be well below the concentration that causes significant cell death (typically, >90% viability is desired).

  • Select Working Concentration: A good starting point for your experiments is a concentration that is 5-10 times the IC50, provided this concentration does not induce significant cytotoxicity. It is advisable to use the lowest concentration that gives a robust on-target effect.[9]

Q3: What are the essential controls to include in my experiments to account for off-target effects?

Robust controls are the cornerstone of any experiment with small molecule inhibitors.

Control TypePurposeExample
Vehicle Control To control for the effects of the solvent (e.g., DMSO) used to dissolve the inhibitor.Cells treated with the same volume of DMSO as the highest concentration of the inhibitor used.
Inactive Structural Analog A molecule structurally similar to the active inhibitor but that does not bind to the target. This is the gold standard for attributing a phenotype to the on-target effect.If available, an enantiomer of the inhibitor that is inactive against 11β-HSD1 would be an excellent negative control.[10][11]
Positive Control To ensure that the experimental system is responsive to the inhibition of the target pathway.A well-characterized 11β-HSD1 inhibitor with known effects in your system, or genetic knockdown (e.g., siRNA) of 11β-HSD1.
Rescue Experiment To demonstrate that the observed phenotype is due to the inhibition of the target.If possible, add back the product of the enzymatic reaction (cortisol) to see if it reverses the effect of the inhibitor.
Q4: I am observing unexpected results, such as cell death or changes in pathways unrelated to glucocorticoid signaling. How can I troubleshoot this?

Unexpected results are often a sign of off-target effects. Here is a systematic approach to troubleshooting:

  • Confirm On-Target Engagement: First, verify that the inhibitor is engaging with 11β-HSD1 in your cells at the concentration you are using. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[12][13][14][15][16]

  • Re-evaluate Concentration: The unexpected phenotype might be due to using too high a concentration. Try a lower concentration that is still effective at inhibiting the target.

  • Broad-Spectrum Profiling: If the issue persists, consider broader profiling to identify potential off-targets. This could include:

    • Kinome Profiling: Screen against a panel of kinases to identify any unintended kinase inhibition.[17][18]

    • Proteome Profiling (e.g., using Thermal Proteome Profiling - TPP): This is a powerful, unbiased method to identify all protein targets of a small molecule in living cells.

Experimental Protocols and Workflows

Workflow for Assessing and Mitigating Off-Target Effects

This workflow provides a structured approach to characterizing the activity of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Off-Target Investigation A Determine IC50 for 11β-HSD1 C Select Optimal Concentration Range A->C B Dose-Response Cell Viability Assay B->C D Perform Cellular Thermal Shift Assay (CETSA) C->D Proceed with non-toxic concentrations F Confirm On-Target Engagement D->F E Measure Downstream Target Modulation (e.g., cortisol levels) E->F G Use Negative Control Compound F->G If phenotype is confirmed H Perform Kinome/Proteome Profiling F->H If unexpected phenotype observed J Characterize Off-Target Profile G->J H->J I Gene Expression Analysis I->J

Caption: Workflow for characterizing inhibitor activity.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify that a compound binds to its intended target in a cellular context.[16] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[13]

Materials:

  • Cells expressing 11β-HSD1

  • {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid

  • DMSO (vehicle)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • Antibody against 11β-HSD1

  • Secondary antibody and detection reagents for Western blotting

  • Thermocycler or heating blocks

Procedure:

  • Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the desired concentration of the inhibitor or vehicle (DMSO) for the desired time (e.g., 1 hour).

  • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[13]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble 11β-HSD1 by Western blotting.

  • Data Interpretation: In the presence of the inhibitor, 11β-HSD1 should be more stable at higher temperatures, resulting in a higher amount of soluble protein compared to the vehicle-treated control. This "thermal shift" confirms target engagement.

Signaling Pathway Context

Understanding the 11β-HSD1 pathway is crucial for designing experiments and interpreting results.

G cluster_0 Endoplasmic Reticulum HSD11B1 11β-HSD1 H6PDH H6PDH HSD11B1->H6PDH associates with Cortisol Cortisol (active) HSD11B1->Cortisol NADP NADP+ HSD11B1->NADP Cortisone Cortisone (inactive) Cortisone->HSD11B1 GR Glucocorticoid Receptor (GR) Cortisol->GR NADPH NADPH NADPH->HSD11B1 Inhibitor {2-[(Methylsulfonyl)amino]- 1,3-thiazol-4-yl}acetic acid Inhibitor->HSD11B1 GRE Glucocorticoid Response Elements (GRE) GR->GRE translocates to nucleus Gene Target Gene Transcription GRE->Gene

Caption: 11β-HSD1 signaling pathway.

This pathway illustrates how 11β-HSD1, located in the endoplasmic reticulum, converts cortisone to cortisol, which then activates the glucocorticoid receptor (GR), leading to changes in gene expression.[1][19] Our inhibitor blocks the first step in this intracellular glucocorticoid amplification.

Conclusion

The successful use of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid in research hinges on a careful and systematic approach to experimental design and data interpretation. By understanding the potential for off-target effects and employing the rigorous controls and validation techniques outlined in this guide, researchers can ensure that their findings are robust, reproducible, and correctly attributed to the inhibition of 11β-HSD1.

References

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available at: [Link]

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - Endocrinology. Available at: [Link]

  • 11β-Hydroxysteroid Dehydrogenase 1: Translational and Therapeutic Aspects | Endocrine Reviews | Oxford Academic. Available at: [Link]

  • KiSSim: Predicting off-targets from structural similarities in the kinome - ChemRxiv. Available at: [Link]

  • 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC - PubMed Central. Available at: [Link]

  • 11β-Hydroxysteroid Dehydrogenase Type 1: A Tissue-Specific Regulator of Glucocorticoid Response | Endocrine Reviews | Oxford Academic. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at: [Link]

  • 11β-Hydroxysteroid Dehydrogenase Type 1(11β-HSD1) mediates insulin resistance through JNK activation in adipocytes - PubMed. Available at: [Link]

  • 11β-Hydroxysteroid dehydrogenases and the brain: From zero to hero, a decade of progress - Journal of Neuroendocrinology. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. Available at: [Link]

  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PubMed Central. Available at: [Link]

  • 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors still improve metabolic phenotype in male 11β-HSD1 knockout mice suggesting off-target mechanisms - Research Explorer The University of Manchester. Available at: [Link]

  • How can off-target effects of drugs be minimised? - Patsnap Synapse. Available at: [Link]

  • Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors | bioRxiv. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. Available at: [Link]

  • CETSA. Available at: [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment - The Institute of Cancer Research, London. Available at: [Link]

  • Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence - PubMed. Available at: [Link]

  • Are Enantiomer of Chemical Probes Good Negative Controls? – openlabnotebooks.org. Available at: [Link]

  • Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed. Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - Frontiers in Pharmacology. Available at: [Link]

  • Part 6: Resolution of Enantiomers - Chiralpedia. Available at: [Link]

  • Chiral Drugs: An Overview - PMC - PubMed Central. Available at: [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC - PubMed Central. Available at: [Link]

  • Stereochemistry in Drug Action - PMC - NIH. Available at: [Link]

  • The chiral switch: The development of single enantiomer drugs from racemates | Request PDF - ResearchGate. Available at: [Link]

  • Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies - MDPI. Available at: [Link]

  • Acute Inhibition of 11β-Hydroxysteroid Dehydrogenase Type-1 Improves Memory in Rodent Models of Cognition - NIH. Available at: [Link]

  • Effects of an 11β-hydroxysteroid dehydrogenase type 1 inhibitor, MK-0916, in patients with type 2 diabetes mellitus and metabolic syndrome | Request PDF - ResearchGate. Available at: [Link]

  • (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem. Available at: [Link]

  • Synthesis and Antimicrobial Activity of [2-[2-(N, N-disubstituted Thiocarbamoyl-Sulfanyl)-Acylamino] thiazol-4-yl]acetic Acid Ethyl Esters - PubMed. Available at: [Link]

  • Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PubMed Central. Available at: [Link]

  • (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) - PubChem. Available at: [Link]

Sources

Validation & Comparative

Validating the In Vitro Efficacy of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro efficacy of the novel compound {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid. Given the limited publicly available data on this specific molecule, this document establishes a logical, first-principles approach to its initial characterization. We will ground our strategy in the well-documented biological activities of its core chemical scaffold, 2-aminothiazole, and the known modulatory effects of the methylsulfonyl group in medicinal chemistry.

The 2-aminothiazole moiety is a privileged scaffold, forming the backbone of numerous compounds with demonstrated antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The addition of a methylsulfonyl group is a common strategy in drug design to enhance metabolic stability, improve solubility, and increase binding affinity to biological targets through hydrogen bond interactions.[6][7][8][9] This guide, therefore, proposes a multi-pronged screening approach to systematically uncover the potential therapeutic value of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid.

Part 1: A Strategic Blueprint for In Vitro Validation

Our validation strategy is designed as a tiered screening cascade. It begins with broad, high-throughput assays to identify potential areas of bioactivity, followed by more specific, mechanism-of-action studies. This approach ensures a resource-efficient and scientifically rigorous evaluation.

The core of this strategy is a comparative analysis. The test compound's performance must be benchmarked against both its parent scaffold, (2-amino-1,3-thiazol-4-yl)acetic acid (to elucidate the role of the methylsulfonyl group), and established standard-of-care agents (to determine its relative potency and potential for clinical translation).

G cluster_1 Phase 2: Secondary Screening & Potency cluster_2 Phase 3: Mechanism of Action Broad Spectrum Bioassays Broad Spectrum Bioassays Dose-Response & IC50/MIC Determination Dose-Response & IC50/MIC Determination Broad Spectrum Bioassays->Dose-Response & IC50/MIC Determination Hit Identification Antimicrobial Screening Antimicrobial Screening Broad Spectrum Bioassays->Antimicrobial Screening Cytotoxicity Screening Cytotoxicity Screening Broad Spectrum Bioassays->Cytotoxicity Screening Anti-inflammatory Screening Anti-inflammatory Screening Broad Spectrum Bioassays->Anti-inflammatory Screening Target-Specific Assays Target-Specific Assays Dose-Response & IC50/MIC Determination->Target-Specific Assays Potent Hit Confirmed Lead Optimization Lead Optimization Target-Specific Assays->Lead Optimization Mechanism Elucidated Compound Synthesis & QC Compound Synthesis & QC Compound Synthesis & QC->Broad Spectrum Bioassays

Figure 1: Tiered workflow for in vitro efficacy validation.

Part 2: Comparative Efficacy Analysis - Experimental Designs

We propose three primary arms for the initial investigation based on the known activities of the 2-aminothiazole scaffold.

Antimicrobial Activity Screening

The Hantzsch thiazole synthesis is a cornerstone for creating 2-aminothiazole derivatives, which are widely explored for their antibacterial properties.[1] Therefore, a primary screen for antimicrobial efficacy is a logical starting point.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[10][11]

  • Inoculum Preparation: Prepare a standardized inoculum of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton Broth (MHB).[11][12]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid, the parent compound, and a standard antibiotic (e.g., Ciprofloxacin) in MHB. Final concentrations may range from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized bacterial suspension to each well.[11] Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[11][12]

  • Data Analysis: The MIC is the lowest concentration of the compound that shows no visible turbidity.[10][13]

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acidExperimental ValueExperimental Value
(2-amino-1,3-thiazol-4-yl)acetic acid (Parent)Experimental ValueExperimental Value
Ciprofloxacin (Standard)0.50.015
Anticancer (Cytotoxicity) Screening

Numerous 2-aminothiazole derivatives have been investigated as potential anticancer agents.[3][4] A cytotoxicity screen against a panel of human cancer cell lines is essential to determine the potential of our test compound in this therapeutic area.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[14][15]

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.[14][16]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound, the parent compound, and a standard cytotoxic drug (e.g., Doxorubicin) for 48-72 hours. Ensure the final DMSO concentration is below 0.5%.[14]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[14] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[16]

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)
{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acidExperimental ValueExperimental Value
(2-amino-1,3-thiazol-4-yl)acetic acid (Parent)Experimental ValueExperimental Value
Doxorubicin (Standard)0.8 ± 0.11.2 ± 0.2
Anti-inflammatory Activity Screening

The anti-inflammatory potential of 2-aminothiazole derivatives is also well-documented.[2][4] A common in vitro method to assess this activity is to measure the inhibition of nitric oxide (NO) production in stimulated macrophages.

Experimental Protocol: Griess Assay for Nitric Oxide

This assay quantifies nitrite (a stable breakdown product of NO) in cell culture supernatant.[17][18]

  • Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound, the parent compound, or a standard inhibitor (e.g., L-NAME) for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells (except for the negative control) and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[19][20] This forms a colored azo compound.

  • Data Analysis: Measure the absorbance at 540 nm.[18][21] Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite in the samples. Calculate the percentage inhibition of NO production.

Data Presentation:

CompoundNO Inhibition IC50 (µM)
{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acidExperimental Value
(2-amino-1,3-thiazol-4-yl)acetic acid (Parent)Experimental Value
L-NAME (Standard)25.5 ± 3.1

Part 3: Delving into Mechanism of Action

Should the primary screening reveal potent activity in a specific area, subsequent experiments should aim to elucidate the compound's mechanism of action. For instance, if the compound shows significant cytotoxicity against cancer cells, a logical next step would be to investigate its effect on key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.

pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Test Compound Test Compound Test Compound->PI3K Test Compound->Akt Test Compound->mTOR

Figure 2: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

This hypothesis can be tested using techniques like Western blotting to measure the phosphorylation status of key proteins (e.g., Akt, mTOR) in compound-treated cells. A decrease in phosphorylation would suggest on-target activity.

Conclusion and Forward Outlook

This guide presents a systematic and comparative methodology for the initial in vitro characterization of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid. By leveraging the known pharmacology of the 2-aminothiazole scaffold and employing a tiered screening approach, researchers can efficiently identify and validate its primary biological activities. The emphasis on direct comparison with its parent compound and established standards is critical for interpreting the significance of the results and guiding future lead optimization efforts. The data generated from these foundational assays will be instrumental in determining the therapeutic potential of this novel chemical entity.

References

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). [Source not further specified]
  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Acta Chimica Slovenica. [Link]

  • Biological and medicinal significance of 2-aminothiazoles. (2014). Der Pharmacia Lettre. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). ResearchGate. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. [Link]

  • In Vitro Cytotoxicity Assay Protocol. (n.d.). Scribd. [Link]

  • IBT Bioservices Guide to In Vitro Antibacterial Testing. (n.d.). IBT Bioservices. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). PubMed. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). [Source not further specified]. [Link]

  • In-vitro Assays for Antimicrobial Assessment. (2019). Semantic Scholar. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Institutes of Health. [Link]

  • A comprehensive review on in-vitro methods for anti-microbial activity. (n.d.). [Source not further specified]. [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). [Source not further specified]. [Link]

  • In Vitro Antimicrobials. (n.d.). Pharmacology Discovery Services. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • Nitric Oxide Assay?. (2013). ResearchGate. [Link]

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (n.d.). MDPI. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). National Institutes of Health. [Link]

  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024). Bioscience Biotechnology Research Communications. [Link]

  • In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. (n.d.). Semantic Scholar. [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). [Source not further specified]. [Link]

  • Application of Sulfonyl in Drug Design. (2025). ResearchGate. [Link]

  • Application of Sulfonyl in Drug Design. (n.d.). Semantic Scholar. [Link]

  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (n.d.). PubMed. [Link]

  • [Application of methyl in drug design]. (2013). PubMed. [Link]

Sources

comparing the antimicrobial activity of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid to known antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of the Antimicrobial Efficacy of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid

A Guide for Researchers in Drug Development

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. The thiazole ring is a prominent scaffold in medicinal chemistry, known to be a core component of many biologically active compounds.[1][2][3] This guide provides a comparative overview of the antimicrobial potential of a novel investigational compound, {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid, hereafter referred to as Compound X.

This document is intended for researchers, scientists, and drug development professionals. It outlines a systematic approach to evaluating the antimicrobial profile of a new chemical entity against established antibiotics. The experimental data for Compound X presented herein is hypothetical and serves to illustrate the comparative methodology. The primary objective is to present a robust framework for such comparative analyses, grounded in established scientific protocols and principles.

We will compare the in vitro activity of Compound X against three widely recognized antibiotics, each with a distinct mechanism of action:

  • Penicillin: A β-lactam antibiotic that inhibits bacterial cell wall synthesis.[4][5][6]

  • Ciprofloxacin: A fluoroquinolone that targets DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication.[7][8][9][10]

  • Tetracycline: A protein synthesis inhibitor that binds to the 30S ribosomal subunit.[11][12][13][14]

The comparative assessment will be based on standard antimicrobial susceptibility testing (AST) methodologies, primarily Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.

Methodology: A Framework for Comparative Antimicrobial Susceptibility Testing

The foundation of a reliable comparison lies in a rigorously standardized and well-controlled experimental design. The protocols outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and established microbiological practices.[15][16][17]

Bacterial Strains

A representative panel of bacterial strains should be selected to assess the spectrum of activity. This panel should include Gram-positive and Gram-negative bacteria, encompassing both standard quality control strains and clinically relevant isolates, potentially including drug-resistant variants.

Table 1: Panel of Bacterial Strains for Antimicrobial Susceptibility Testing

Gram-Positive Bacteria Gram-Negative Bacteria
Staphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)
Enterococcus faecalis (ATCC 29212)Pseudomonas aeruginosa (ATCC 27853)
Methicillin-resistant Staphylococcus aureus (MRSA) (Clinical Isolate)Klebsiella pneumoniae (Clinical Isolate)
Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[15][18][19] The broth microdilution method is a standard and high-throughput technique for determining MIC values.[19][20]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of Compound X and the comparator antibiotics (Penicillin, Ciprofloxacin, Tetracycline) in an appropriate solvent.

  • Serial Dilutions: Perform two-fold serial dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range should be sufficient to span the expected MIC values.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[19]

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 35-37°C for 18-24 hours.[19]

  • Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).[21][22]

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Antimicrobial Stock Solutions B Perform 2-fold Serial Dilutions in 96-well plate A->B D Inoculate wells with bacterial suspension B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 37°C for 18-24h D->E F Visually inspect for turbidity E->F G Determine lowest concentration with no growth (MIC) F->G Antibiotic_Mechanisms cluster_cell Bacterial Cell DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA_Rep DNA Replication DNA_Gyrase->DNA_Rep Ribosome 30S Ribosome Protein_Syn Protein Synthesis Ribosome->Protein_Syn PBP Penicillin-Binding Proteins (PBP) Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Cipro Ciprofloxacin Cipro->DNA_Gyrase Inhibits Tetra Tetracycline Tetra->Ribosome Inhibits Pen Penicillin Pen->PBP Inhibits

Caption: Mechanisms of action for comparator antibiotics.

Conclusion and Future Directions

This guide presents a framework for the comparative evaluation of a novel antimicrobial agent, {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid (Compound X). The hypothetical data suggest that Compound X is a broad-spectrum, bactericidal agent with potential efficacy against drug-resistant Gram-positive pathogens like MRSA.

Further investigation is warranted to:

  • Confirm in vitro activity through comprehensive testing against a larger panel of clinical isolates.

  • Elucidate the mechanism of action to understand its molecular target and potential for cross-resistance.

  • Evaluate in vivo efficacy and safety in preclinical models of infection.

  • Assess the potential for resistance development through serial passage studies.

By following a systematic and comparative approach, researchers can effectively profile new antimicrobial candidates and identify promising leads for further development in the fight against infectious diseases.

References

  • News-Medical.Net. Penicillin Mechanism. [Link]

  • Wikipedia. Penicillin. [Link]

  • SlidePlayer. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance. [Link]

  • Microbe Online. Tetracyclines: Mode of Action and Mechanism of Resistance. [Link]

  • PubMed. Ciprofloxacin: in vitro activity, mechanism of action, and resistance. [Link]

  • National Institutes of Health (NIH). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. [Link]

  • Wikipedia. Ciprofloxacin. [Link]

  • Wikipedia. Tetracycline. [Link]

  • Wikipedia. Tetracycline antibiotics. [Link]

  • MDPI. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. [Link]

  • SpringerLink. Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]

  • National Institutes of Health (NIH). Penicillin - StatPearls. [Link]

  • Patsnap Synapse. What is the mechanism of Tetracycline Hydrochloride? [Link]

  • Patsnap Synapse. What is the mechanism of Ciprofloxacin? [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. [Link]

  • PubMed. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase. [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Grokipedia. Minimum bactericidal concentration. [Link]

  • ResearchGate. Synthesis and antimicrobial evaluation of some novel thiazole derivatives. [Link]

  • PubMed. Synthesis and Antimicrobial Evaluation of Some Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives Bearing a Biologically Active Sulfonamide Moiety. [Link]

  • National Institutes of Health (NIH). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]

  • Wikipedia. Minimum bactericidal concentration. [Link]

  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • World Organisation for Animal Health (WOAH). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • BMG LABTECH. The minimum inhibitory concentration of antibiotics. [Link]

  • Wikipedia. Minimum inhibitory concentration. [Link]

  • FAO. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Emery Pharma. How-to guide: Minimum Inhibitory Concentration (MIC). [Link]

  • SEAFDEC/AQD Institutional Repository. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

  • Grokipedia. Minimum inhibitory concentration. [Link]

  • National Institutes of Health (NIH). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. [Link]

  • ResearchGate. Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • U.S. Food and Drug Administration (FDA). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Biointerface Research in Applied Chemistry. Antibacterial Activity of Thiazole and its Derivatives: A Review. [Link]

  • bioMérieux. ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • MDPI. The Potential of Thiazole Derivatives as Antimicrobial Agents. [Link]

  • PubMed. Synthesis and Antimicrobial Activity of [2-[2-(N, N-disubstituted Thiocarbamoyl-Sulfanyl)-Acylamino] thiazol-4-yl]acetic Acid Ethyl Esters. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The successful transfer and consistent performance of analytical methods across different laboratories, instruments, and analysts are critical for ensuring product quality and regulatory compliance. This guide provides a comprehensive framework for the cross-validation of analytical methods, a process that verifies the reliability and reproducibility of a method in a new setting. While this guide is broadly applicable, we will use the hypothetical analysis of "Compound X" (a representative small molecule drug substance) to illustrate the principles and experimental designs.

The cross-validation of an analytical method is the formal process of confirming that a validated method produces consistent and reliable results when used by different laboratories, with different analysts, or on different equipment.[1] This is a critical step in method transfer, ensuring data integrity and compliance with regulatory bodies like the FDA and EMA.[1][2]

This guide will delve into the practical and theoretical aspects of designing and executing a robust cross-validation study, comparing two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The Foundational Pillars of Analytical Method Validation

Before a method can be cross-validated, it must first be thoroughly validated at the originating site. The International Council for Harmonisation (ICH) guideline Q2(R2) outlines the key performance characteristics that must be assessed during method validation.[3][4] These parameters form the basis for the acceptance criteria in a cross-validation study.

The primary validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5]

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.[6]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[7][8]

  • Accuracy: The closeness of agreement between the true value and the value found.[5][9]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision.[7][9][10]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]

Designing the Cross-Validation Study: A Comparative Approach

The most common approach to cross-validation is comparative testing, where the transferring and receiving laboratories analyze the same batch of a homogeneous sample.[2] The results are then statistically compared against predefined acceptance criteria.

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for a cross-validation study between a transferring (Lab A) and a receiving (Lab B) laboratory.

Cross-Validation Workflow Figure 1: Cross-Validation Experimental Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting protocol Develop & Approve Cross-Validation Protocol samples Prepare & Distribute Homogeneous Samples & Standards protocol->samples lab_a Lab A (Transferring) Analyzes Samples samples->lab_a lab_b Lab B (Receiving) Analyzes Samples samples->lab_b compare Compare Results & Perform Statistical Analysis lab_a->compare lab_b->compare acceptance Results Meet Acceptance Criteria? compare->acceptance report Generate Cross-Validation Report success Successful Transfer acceptance->success Yes fail Investigate & Remediate acceptance->fail No success->report fail->report

Caption: A flowchart outlining the key stages of a cross-validation study.

Comparative Methodologies: HPLC-UV vs. LC-MS/MS for "Compound X"

To illustrate the cross-validation process, we will consider two common analytical techniques for the quantification of "Compound X" in a drug substance.

Method 1: HPLC-UV

  • Principle: A robust and widely used technique for routine quality control. Separation is based on the compound's polarity, and detection is based on its absorbance of UV light at a specific wavelength.

  • Advantages: Cost-effective, simple to operate, and highly reproducible for assay and impurity determination.

Method 2: LC-MS/MS

  • Principle: Offers higher sensitivity and selectivity by coupling liquid chromatography with tandem mass spectrometry. The analyte is identified and quantified based on its mass-to-charge ratio and fragmentation pattern.

  • Advantages: Ideal for trace-level analysis, complex matrices, and confirmation of impurity identity.

Step-by-Step Experimental Protocols

Protocol 1: HPLC-UV Method for "Compound X" Assay

  • Mobile Phase Preparation: Prepare a filtered and degassed mobile phase of 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

  • Standard Preparation: Accurately weigh and dissolve "Compound X" reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a working standard solution at a concentration of 0.1 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the "Compound X" drug substance sample in the mobile phase to achieve a final concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

  • Analysis: Inject the standard and sample solutions in replicate (n=6) and record the peak areas.

Protocol 2: LC-MS/MS Method for "Compound X" Quantitation

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Standard Preparation: Prepare a stock solution of "Compound X" at 1 mg/mL in methanol. Perform serial dilutions to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: Dilute the "Compound X" drug substance sample to fall within the calibration curve range.

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient: 10% B to 90% B over 5 minutes.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transition: Monitor a specific precursor-to-product ion transition for "Compound X".

  • Analysis: Inject the calibration standards and samples to construct a calibration curve and determine the concentration of "Compound X".

Data Presentation and Acceptance Criteria

The results from both the transferring and receiving laboratories should be summarized in clear, comparative tables. The acceptance criteria should be predefined in the cross-validation protocol.

Table 1: Comparison of HPLC-UV Method Validation Parameters
ParameterTransferring Lab (Lab A)Receiving Lab (Lab B)Acceptance Criteria
Linearity (r²) 0.99950.9992≥ 0.999
Accuracy (% Recovery) 99.5%99.2%98.0% - 102.0%
Precision (RSD)
- Repeatability (n=6)0.5%0.6%≤ 2.0%
- Intermediate Precision0.8%0.9%≤ 2.0%
LOQ (µg/mL) 1.01.1Reportable
Robustness PassedPassedNo significant impact on results
Table 2: Comparison of LC-MS/MS Method Validation Parameters
ParameterTransferring Lab (Lab A)Receiving Lab (Lab B)Acceptance Criteria
Linearity (r²) 0.9980.997≥ 0.995
Accuracy (% Recovery) 101.2%102.5%85.0% - 115.0% at LLOQ, 80.0% - 120.0% at other levels
Precision (RSD)
- Repeatability (n=6)3.5%4.2%≤ 15% (≤ 20% at LLOQ)
- Intermediate Precision5.1%6.3%≤ 15% (≤ 20% at LLOQ)
LLOQ (ng/mL) 1.01.0Reportable
Specificity No interference observedNo interference observedNo significant interfering peaks at the retention time of the analyte

Logical Relationships in Method Validation

The various parameters of method validation are interconnected. For instance, the accuracy and precision of a method directly influence its suitability over a defined range.

Validation Parameter Relationships Figure 2: Interconnectivity of Validation Parameters cluster_core Core Performance cluster_range Quantitative Range Accuracy Accuracy Linearity Linearity Accuracy->Linearity Precision Precision Precision->Linearity Specificity Specificity Validated_Method Validated Method (Fit for Purpose) Specificity->Validated_Method Range Range Linearity->Range Range->Validated_Method LOQ LOQ LOQ->Range LOD LOD LOD->LOQ Robustness Robustness Robustness->Validated_Method

Sources

A Comparative Analysis of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid and Structurally Related Thiazole Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative study of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid and a series of analogous thiazole derivatives, focusing on their potential as anti-inflammatory agents. The thiazole scaffold is a privileged structure in medicinal chemistry, known to be a core component in a variety of pharmacologically active compounds.[1][2] This guide will delve into the synthesis, in vitro cyclooxygenase (COX) inhibitory activity, and in vivo anti-inflammatory effects of these compounds, offering a critical evaluation of their structure-activity relationships (SAR).

Introduction to the Thiazole Scaffold in Inflammation

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of bioactive molecules. In the context of inflammation, thiazole derivatives have been extensively explored as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[2] The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, the development of selective COX-2 inhibitors has been a major focus in the quest for safer anti-inflammatory drugs with reduced gastrointestinal side effects associated with non-selective NSAIDs.[3]

This guide will specifically focus on {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid as a lead compound and compare its performance with other derivatives where the methylsulfonyl group is replaced by other substituted aryl- or alkylsulfonyl moieties. The presence of the acetic acid side chain at the 4-position of the thiazole ring is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is crucial for their activity.[4]

Synthesis of 2-Sulfonamido-1,3-thiazol-4-yl}acetic Acid Derivatives

The general synthetic route to the target compounds involves a multi-step process, starting from the readily available (2-amino-1,3-thiazol-4-yl)acetic acid. The key transformation is the N-acylation of the 2-amino group with various sulfonyl chlorides.

General Synthetic Workflow

Synthesis Workflow A Ethyl 4-chloroacetoacetate C Ethyl (2-amino-1,3-thiazol-4-yl)acetate A->C Hantzsch Thiazole Synthesis B Thiourea B->C D (2-Amino-1,3-thiazol-4-yl)acetic acid C->D Hydrolysis F {2-[(R-sulfonyl)amino]-1,3-thiazol-4-yl}acetic acid (Target Compound) D->F N-Sulfonylation E R-SO2Cl (Sulfonyl Chloride) E->F

Caption: General workflow for the synthesis of the target compounds.

Detailed Experimental Protocol: Synthesis of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid

This protocol provides a step-by-step method for the synthesis of the lead compound.

Part 1: Synthesis of (2-Amino-1,3-thiazol-4-yl)acetic acid hydrochloride

This precursor can be synthesized via the Hantzsch thiazole synthesis. A previously reported method involves the reaction of thiourea with 4-chloroacetoacetyl chloride.[5]

  • Reaction Setup: Suspend thiourea in water in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the suspension to 5-10°C in an ice bath.

  • Addition of 4-chloroacetoacetyl chloride: Dissolve 4-chloroacetoacetyl chloride in a suitable organic solvent (e.g., dichloromethane) and add it dropwise to the thiourea suspension while maintaining the temperature between 5-10°C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature (25-30°C) and stir for an additional 1-2 hours.

  • Isolation: The product, (2-amino-1,3-thiazol-4-yl)acetic acid hydrochloride, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Part 2: N-Sulfonylation to yield {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid

This step involves the acylation of the amino group with methanesulfonyl chloride.[6]

  • Reaction Setup: Dissolve (2-amino-1,3-thiazol-4-yl)acetic acid hydrochloride in a suitable solvent such as pyridine or a mixture of dichloromethane and a base (e.g., triethylamine) in a round-bottom flask under an inert atmosphere. Cool the solution to 0°C.

  • Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride dropwise to the cooled solution with vigorous stirring.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and acidify with dilute HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid.

Comparative Biological Evaluation

The anti-inflammatory potential of the synthesized thiazole derivatives is primarily assessed through their ability to inhibit COX enzymes and their efficacy in animal models of inflammation.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The in vitro COX-1 and COX-2 inhibitory activities of the compounds are determined using a commercially available COX inhibitor screening assay kit or by established spectrophotometric or fluorometric methods.[3][7]

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme Preparation: Obtain purified ovine or human COX-1 and COX-2 enzymes.

  • Incubation: In a 96-well plate, incubate the respective enzyme with a chromogenic substrate and various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) in a suitable buffer at 37°C. A known selective COX-1 inhibitor (e.g., SC-560) and a selective COX-2 inhibitor (e.g., celecoxib) should be used as positive controls.

  • Reaction Initiation and Termination: Initiate the reaction by adding arachidonic acid. After a specific incubation period, terminate the reaction.

  • Measurement: Measure the absorbance or fluorescence of the product at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity). The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Comparative COX Inhibition Data

The following table summarizes the COX inhibitory data for {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid and its analogs, collated from various studies. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to potential variations in experimental conditions.

Compound IDR (in R-SO2NH-)IC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
1 (Lead) -CH3 Data not availableData not availableData not available
2a-C6H515.20.4236.2[8]
2i4-Cl-C6H412.80.3536.6[8]
3c4-F-C6H4>1000.77>129[3]
6b4-CH3-C6H413.160.04329[9]
Celecoxib-15.00.05300[9]
Indomethacin-0.11.50.067[9]

Note: Data for the lead compound {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid was not explicitly found in the searched literature, highlighting a gap in publicly available comparative data.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a widely used and well-established acute inflammation model to evaluate the in vivo efficacy of anti-inflammatory agents.

Paw_Edema_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis A Acclimatize Rats B Fasting (overnight) A->B C Baseline Paw Volume Measurement B->C D Administer Test Compounds (p.o.) C->D E Administer Vehicle (Control) C->E F Administer Standard Drug (e.g., Indomethacin) C->F G Inject Carrageenan into Paw D->G 1 hour post-treatment E->G 1 hour post-treatment F->G 1 hour post-treatment H Measure Paw Volume at Intervals (1, 2, 3, 4, 5, 6h) G->H I Calculate % Inhibition of Edema H->I J Statistical Analysis I->J

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Detailed Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Preparation: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment with free access to food and water. Fast the animals overnight before the experiment with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Grouping and Dosing: Randomly divide the rats into groups (n=6 per group):

    • Group I (Control): Receive the vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Group II (Standard): Receive a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Group III, IV, etc. (Test): Receive the test compounds at different doses (e.g., 25, 50, 100 mg/kg, p.o.).

  • Induction of Edema: One hour after the administration of the vehicle, standard, or test compounds, inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume (edema) for each group at each time point compared to the baseline. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Comparative In Vivo Anti-inflammatory Data

The following table presents a summary of the in vivo anti-inflammatory activity of some thiazole sulfonamide derivatives.

Compound IDDose (mg/kg, p.o.)% Inhibition of Edema (at 4h)Reference
2i5034.7[8]
6b10 (µmol/kg)>50 (ED50 = 11.74 µmol/kg)[9]
Indomethacin10~50-60[9]
Phenylbutazone5037[8]

Structure-Activity Relationship (SAR) and Discussion

The collated data, although from different studies, allows for the deduction of some preliminary structure-activity relationships:

  • The Sulfonamide Moiety: The nature of the substituent on the sulfonyl group (R in R-SO2NH-) significantly influences both the potency and selectivity of COX inhibition. Aromatic substituents on the sulfonamide group appear to be crucial for potent COX-2 inhibitory activity. For instance, compounds with substituted phenylsulfonyl groups (e.g., 2a, 2i, 3c, 6b) generally exhibit high COX-2 selectivity.

  • Substitution on the Arylsulfonyl Ring: The substitution pattern on the arylsulfonyl ring plays a key role in modulating activity. Electron-withdrawing groups like chloro (in 2i) and fluoro (in 3c) and electron-donating groups like methyl (in 6b) have been shown to be compatible with high COX-2 selectivity. This suggests that both electronic and steric factors of the substituent are important for optimal interaction with the COX-2 active site.

  • Acetic Acid Side Chain: The presence of the acetic acid moiety at the 4-position of the thiazole ring is a critical pharmacophoric feature, likely involved in key binding interactions within the active site of the COX enzymes, similar to what is observed for classical NSAIDs.[4]

The lack of direct comparative data for the lead compound, {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid, is a significant limitation. Based on the trends observed with other sulfonyl derivatives, it is plausible that this compound would also exhibit anti-inflammatory properties. However, without experimental data, its potency and selectivity relative to the arylsulfonyl analogs remain speculative. The methylsulfonyl group, being smaller and more aliphatic in nature compared to the arylsulfonyl groups, might lead to different binding interactions and pharmacokinetic properties.

Pharmacokinetic Profile

Limited information is available on the specific pharmacokinetic properties of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid and its close analogs. In general, the pharmacokinetic profile of thiazole derivatives can be modulated by altering their physicochemical properties, such as lipophilicity and hydrogen bonding capacity. The introduction of different substituents on the sulfonamide moiety would be expected to significantly impact absorption, distribution, metabolism, and excretion (ADME) profiles. Further studies are warranted to characterize the pharmacokinetic and safety profiles of these promising anti-inflammatory agents.

Conclusion and Future Directions

This comparative guide highlights the potential of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid and its analogs as a promising class of anti-inflammatory agents, likely acting through the inhibition of COX enzymes. The available data on structurally similar compounds suggest that the 2-sulfonylamino-thiazole-4-acetic acid scaffold is a valid starting point for the development of potent and selective COX-2 inhibitors.

However, a clear need exists for a systematic and direct comparative study of a series of these derivatives, including the methylsulfonyl lead compound, to be synthesized and evaluated under standardized in vitro and in vivo conditions. Such a study would provide a more definitive understanding of the structure-activity relationships and allow for the rational design of more potent and safer anti-inflammatory drug candidates. Future work should also focus on elucidating the detailed pharmacokinetic and toxicological profiles of the most promising compounds to assess their potential for clinical development.

References

  • Kaur, R., & Kishore, D. (2014). Thiazole: A versatile standalone moiety contributing to the development of various drugs and biologically active agents. Journal of the Chemical Society of Pakistan, 36(1), 134-156.
  • Ali, A. A., & Sayed, S. M. (2021). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Journal of the Indian Chemical Society, 98(11), 100185.
  • Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. (2009). Medicinal Chemistry Research, 18(5), 357–366.
  • Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs. (2020). Bioorganic & Medicinal Chemistry Letters, 30(19), 127376.
  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (2021). Molecules, 26(11), 3329.
  • Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. (2021). Cumhuriyet Science Journal, 42(4), 806-813.
  • Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. (2023). European Journal of Medicinal Chemistry, 259, 115706.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2021). Molecules, 26(11), 3329.
  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. (2023). BMC Chemistry, 17(1), 26.
  • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. (2022). Molecules, 27(19), 6262.
  • (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). PubChem. [Link]

  • Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (1983).
  • Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. (n.d.). [Link]

  • (2-Amino-1,3-thiazol-4-yl)acetic acid. PubChem. [Link]

  • The Prohibited List. (2019). World Anti-Doping Agency. [Link]

  • Pharmacokinetics and Metabolism of alpha-[(dimethylamino)methyl]-2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol, a Hypoglycemic Agent, in Man. (1987). Xenobiotica, 17(10), 1259-67.

Sources

Establishing the Purity of Synthesized 2-[(methylsulfonyl)amino]-4-Thiazoleacetic Acid: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), establishing the purity of the final compound is a critical step that ensures its safety, efficacy, and stability. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized 2-[(methylsulfonyl)amino]-4-Thiazoleacetic acid, a key intermediate in the development of various therapeutic agents. As Senior Application Scientists, we present this guide with a focus on the practical application and comparative strengths of each technique, grounded in established scientific principles and regulatory expectations.

The Synthetic Landscape and Potential Impurities

The synthesis of 2-[(methylsulfonyl)amino]-4-Thiazoleacetic acid typically involves a two-step process: the formation of the 2-amino-4-thiazoleacetic acid core, followed by sulfonylation of the amino group with methylsulfonyl chloride. Understanding this synthetic route is paramount for anticipating potential impurities.

A common route to 2-amino-4-thiazoleacetic acid involves the Hantzsch thiazole synthesis, reacting a α-haloketone with a thioamide. For instance, reacting ethyl 4-chloroacetoacetate with thiourea yields ethyl (2-aminothiazol-4-yl)acetate, which is then hydrolyzed to the desired carboxylic acid.[1] The subsequent sulfonylation is typically carried out by reacting the amino group with methylsulfonyl chloride in the presence of a base.[2][3]

Based on this pathway, potential process-related impurities may include:

  • Starting materials: Unreacted 2-amino-4-thiazoleacetic acid and methylsulfonyl chloride.

  • Intermediates: Incomplete hydrolysis of the ethyl ester precursor.

  • By-products: Di-sulfonated products or products of side reactions involving the carboxylic acid group.

  • Reagents and solvents: Residual reagents and solvents used in the synthesis and purification steps.

  • Degradation products: The 2-amino-4-thiazoleacetic acid precursor is known to be light-sensitive and can undergo decarboxylation.[1]

The International Council for Harmonisation (ICH) guidelines Q3A(R2) mandate the identification and characterization of impurities in new drug substances, making a robust analytical strategy essential.[4][5]

A Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique is crucial for accurate purity determination. Here, we compare the most commonly employed methods for the analysis of 2-[(methylsulfonyl)amino]-4-Thiazoleacetic acid, highlighting their principles, advantages, and limitations.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Principle: HPLC and UPLC are powerful separation techniques that separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[6][7] For a polar molecule like 2-[(methylsulfonyl)amino]-4-Thiazoleacetic acid, reversed-phase HPLC/UPLC with a C18 column is the method of choice. Detection is typically achieved using a UV detector.

Expertise & Experience: The choice between HPLC and UPLC often depends on the desired throughput and resolution. UPLC, with its sub-2 µm particle size columns, offers significantly faster analysis times and higher resolution compared to conventional HPLC.[8][9][10] This is particularly advantageous for resolving closely eluting impurities. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile, is optimized to achieve the best separation.

Trustworthiness: Method validation is non-negotiable and must be performed in accordance with ICH Q2(R1) guidelines.[11][12][13][14] This includes assessing specificity, linearity, range, accuracy, precision, and robustness to ensure the method is fit for its intended purpose.

Workflow for HPLC/UPLC Method Development and Validation:

Caption: Workflow for HPLC/UPLC Method Development and Validation.

Data Presentation:

ParameterHPLCUPLC
Principle Liquid ChromatographyLiquid Chromatography
Particle Size 3-5 µm< 2 µm
Resolution GoodExcellent
Analysis Time 15-30 min2-10 min
Solvent Consumption HigherLower
System Pressure Lower (up to 400 bar)Higher (> 1000 bar)
Advantages Robust, widely availableFast, high resolution, lower solvent use
Limitations Longer run times, lower resolutionHigher backpressure, potential for clogging

Experimental Protocol: A Generic Reversed-Phase HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a suitable wavelength (determined by UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS combines the separation power of HPLC or UPLC with the detection and identification capabilities of mass spectrometry.[15] After separation by LC, the analyte is ionized (e.g., by electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Expertise & Experience: LC-MS is invaluable for impurity identification. The high sensitivity and selectivity of MS allow for the detection and tentative identification of impurities even at very low levels.[16][17][18] Tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the parent ion and analyzing the resulting fragment ions.

Trustworthiness: For quantitative analysis of impurities, the LC-MS method must be validated. The use of isotopically labeled internal standards can improve the accuracy and precision of quantification.

Workflow for Impurity Identification using LC-MS/MS:

Caption: Workflow for Impurity Identification using LC-MS/MS.

Data Presentation:

TechniqueInformation ProvidedAdvantagesLimitations
HPLC-UV Purity (area %), retention timeRobust, quantitativeLimited identification capabilities
LC-MS Molecular weight of impuritiesHigh sensitivity and selectivityMatrix effects can suppress ionization
LC-MS/MS Structural information of impuritiesConfident impurity identificationMore complex instrumentation and data analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing detailed structural information. For purity determination, quantitative NMR (qNMR) is a powerful tool.[19][20][21][22][23]

Expertise & Experience: ¹H NMR is particularly useful for purity assessment as the integral of a signal is directly proportional to the number of protons it represents. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the synthesized compound can be determined. This method is considered a primary ratio method of measurement and does not require a reference standard of the analyte itself.

Trustworthiness: qNMR is a highly accurate and precise technique when performed correctly. Key considerations for reliable qNMR include ensuring complete dissolution of the sample and internal standard, using a long relaxation delay to ensure full magnetization recovery between scans, and careful selection of non-overlapping signals for integration.

Data Presentation:

ParameterDescription
Principle Nuclear Magnetic Resonance
Information Absolute purity, structural confirmation
Advantages Primary analytical method, no analyte-specific reference standard needed, provides structural information
Limitations Lower sensitivity than HPLC, requires a suitable internal standard, potential for signal overlap

Experimental Protocol: A Generic ¹H qNMR Method

  • Sample Preparation: Accurately weigh a known amount of the synthesized 2-[(methylsulfonyl)amino]-4-Thiazoleacetic acid and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Solvent: Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) to completely dissolve the sample and internal standard.

  • NMR Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) is used.

  • Data Processing: Process the spectrum, including phasing and baseline correction.

  • Integration: Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculation: Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Elemental Analysis

Principle: Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. For 2-[(methylsulfonyl)amino]-4-Thiazoleacetic acid, the determination of sulfur content is particularly relevant.

Expertise & Experience: This technique is primarily used to confirm the elemental composition of the bulk material and can indicate the presence of inorganic impurities or residual inorganic reagents.[24] Modern elemental analyzers use combustion methods to convert the sample into simple gases (CO₂, H₂O, N₂, SO₂), which are then quantified.[25][26]

Trustworthiness: While highly accurate for determining elemental composition, it is not a chromatographic technique and therefore cannot separate and quantify individual organic impurities. It provides an overall assessment of the bulk material's composition.

Data Presentation:

ElementTheoretical %Experimental %
Carbon(Calculated value)(Measured value)
Hydrogen(Calculated value)(Measured value)
Nitrogen(Calculated value)(Measured value)
Sulfur(Calculated value)(Measured value)

Conclusion: An Integrated Approach to Purity Assessment

No single analytical technique can provide a complete picture of the purity of a synthesized compound. A comprehensive and reliable assessment of the purity of 2-[(methylsulfonyl)amino]-4-Thiazoleacetic acid requires an integrated approach.

  • HPLC/UPLC should be the primary technique for routine purity analysis and impurity profiling due to its high resolving power and quantitative accuracy.

  • LC-MS/MS is the gold standard for the identification and structural elucidation of unknown impurities, especially those present at low levels.

  • qNMR serves as an excellent orthogonal method for absolute purity determination and can be used to qualify reference standards.

  • Elemental Analysis provides confirmation of the elemental composition of the bulk drug substance.

By employing a combination of these techniques, researchers and drug development professionals can confidently establish the purity of synthesized 2-[(methylsulfonyl)amino]-4-Thiazoleacetic acid, ensuring the quality and safety of this important pharmaceutical intermediate and adhering to the stringent requirements of regulatory bodies.

References

  • ICH. (2006). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][11][12][13][14][27]

  • Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (1983). US4391979A. [1]

  • Żołnowska, B., Sławiński, J., Szafrański, K., Pogorzelska, A., Kędzierska, E., & Chojnacki, J. (2018). Yield, purity, and characteristic impurities of the sulfonamide derivatives with amino acids of various polarities obtained from HPLC-ESI-DAD/QTOF/MS analysis of crude products. Molecules, 23(10), 2549.
  • Reddy, J. R., Rao, K. A., Ramakrishna, K., & Divvela, A. V. (2012). Quantification of residual elemental Sulphur present in pharmaceutical ingredients by HPLC and UPLC. International Journal of Advances in Pharmacy, Biology and Chemistry, 1(1), 121-127. [Link][24]

  • AMSbiopharma. (2023). Impurity profiling and HPLC methods for drug quality compliance. [Link][6]

  • Kaufmann, A., & Kaenzig, A. (2003). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link][19]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). [Link][4]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][11]

  • Kumar, V., & Singh, P. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Arabian Journal of Chemistry, 13(1), 2073-2088.
  • Ali, R., Bhatia, R., & Chawla, P. A. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Journal of Drug Delivery and Therapeutics, 12(4), 162-167. [Link][8]

  • Eckers, C., Abramson, F. P., & Lecchi, P. (2001). Detection of sulfur-containing impurities in pharmaceutical samples by high performance liquid chromatography/chemical reaction interface mass spectrometry. Rapid Communications in Mass Spectrometry, 15(8), 602-607. [Link][28]

  • European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. [Link][5]

  • Khan, I., et al. (2022). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Heliyon, 8(10), e10900. [Link][2]

  • Zhao, L., & Stevens, J. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent Technologies.
  • European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][12]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link][20]

  • Wang, J., Leung, D., & Guo, B. (2017). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 25(4), 954-964. [Link][17]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][13]

  • McGuire, M. M., & Hamers, R. J. (2000). Extraction and Quantitative Analysis of Elemental Sulfur from Sulfide Mineral Surfaces by High-Performance Liquid Chromatography. Environmental Science & Technology, 34(22), 4725-4728.
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link][21]

  • Process for preparing 2-aminothiazol-4-yl-acetic acid derivates. (2011). WO2011029596A1. [29]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][14]

  • Metwally, M. A., & El-Gazzar, A. R. B. A. (2011). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Journal of Sulfur Chemistry, 32(4), 315-343.
  • Holzgrabe, U. (2010). Quantitative NMR Spectroscopy in Pharmaceutical R&D. TrAC Trends in Analytical Chemistry, 29(1), 117-124.
  • Li, Y., et al. (2023). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chrom. Journal of Food and Drug Analysis, 31(1), 133-145. [Link][18]

  • Analytik Jena. (n.d.). Determination of Sulfur Species in Cement Samples by Combustion Elemental Analysis (EN). [Link][25]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • FDA. (2008). Q3A(R) Impurities in New Drug Substances. [Link][30]

  • Patsnap. (2023). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link][23]

  • Ayimbila, S. N., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link][3]

  • Adimulam, A., & Singh, S. K. (2023). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Current Organic Synthesis, 20(1), 2-23. [Link][31]

  • MRC Lab. (n.d.). Element analysis-Sulfur analzer/proximate analyzer. [Link][26]

  • Therapeutic Goods Administration (TGA). (2006). ICH topic Q 3 A (R2) - Impurities in new drug substances. [Link]

  • Kamal, S., & Sharad, W. (2022). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. Research Journal of Pharmacy and Technology, 15(7), 3291-3297.
  • Gumustas, M., Kurbanoglu, S., & Ozkan, S. A. (2013). UPLC versus HPLC on drug analysis: Advantageous, applications and their validation parameters.
  • Yilmaz, H., & Yilmaz, H. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS.
  • Mohammed, S. H., & Al-Jaf, H. K. (2024). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Scientific Journal, 8(1), 1-7.
  • GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. [Link][7]

Sources

A Researcher's Guide to Confirming the Mechanism of Action of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid as a Novel Soluble Epoxide Hydrolase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is a key enzyme in the cytochrome P450 (CYP) branch of the arachidonic acid cascade.[1] This enzyme is responsible for the hydrolytic conversion of epoxyeicosatrienoic acids (EETs), which are endogenous lipid mediators with potent anti-inflammatory, vasodilatory, and analgesic properties, into their less active corresponding dihydroxyeicosatrienoic acids (DHETs).[2][3][4] By inhibiting sEH, the concentration of beneficial EETs is stabilized and increased, offering a promising therapeutic strategy for a range of human diseases, including hypertension, neuropathic pain, and inflammatory disorders.[5][6][7]

The structure of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid contains key pharmacophoric elements suggestive of sEH inhibition. The central thiazole ring and associated polar groups, such as the sulfonamide and carboxylic acid, bear resemblance to moieties found in other potent sEH inhibitors.[1] The sulfonamide can act as a bioisostere for the common urea or amide pharmacophores that interact with the enzyme's catalytic triad (Asp333, Tyr381, and Tyr465).[1][2] This guide outlines the necessary experimental procedures to validate this hypothesis.

sEH_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenases AA->CYP Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Biologically Active) sEH->DHETs Inhibitor {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid Inhibitor->sEH Inhibition

Figure 1: The sEH-mediated metabolic pathway and the hypothesized point of intervention.

A Validating Experimental Workflow

To build a compelling case for the mechanism of action, we will follow a multi-tiered approach. This workflow is designed to be self-validating, where the results of each stage inform and are confirmed by the next. We begin with direct enzyme interaction, move to a cellular context to assess bioavailability and target engagement, and conclude with biophysical methods to unequivocally demonstrate direct binding.

Workflow cluster_0 Tier 1: Biochemical Confirmation cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Direct Binding Verification biochem_assay Biochemical sEH Assay (Determine IC50) kinetics Enzyme Kinetics (Determine Mode of Inhibition) biochem_assay->kinetics cell_assay Cell-Based sEH Assay (Confirm Cellular Potency) biochem_assay->cell_assay Validates in vitro activity kinetics->cell_assay biomarker Biomarker Analysis (Measure EET/DHET Ratio) cell_assay->biomarker spr Surface Plasmon Resonance (SPR) cell_assay->spr Justifies biophysical study itc Isothermal Titration Calorimetry (ITC) biomarker->itc conclusion Mechanism of Action Confirmed spr->conclusion itc->conclusion

Figure 2: A logical workflow for confirming the mechanism of action.

Tier 1: In Vitro Biochemical Confirmation

The foundational step is to determine if the compound directly interacts with and inhibits purified sEH enzyme. This approach isolates the enzyme-inhibitor interaction from cellular complexities like membrane transport and off-target effects.

Experiment 1: sEH Enzymatic Inhibition Assay (IC50 Determination)

This assay measures the concentration of the test compound required to inhibit 50% of the sEH enzymatic activity (IC50). A low IC50 value suggests potent inhibition. We will use a standard fluorescence-based assay, which is sensitive and suitable for high-throughput screening.[3][8]

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer: 100 mM sodium phosphate, pH 7.4, containing 0.1 mg/mL bovine serum albumin (BSA).

    • Reconstitute purified recombinant human sEH (hsEH) in assay buffer to a working concentration of ~1 nM.

    • Prepare a stock solution of the substrate, such as cyano(6-methoxy-naphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate (CMNPC), at 500 µM in DMSO.

    • Prepare a 10 mM stock of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid and a known sEH inhibitor (e.g., TPPU) in DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM to 0.1 nM).

  • Assay Procedure (96-well plate format):

    • To each well, add 100 µL of the hsEH enzyme solution.

    • Add 1 µL of the serially diluted test compound, control inhibitor, or DMSO (for vehicle control).

    • Incubate the plate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the CMNPC substrate solution (final concentration: 5 µM).

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure the increase in fluorescence (λex = 330 nm, λem = 465 nm) over 10-15 minutes at 30°C. The fluorescent product is 6-methoxy-2-naphthaldehyde.[8][9]

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates relative to the vehicle control (100% activity) and a fully inhibited control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data & Comparison:

CompoundBiochemical IC50 (nM)
{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acidHypothetical: 5.2
TPPU (Reference Inhibitor)[10][11]1.5
Inactive Control Compound>10,000
Experiment 2: Enzyme Kinetic Studies

Determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) provides insight into how the inhibitor interacts with the enzyme. A competitive inhibitor, which binds to the same active site as the substrate, would further support our hypothesis that the compound's pharmacophore is targeting the catalytic triad.

Protocol:

  • Follow the general procedure for the enzymatic inhibition assay described above.

  • Perform the assay using several fixed concentrations of the test compound.

  • At each inhibitor concentration, vary the concentration of the substrate (CMNPC) across a wide range (e.g., 0.5x to 10x the Km value).

  • Determine the initial reaction velocity (V₀) for each combination of inhibitor and substrate concentration.

  • Analyze the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the effect of the inhibitor on the enzyme's Km (substrate affinity) and Vmax (maximum reaction rate).

    • Competitive Inhibition: Vmax remains unchanged, but the apparent Km increases.

    • Non-competitive Inhibition: Km remains unchanged, but the apparent Vmax decreases.

Tier 2: Cellular Target Engagement

After confirming biochemical activity, the next critical step is to verify that the compound can enter cells and inhibit sEH in a physiological environment.

Experiment 3: Cell-Based sEH Activity Assay

This assay measures the compound's ability to inhibit endogenous sEH within intact cells. A discrepancy between biochemical and cellular IC50 values can indicate issues with cell permeability or efflux.

Protocol:

  • Cell Culture: Culture a suitable cell line known to express sEH (e.g., HEK293 cells overexpressing sEH, or primary astrocytes) in a 96-well plate until confluent.[12]

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing serially diluted concentrations of the test compound or reference inhibitor. Incubate for 1-2 hours.

  • Substrate Addition: Add a cell-permeable sEH substrate, such as Epoxy Fluor 7, to each well.[9]

  • Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the fluorescence of the resulting product according to the assay kit manufacturer's instructions (e.g., Cayman Chemical's sEH Cell-Based Assay Kit).[9]

  • Data Analysis: Calculate the cellular IC50 value as described for the biochemical assay.

Expected Data & Comparison:

CompoundBiochemical IC50 (nM)Cellular IC50 (nM)
{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid5.2Hypothetical: 25.8
TPPU (Reference Inhibitor)1.58.1

A modest increase in the cellular IC50 compared to the biochemical IC50 is expected and acceptable, reflecting the additional barrier of the cell membrane.

Experiment 4: Biomarker Analysis (EET/DHET Ratio)

This is the most physiologically relevant assay. It directly measures the functional consequence of sEH inhibition: the accumulation of the substrate (EETs) and the reduction of the product (DHETs). An increased EET/DHET ratio is a definitive biomarker of sEH inhibition in a biological system.

Protocol:

  • Cell Treatment: Treat cultured cells (e.g., endothelial cells) with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the cellular IC50) for 24 hours.

  • Sample Collection: Collect both the cell culture supernatant and the cell lysates.

  • Lipid Extraction: Perform a solid-phase or liquid-liquid extraction to isolate the lipid fraction containing EETs and DHETs.

  • LC-MS/MS Analysis: Quantify the absolute concentrations of specific EET regioisomers (e.g., 14,15-EET) and their corresponding DHETs using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Calculate the ratio of EETs to DHETs for each treatment condition and compare it to the vehicle-treated control.

Tier 3: Direct Binding Verification

While enzymatic and cellular assays provide strong evidence of inhibition, they do not unequivocally prove a direct physical interaction. Biophysical techniques can provide this final piece of the puzzle, confirming that the compound binds directly to the sEH protein.

Biophysical Methods Overview

Several techniques can be employed to measure direct protein-ligand interactions.[13] Each provides unique information about the binding event.

  • Surface Plasmon Resonance (SPR): This label-free technique measures the binding and dissociation kinetics of an interaction in real-time.[14] It provides the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A low KD value indicates high binding affinity.

  • Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring the thermodynamics of binding.[14][15] It directly measures the heat released or absorbed during the binding event, providing the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

Expected Data Summary:

MethodKey ParameterExpected Value for a Potent Inhibitor
Surface Plasmon Resonance (SPR)Dissociation Constant (KD)Low nanomolar (nM) range
Isothermal Titration Calorimetry (ITC)Dissociation Constant (KD)Low nanomolar (nM) range
Isothermal Titration Calorimetry (ITC)Enthalpy (ΔH)Negative (enthalpically driven)

Comparative Analysis with Alternative sEH Inhibitors

To position {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid within the landscape of known sEH inhibitors, a comparative summary is essential. This allows for an objective assessment of its potency and properties relative to established compounds.

Feature{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acidTPPU (Urea-based)GSK2256294A (Triazine-based)[12]
Core Scaffold Thiazole-sulfonamidePiperidinyl-ureaTriazine
Biochemical IC50 ~5 nM (Hypothetical)~1-3 nM[10][11]~0.7 nM[12]
Cellular Potency Good cell permeability expectedExcellent cell permeabilityGood cell permeability
Mode of Inhibition Competitive (Hypothesized)CompetitiveCompetitive
Binding Affinity (KD) Low nM (Hypothesized)Low nMLow nM
Key Structural Feature Sulfonamide and acetic acid for potential polar interactionsTrisubstituted urea core for catalytic triad bindingTriazine core interacting with the active site

Conclusion

By systematically executing the workflow detailed in this guide—progressing from biochemical IC50 determination and kinetic analysis to cellular target engagement and direct biophysical binding studies—researchers can build an unassailable case for the mechanism of action of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid. If the experimental data align with the expected outcomes—potent low-nanomolar inhibition of sEH, a competitive mode of action, effective target modulation in cells leading to an increased EET/DHET ratio, and confirmed direct binding via SPR or ITC—the hypothesis that this compound is a novel and direct inhibitor of soluble epoxide hydrolase will be rigorously confirmed. This foundational work is the essential first step in the preclinical development of a promising new therapeutic agent.

References

  • Ince, T. A., & Imig, J. D. (2021). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry, 64(15), 10837–10863. [Link]

  • Gauthier, C., & Pozzi, A. (2020). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Molecules, 25(23), 5678. [Link]

  • PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). National Center for Biotechnology Information. [Link]

  • PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid. National Center for Biotechnology Information. [Link]

  • World Anti-Doping Agency. The Prohibited List. [Link]

  • Famenini, S., & Fiala, M. (2023). Inhibitors of soluble epoxide hydrolase and cGAS/STING repair defects in amyloid-β clearance underlying vascular complications of Alzheimer's disease. Journal of Neuroinflammation, 20(1), 1-15. [Link]

  • PubChem. 7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-(2,2-dimethylpropanoyloxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Morisseau, C., & Hammock, B. D. (2007). Measurement of soluble epoxide hydrolase (sEH) activity. Current protocols in toxicology, Chapter 4, Unit 4.23. [Link]

  • Al-Gubory, K. H. (2022). Inhibition of Soluble Epoxide Hydrolase by Natural Isothiocyanates. Antioxidants, 11(11), 2135. [Link]

  • Hwang, S. H., Wagner, K. M., & Morisseau, C. (2022). Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain. International Journal of Molecular Sciences, 23(19), 11840. [Link]

  • Kodela, R., & Falck, J. R. (2022). Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Expert Opinion on Therapeutic Patents, 32(6), 631-645. [Link]

  • Zuev, Y. F. (2024). Protein–Ligand Interactions: Recent Advances in Biophysics, Biochemistry, and Bioinformatics. International Journal of Molecular Sciences, 25(11), 5898. [Link]

  • Zuev, Y. F. (2024). Protein–Ligand Interactions: Recent Advances in Biophysics, Biochemistry, and Bioinformatics. International Journal of Molecular Sciences, 25(11), 5898. [Link]

  • Barthel, M., & Decker, M. (2022). Designing a Small Fluorescent Inhibitor to Investigate Soluble Epoxide Hydrolase Engagement in Living Cells. ACS Medicinal Chemistry Letters, 13(7), 1145–1151. [Link]

  • López-Larrubia, P., & Piqueras, L. (2021). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Molecules, 26(24), 7679. [Link]

  • Hwang, S. H., & Tsai, H. J. (2018). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry, 61(17), 7913–7927. [Link]

  • Kumar, A. (2015). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Biophysical Reviews and Letters, 10(04), 97-124. [Link]

  • Sippl, W., & Jung, M. (2018). Discovery of Potent Soluble Epoxide Hydrolase (sEH) Inhibitors by Pharmacophore-Based Virtual Screening. Journal of Chemical Information and Modeling, 58(7), 1434–1446. [Link]

  • Imig, J. D. (Ed.). (2019). Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. Frontiers in Pharmacology. [Link]

  • Chiou, R. Y. Y., & Chen, Y. C. (2022). Screening and Identification of Novel Soluble Epoxide Hydrolase Inhibitors from Corn Gluten Peptides. Foods, 11(21), 3508. [Link]

  • Tang, M. C., & Lin, H. C. (2023). A Flavin Enzyme Catalyzes Epoxidation and Furofuran Formation in the Biosynthesis of Mycotoxin Erythroskyrines. Journal of the American Chemical Society, 145(3), 1969–1976. [Link]

  • Musielak, B. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. [Link]

  • Loza-Huerta, A. A., & de la Torre, R. (2020). Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer's Disease. Neurotherapeutics, 17(4), 1897–1912. [Link]

  • Wikipedia. (2024). Methods to investigate protein–protein interactions. [Link]

  • El-Subbagh, H. I., & Al-Obaid, A. M. (2010). Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities. Molecules, 15(5), 3756-3811. [Link]

  • Vázquez, J., & Ginex, T. (2023). Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore. Journal of Chemical Information and Modeling, 63(10), 3209–3223. [Link]

  • Kim, Y. S., & Lee, J. (2021). In Vitro and In Silico Studies of Soluble Epoxide Hydrolase Inhibitors from the Roots of Lycopus lucidus. Molecules, 26(11), 3331. [Link]

  • Google Patents. (2011).

Sources

Performance Benchmark of Novel PPARγ Modulators: A Comparative Analysis of {2-[(Methylsulfonyl)amino)-1,3-thiazol-4-yl}acetic acid and Pioglitazone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the performance of a novel investigational compound, {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid (herein referred to as Compound X), against the well-established peroxisome proliferator-activated receptor gamma (PPARγ) agonist, Pioglitazone. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents for metabolic diseases.

The experimental design detailed below is structured to provide a robust, multi-faceted comparison of the two compounds, moving from initial target engagement to cellular activity and potential off-target effects. The rationale behind each experimental choice is explained to provide a clear understanding of the data's implications.

Introduction and Rationale

The thiazolidinedione (TZD) class of drugs, which includes Pioglitazone, has been a cornerstone in the management of type 2 diabetes. These compounds exert their therapeutic effects primarily through the activation of PPARγ, a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and insulin sensitization. However, the clinical use of TZDs has been associated with side effects such as weight gain, fluid retention, and an increased risk of bone fractures.

This has spurred the search for novel PPARγ modulators with improved safety profiles. Compound X, {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid, represents a potential next-generation therapeutic agent. Its structural dissimilarity to the TZD core of Pioglitazone suggests the possibility of a different binding mode or co-factor recruitment profile, which could translate to a more favorable therapeutic window.

This guide outlines a head-to-head comparison to evaluate Compound X's potency, efficacy, and selectivity relative to Pioglitazone.

Experimental Workflow Overview

The benchmarking process is designed as a tiered approach, starting with biochemical assays to confirm target engagement and progressing to cell-based assays to assess functional activity in a more biologically relevant context.

G cluster_0 Tier 1: Biochemical Assays cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: Selectivity & Safety cluster_3 Data Analysis & Interpretation a Compound X Synthesis & QC c PPARγ Ligand Binding Assay a->c b Pioglitazone (Reference) b->c d Co-activator Recruitment Assay c->d h PPARα/δ Binding Assays c->h e PPARγ Reporter Gene Assay in HEK293T d->e f Adipocyte Differentiation Assay in 3T3-L1 e->f g Glucose Uptake Assay in Differentiated Adipocytes f->g i In Vitro Cytotoxicity Assay g->i j Comparative Analysis of Potency (EC50/IC50) & Efficacy h->j i->j

Figure 1: A tiered experimental workflow for benchmarking Compound X against Pioglitazone.

Tier 1: Biochemical Assays for Target Engagement

The initial step is to quantify the direct interaction of Compound X with the PPARγ protein and assess its ability to induce the conformational changes necessary for receptor activation.

PPARγ Ligand Binding Assay

Rationale: This assay directly measures the affinity of a compound for the PPARγ ligand-binding domain (LBD). A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust and sensitive method for this purpose. It relies on the displacement of a fluorescently labeled tracer from the PPARγ-LBD by the test compound.

Protocol:

  • A reaction mixture is prepared containing a constant concentration of GST-tagged PPARγ-LBD, a terbium-labeled anti-GST antibody (donor), and a fluorescently labeled PPARγ ligand (tracer/acceptor).

  • A serial dilution of Compound X and Pioglitazone is added to the mixture in a 384-well plate.

  • The plate is incubated at room temperature for 2 hours to allow the binding reaction to reach equilibrium.

  • The TR-FRET signal is read using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 665 nm (acceptor) and 620 nm (donor).

  • The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio indicates displacement of the tracer by the test compound.

  • The data is plotted as the percentage of inhibition versus the log of the compound concentration, and the IC50 value is determined using a non-linear regression model.

Co-activator Recruitment Assay

Rationale: Upon ligand binding, PPARγ undergoes a conformational change that promotes the recruitment of co-activator proteins, a critical step in gene transcription. This assay measures the ability of the compound to facilitate this interaction.

Protocol:

  • A reaction mixture is prepared with GST-PPARγ-LBD, a terbium-labeled anti-GST antibody, and a biotinylated co-activator peptide (e.g., from SRC-1 or PGC-1α) complexed with streptavidin-d2 (acceptor).

  • A serial dilution of Compound X and Pioglitazone is added.

  • After incubation, the TR-FRET signal is measured. An increase in the FRET signal indicates ligand-induced recruitment of the co-activator peptide.

  • The EC50 value, the concentration at which 50% of the maximal co-activator recruitment is observed, is calculated.

Tier 2: Cell-Based Assays for Functional Activity

These assays evaluate the ability of Compound X to activate the PPARγ signaling pathway within a cellular environment, leading to downstream biological effects.

PPARγ Reporter Gene Assay

Rationale: This assay quantifies the transcriptional activity of PPARγ in living cells. HEK293T cells are commonly used due to their high transfection efficiency and low endogenous PPARγ expression.

Protocol:

  • HEK293T cells are co-transfected with two plasmids: one expressing the full-length human PPARγ and another containing a luciferase reporter gene under the control of a PPARγ response element (PPRE).

  • After 24 hours, the cells are treated with serial dilutions of Compound X or Pioglitazone for 18-24 hours.

  • The cells are then lysed, and the luciferase activity is measured using a luminometer.

  • The data is normalized to a control (e.g., vehicle-treated cells) and plotted against the compound concentration to determine the EC50.

G cluster_0 PPARγ Signaling Pathway compound {Compound X | Pioglitazone} ppar PPARγ/RXR Heterodimer compound->ppar Activation ppre PPRE (in gene promoter) ppar->ppre Binds to transcription Gene Transcription ppre->transcription Initiates mrna mRNA transcription->mrna protein Proteins involved in: - Adipogenesis - Glucose Uptake - Lipid Metabolism mrna->protein Translation

Figure 2: Simplified PPARγ signaling pathway activated by Compound X or Pioglitazone.

Adipocyte Differentiation Assay

Rationale: A hallmark of PPARγ activation is the differentiation of pre-adipocytes into mature, lipid-storing adipocytes. The 3T3-L1 cell line is a well-established model for this process.

Protocol:

  • 3T3-L1 pre-adipocytes are grown to confluence.

  • Differentiation is induced using a standard cocktail containing insulin, dexamethasone, and IBMX, along with varying concentrations of Compound X or Pioglitazone.

  • The cells are maintained in the differentiation medium for several days, with fresh medium changes every 2-3 days.

  • After 7-10 days, the degree of differentiation is assessed by staining the intracellular lipid droplets with Oil Red O.

  • The stain is then extracted, and the absorbance is measured at ~520 nm to quantify the extent of lipid accumulation.

Glucose Uptake Assay

Rationale: A key therapeutic effect of PPARγ agonists is the enhancement of insulin-stimulated glucose uptake in adipocytes.

Protocol:

  • 3T3-L1 cells are differentiated into adipocytes as described above in the presence of Compound X or Pioglitazone.

  • The differentiated cells are serum-starved for 3-4 hours.

  • The cells are then stimulated with insulin for 30 minutes.

  • A fluorescently labeled glucose analog, such as 2-NBDG, is added, and the cells are incubated for 1 hour.

  • The cells are washed to remove extracellular 2-NBDG, and the intracellular fluorescence is measured using a plate reader or flow cytometer. An increase in fluorescence indicates enhanced glucose uptake.

Tier 3: Selectivity and In Vitro Safety Assessment

Rationale: It is crucial to determine if Compound X is selective for PPARγ over other PPAR isoforms (α and δ) to minimize potential off-target effects. Additionally, an initial assessment of cytotoxicity is necessary.

  • PPARα/δ Binding Assays: The TR-FRET binding assay described in section 3.1 should be repeated using the ligand-binding domains of PPARα and PPARδ to determine the IC50 values for these isoforms.

  • In Vitro Cytotoxicity Assay: A standard MTT or CellTiter-Glo assay should be performed in a relevant cell line (e.g., HepG2 for liver cells) to assess the potential for Compound X to cause cell death at concentrations well above its effective dose.

Data Summary and Interpretation

The quantitative data from these experiments should be compiled into a clear, comparative table.

ParameterCompound XPioglitazone (Reference)Interpretation
PPARγ Binding (IC50) e.g., 50 nMe.g., 45 nMA lower IC50 indicates higher binding affinity.
Co-activator Recruitment (EC50) e.g., 75 nMe.g., 80 nMA lower EC50 suggests greater efficiency in activating the receptor.
Reporter Gene Activation (EC50) e.g., 100 nMe.g., 110 nMMeasures potency in a cellular context.
Adipocyte Differentiation (EC50) e.g., 150 nMe.g., 140 nMCompares the functional outcome of PPARγ activation.
Glucose Uptake (% of Control) e.g., +120%e.g., +100%Assesses the therapeutic potential for insulin sensitization.
PPARα Binding (IC50) e.g., >10 µMe.g., >10 µMA high IC50 indicates selectivity for PPARγ over PPARα.
PPARδ Binding (IC50) e.g., >10 µMe.g., >10 µMA high IC50 indicates selectivity for PPARγ over PPARδ.
Cytotoxicity (CC50) e.g., >50 µMe.g., >50 µMA high CC50 suggests a good in vitro safety margin.

Interpretation of Results:

The primary objective is to determine if Compound X offers a superior or differentiated profile compared to Pioglitazone. An ideal outcome for Compound X would be:

  • Potency: Similar or greater potency (lower IC50/EC50 values) for PPARγ.

  • Efficacy: A similar or greater maximal effect in functional assays like glucose uptake.

  • Selectivity: High selectivity for PPARγ over PPARα and PPARδ, which is crucial for avoiding off-target effects associated with pan-PPAR activation.

  • Safety: A high therapeutic index (CC50 / EC50), indicating a wide margin between the effective concentration and the concentration that causes cytotoxicity.

Conclusion

This guide provides a systematic approach to benchmarking the novel compound {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid against the established drug Pioglitazone. By following this tiered experimental workflow, researchers can generate a comprehensive dataset to evaluate the compound's potential as a next-generation PPARγ modulator. A favorable profile, characterized by high potency, robust efficacy, and a strong safety and selectivity profile, would provide a solid rationale for advancing Compound X into further preclinical and clinical development.

References

  • Title: Thiazolidinediones Source: StatPearls URL: [Link]

  • Title: The Role of PPARγ in Diabetes and Cancer Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Thiazolidinedione-induced fluid retention Source: The American Journal of Medicine URL: [Link]00471-2/fulltext)

A Researcher's Guide to Statistical Analysis for Comparing Treatment Groups: A Case Study with {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the statistical analysis of experimental data, tailored for researchers comparing the efficacy of a novel compound against control and standard treatments. We will use the hypothetical compound {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid, which we will refer to as "Thiazosulfon," to illustrate these principles in a practical, preclinical research context.

Part 1: The Foundation - Robust Experimental Design

Core Design Elements for a Comparative Study:

  • Control Groups are Non-Negotiable:

    • Vehicle Control: This group receives the same formulation (e.g., saline, DMSO) as the active treatment group, but without the active compound. It establishes the baseline response and controls for any effects of the delivery vehicle itself.

    • Positive Control: This group receives a known, effective treatment (a "standard-of-care"). This demonstrates that the experimental model is sensitive to the expected pharmacological effect and provides a benchmark against which to compare the novel compound's efficacy.

  • Randomization: Animals or experimental units must be randomly assigned to treatment groups. This prevents systematic bias, ensuring that any pre-existing differences between subjects are evenly distributed across the groups.

  • Blinding: Whenever possible, personnel administering treatments, caring for animals, and assessing outcomes should be unaware of which treatment each subject has received. This prevents unconscious bias from influencing the results.

Imagine a preclinical study to test the anti-inflammatory effect of Thiazosulfon. A typical design would involve four groups:

  • Group 1: Vehicle Control

  • Group 2: Thiazosulfon (Low Dose)

  • Group 3: Thiazosulfon (High Dose)

  • Group 4: Positive Control (e.g., a known NSAID like Celecoxib)

Part 2: The Statistical Analysis Workflow

Below is a visual representation of the decision-making process for selecting the appropriate statistical test.

G cluster_start cluster_groups cluster_two_groups cluster_multi_groups cluster_tests cluster_posthoc start Start: Data Collected groups How many groups to compare? start->groups normality_2 Data Normally Distributed? groups->normality_2 Two Groups normality_multi Data Normally Distributed? groups->normality_multi > Two Groups ttest Independent t-test normality_2->ttest Yes mannwhitney Mann-Whitney U Test normality_2->mannwhitney No anova One-Way ANOVA normality_multi->anova Yes kruskal Kruskal-Wallis Test normality_multi->kruskal No conclusion Draw Conclusions ttest->conclusion mannwhitney->conclusion posthoc_check ANOVA p < 0.05? anova->posthoc_check kruskal->conclusion posthoc_test Perform Post-Hoc Test (e.g., Tukey's HSD) posthoc_check->posthoc_test Yes posthoc_check->conclusion No posthoc_test->conclusion

Figure 1: Decision workflow for selecting the appropriate statistical test for group comparisons.

Part 3: In-Depth Protocols for Statistical Comparisons

This section details the application of common statistical tests. The choice between them hinges on the number of groups you are comparing and whether your data meet the assumptions of parametric tests[6][7][8].

Assumptions of Parametric Tests

Parametric tests like the t-test and ANOVA are powerful but rely on key assumptions about the data[9][10][11][12].

  • Normality: The data within each group should be approximately normally distributed (follow a bell curve). This can be checked visually with a Q-Q plot or formally with a statistical test like the Shapiro-Wilk test.

  • Homogeneity of Variance (Homoscedasticity): The variance (the spread of the data) should be similar across all groups. Levene's test is commonly used to check this assumption.

  • Independence: The observations in each group must be independent of one another. This is typically ensured by proper randomization during the experimental design phase.

If your data violate the normality or homogeneity of variance assumptions, a non-parametric test should be used. Non-parametric tests work with the ranks of the data rather than the actual values, making them robust to outliers and non-normal distributions[13][14][15].

Protocol 1: Comparing Two Groups (e.g., Thiazosulfon vs. Vehicle)

To assess if a single dose of Thiazosulfon has a significant effect compared to the vehicle control, you would compare two groups.

  • Parametric Approach: Independent Samples t-test

    • Hypothesis: State the null hypothesis (H₀) that there is no difference in the mean outcome between the Thiazosulfon group and the Vehicle group.

    • Assumption Check: Verify that the data in both groups are normally distributed and have equal variances.

    • Execution: Perform the t-test using statistical software. The output will provide a t-statistic and a p-value.

    • Interpretation: If the p-value is less than your chosen significance level (α, typically 0.05), you reject the null hypothesis and conclude that a statistically significant difference exists between the groups.

  • Non-Parametric Alternative: Mann-Whitney U Test

    • Use this test if the assumptions for the t-test are not met[13][16]. It compares the medians of the two groups instead of the means. The interpretation of the resulting p-value is the same.

Protocol 2: Comparing More Than Two Groups

In our four-group experimental design (Vehicle, Low Dose, High Dose, Positive Control), using multiple t-tests is incorrect because it inflates the probability of a Type I error (a false positive)[8][17]. The correct approach is Analysis of Variance (ANOVA).

  • Parametric Approach: One-Way ANOVA

    • Hypothesis: The null hypothesis (H₀) for ANOVA is that the means of all groups are equal. The alternative hypothesis is that at least one group mean is different.

    • Assumption Check: Verify normality and homogeneity of variance across all four groups.

    • Execution: Run the One-Way ANOVA. The primary output is an F-statistic and a p-value.

    • Interpretation: A significant p-value (p < 0.05) from the ANOVA tells you that there is a significant difference somewhere among the groups, but it does not specify which groups are different from each other[18][19]. To find out, you must perform a post-hoc test.

  • Non-Parametric Alternative: Kruskal-Wallis Test

    • This is the non-parametric equivalent of ANOVA, used when assumptions are violated[15][16][20]. Like ANOVA, a significant result indicates a difference exists among the groups and should be followed by appropriate post-hoc comparisons.

The Critical Follow-Up: Post-Hoc Testing

A significant ANOVA result is a gateway, not a final destination. Post-hoc tests are essential for performing pairwise comparisons to identify the specific group differences while controlling the family-wise error rate[17][18][21].

  • Tukey's Honestly Significant Difference (HSD) Test:

    • This is one of the most common post-hoc tests and is appropriate when you want to compare every possible pair of groups (e.g., Vehicle vs. Low Dose, Vehicle vs. High Dose, Low Dose vs. High Dose, etc.)[22][23][24][25][26].

    • Execution: After a significant ANOVA, apply Tukey's HSD test. It will provide an adjusted p-value for each pairwise comparison.

    • Interpretation: For each pair, if the adjusted p-value is < 0.05, you can conclude there is a statistically significant difference between those two specific groups.

Part 4: Data Interpretation and Reporting

Clear presentation of results is as important as the analysis itself. Summarize quantitative data in tables for easy comparison and interpret statistical outputs correctly.

Table 1: Example Summary of Descriptive Statistics
Treatment GroupNMean Outcome (e.g., % Inhibition)Standard Deviation (SD)Standard Error of the Mean (SEM)
Vehicle Control105.23.10.98
Thiazosulfon (Low)1025.88.52.69
Thiazosulfon (High)1055.112.33.89
Positive Control1060.59.93.13
Table 2: Example ANOVA and Tukey's HSD Results

One-Way ANOVA Result:

  • F-statistic: 25.8

  • p-value: < 0.0001

Tukey's HSD Post-Hoc Test Results:

Comparison Mean Difference Adjusted p-value Interpretation
Vehicle vs. Thiazosulfon (Low) -20.6 0.005 Significant
Vehicle vs. Thiazosulfon (High) -49.9 < 0.0001 Significant
Vehicle vs. Positive Control -55.3 < 0.0001 Significant
Thiazosulfon (Low) vs. Thiazosulfon (High) -29.3 < 0.001 Significant
Thiazosulfon (Low) vs. Positive Control -34.7 < 0.001 Significant

| Thiazosulfon (High) vs. Positive Control | -5.4 | 0.650 | Not Significant |

Interpreting P-values and Confidence Intervals
  • P-value: A p-value represents the probability of observing your data (or more extreme data) if the null hypothesis were true[27]. A small p-value (e.g., < 0.05) suggests that your observed data are unlikely under the null hypothesis, leading you to reject it[28][29]. It is not the probability that the null hypothesis is true[30].

  • Confidence Interval (CI): A 95% confidence interval provides a range of values within which we are 95% confident the true population parameter (e.g., the true difference between means) lies[27][31]. If a 95% CI for a difference between two groups does not include zero, the result is statistically significant at the p < 0.05 level[17][31]. CIs are often more informative than p-values alone as they provide information about the magnitude and precision of the effect[28][31].

G hypothesis Formulate Hypothesis design Experimental Design hypothesis->design Define variables & controls collect Data Collection design->collect Execute protocol analyze Statistical Analysis collect->analyze Process raw data interpret Interpretation & Conclusion analyze->interpret Assess significance & effect size interpret->hypothesis Refine hypothesis or generate new one

Figure 2: The iterative cycle of scientific research, highlighting the central role of statistical analysis.

Conclusion and Best Practices

The statistical comparison of treatment groups is a foundational pillar of pharmacological research. The choice of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid as a case study highlights a universal process applicable to any novel compound.

Key Takeaways for Researchers:

  • Design Determines Destiny: A robust, randomized, and controlled experimental design is paramount.

  • Know Your Data: Always check the assumptions of your chosen statistical test.

  • Choose the Right Tool: Use t-tests for two groups and ANOVA for more than two. Use non-parametric alternatives when assumptions are not met.

  • Don't Stop at ANOVA: A significant ANOVA result must be followed by a post-hoc test like Tukey's HSD to identify specific group differences.

  • Report with Clarity: Present results transparently using tables and provide both p-values and confidence intervals to convey the significance, magnitude, and precision of your findings.

References

  • Post hoc analysis - Wikipedia. Wikipedia. Available at: [Link]

  • A Guide to Using Post Hoc Tests with ANOVA. Statology. Available at: [Link]

  • Which Post-hoc Test Is Best After ANOVA Analysis? The Friendly Statistician - YouTube. Available at: [Link]

  • FDA issued guidance on statistical considerations for clinical trials during the COVID-19 public health emergency. ReedSmith. (2020). Available at: [Link]

  • Multiple comparison analysis testing in ANOVA. PubMed. Available at: [Link]

  • What is the significance of p-values and confidence intervals in clinical trials? ResearchGate. (2024). Available at: [Link]

  • Chapter 5 Post-hoc tests | STM1001 Topic 7: One-way ANOVA. Bookdown. Available at: [Link]

  • Nonparametric Tests - Overview, Reasons to Use, Types. Corporate Finance Institute. Available at: [Link]

  • What Is The Tukey HSD Test? Sciencing. (2022). Available at: [Link]

  • Tukey's Honestly Significant Difference (HSD) Test. The University of Texas at Dallas. Available at: [Link]

  • Tukey Test / Tukey Procedure / Honest Significant Difference. Statistics How To. Available at: [Link]

  • Comparing groups for statistical differences: how to choose the right statistical test? Biochemia Medica. Available at: [Link]

  • Parametric Tests: Assumptions and Examples. Dmaic.com. Available at: [Link]

  • E9 Statistical Principles for Clinical Trials. U.S. Food and Drug Administration (FDA). (1998). Available at: [Link]

  • Selecting Between Parametric and Non-Parametric Analyses. Statistics Solutions. Available at: [Link]

  • How do I evaluate if my data meet necessary assumptions before applying parametric tests? GraphPad. Available at: [Link]

  • What are confidence intervals and p-values? Grunigen Medical Library. Available at: [Link]

  • The Four Assumptions of Parametric Tests. Statology. (2021). Available at: [Link]

  • International conference on harmonisation; guidance on statistical principles for clinical trials; availability--FDA. Notice. PubMed. (1998). Available at: [Link]

  • How to interpret p-values and confidence intervals in t-tests. Statsig. Available at: [Link]

  • E9(R1) Statistical Principles for Clinical Trials: Addendum. U.S. Food and Drug Administration (FDA). (2021). Available at: [Link]

  • Assumptions of parametric tests. Mike's Biostatistics Book. Available at: [Link]

  • Statistical Considerations for Preclinical Studies. PMC - PubMed Central - NIH. Available at: [Link]

  • P - VALUE AND CONFIDENCE INTERVALS – FACTS AND FARCES. PMC - NIH. Available at: [Link]

  • Choosing the Right Statistical Test | Types & Examples. Scribbr. (2020). Available at: [Link]

  • Non-parametric Tests. University of Pittsburgh. Available at: [Link]

  • Chapter 10 Assumptions of Parametric Tests | Advanced Statistics I & II. Bookdown. Available at: [Link]

  • Understanding Tukey's HSD Test (Honestly Significant Difference). Prezi. Available at: [Link]

  • Tukey's range test - Wikipedia. Wikipedia. Available at: [Link]

  • Comparing groups for statistical differences: How to choose the right statistical test? | Request PDF. ResearchGate. (2022). Available at: [Link]

  • How to Choose the Right Statistical Test | Types and Examples. Enago. Available at: [Link]

  • What Are The Best Non-parametric Tests When ANOVA Fails? The Friendly Statistician. Available at: [Link]

  • An Introduction to Statistics: Choosing the Correct Statistical Test. PMC - NIH. Available at: [Link]

  • Statistical tests, P values, confidence intervals, and power: a guide to misinterpretations. European Journal of Epidemiology. Available at: [Link]

  • non-parametric alternatives to anova. Stats StackExchange. (2019). Available at: [Link]

Sources

A Guide to Ensuring Reproducibility in Experiments Involving 2-(2-methanesulfonamidothiazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth technical comparison of methodologies for the synthesis, purification, and analysis of 2-(2-methanesulfonamidothiazol-4-yl)acetic acid, a key pharmaceutical intermediate. By understanding the nuances of each experimental choice, researchers can enhance the reliability and reproducibility of their findings.

Introduction to 2-(2-methanesulfonamidothiazol-4-yl)acetic acid and the Reproducibility Challenge

2-(2-methanesulfonamidothiazol-4-yl)acetic acid (CAS 62557-05-5) is a vital building block in the synthesis of various pharmaceutical agents. Its structural integrity and purity are paramount to the safety and efficacy of the final drug product. However, multi-step organic syntheses are often fraught with challenges that can lead to variability in experimental outcomes.[1][2] This guide aims to dissect these challenges and provide a framework for robust and reproducible experimentation.

Synthesis of 2-(2-methanesulfonamidothiazol-4-yl)acetic acid: A Comparative Approach

The synthesis of the target molecule can be approached through various routes. Here, we compare two plausible methods starting from commercially available 2-amino-4-thiazoleacetic acid.

Method 1: Direct Methanesulfonylation

This method involves the direct reaction of 2-amino-4-thiazoleacetic acid with methanesulfonyl chloride.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-amino-4-thiazoleacetic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Cool the mixture to 0°C in an ice bath and add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 equivalents), dropwise.

  • Methanesulfonylation: While maintaining the temperature at 0°C, add a solution of methanesulfonyl chloride (1.1 equivalents) in the same solvent dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Acidify the aqueous layer with 1M HCl to a pH of 2-3.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Method 2: Protection-Deprotection Strategy

To potentially improve yield and purity, a protection-deprotection strategy can be employed for the carboxylic acid group.

Experimental Protocol:

  • Esterification (Protection): Convert 2-amino-4-thiazoleacetic acid to its methyl or ethyl ester using standard esterification methods (e.g., refluxing in methanol or ethanol with a catalytic amount of sulfuric acid).

  • Methanesulfonylation: Perform the methanesulfonylation on the ester derivative as described in Method 1.

  • Hydrolysis (Deprotection): Hydrolyze the resulting ester back to the carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water.

  • Acidification and Extraction: Acidify the reaction mixture with 1M HCl to precipitate the product and then extract with an organic solvent.

  • Purification: Dry, filter, and concentrate the organic layers to yield the crude product.

Comparison of Synthesis Methods:

ParameterMethod 1: Direct MethanesulfonylationMethod 2: Protection-DeprotectionRationale
Number of Steps FewerMoreDirect synthesis is more streamlined.
Potential Yield ModeratePotentially HigherProtection can prevent side reactions, leading to a cleaner reaction and higher yield of the desired product.
Purity of Crude Product ModerateHigherFewer side products are typically formed when functional groups are protected.
Scalability More straightforwardMore complexThe additional protection and deprotection steps add complexity to the scale-up process.
Time Efficiency HigherLowerFewer steps lead to a shorter overall reaction time.

Visualization of Synthetic Workflow:

synthesis_workflow cluster_method1 Method 1: Direct Methanesulfonylation cluster_method2 Method 2: Protection-Deprotection A1 2-amino-4-thiazoleacetic acid B1 Methanesulfonylation A1->B1 MeSO2Cl, Base C1 Crude Product B1->C1 A2 2-amino-4-thiazoleacetic acid B2 Esterification A2->B2 ROH, H+ C2 Methanesulfonylation B2->C2 MeSO2Cl, Base D2 Hydrolysis C2->D2 Base, H2O E2 Crude Product D2->E2

Caption: Comparison of synthetic workflows for 2-(2-methanesulfonamidothiazol-4-yl)acetic acid.

Purification Strategies: Ensuring High Purity

The purity of the final compound is critical. The choice of purification method can significantly impact the reproducibility of subsequent experiments.

Purification Method 1: Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.[3]

Experimental Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For an acidic compound like the target molecule, polar solvents like ethanol/water or isopropanol/water mixtures are often suitable.[4]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Purification Method 2: Column Chromatography

For mixtures that are difficult to separate by recrystallization, column chromatography provides a more powerful purification technique.

Experimental Protocol:

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase: Select a solvent system that provides good separation of the target compound from impurities on a TLC plate. A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with a small amount of acetic or formic acid is often effective for acidic compounds.

  • Column Packing: Pack a glass column with a slurry of silica gel in the mobile phase.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Comparison of Purification Methods:

ParameterMethod 1: RecrystallizationMethod 2: Column ChromatographyRationale
Purity Achievable Good to ExcellentExcellentChromatography offers higher resolving power for complex mixtures.
Yield Can be lower due to solubility in mother liquorGenerally higher recoveryMore precise separation can lead to better recovery of the pure compound.
Scalability Generally easier to scale upCan be challenging and costly to scale upLarge-scale chromatography requires specialized equipment and large volumes of solvent.
Time and Labor Less intensiveMore time-consuming and labor-intensiveColumn preparation, elution, and fraction analysis require significant effort.
Solvent Consumption LowerHigherLarge volumes of solvent are typically required for elution.

Analytical Characterization: The Key to Validation

Thorough analytical characterization is non-negotiable for ensuring the identity and purity of the synthesized compound. This process must be guided by established principles of analytical method validation to ensure reproducibility.[5][6][7]

Analytical Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. For a polar acidic compound like 2-(2-methanesulfonamidothiazol-4-yl)acetic acid, a reverse-phase HPLC method is appropriate.[8][9]

Proposed HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-based gradient from high aqueous to high organic content.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Analytical Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation and confirmation.

Proposed NMR Parameters:

  • ¹H NMR: Acquire in a deuterated solvent such as DMSO-d₆ or Methanol-d₄. Expected signals would include those for the methanesulfonyl group, the methylene group of the acetic acid moiety, and the thiazole ring proton.

  • ¹³C NMR: Provides information on the carbon framework of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Can be used for unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule.[10][11][12][13]

Analytical Method 3: Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound.

Proposed MS Parameters:

  • Ionization Source: Electrospray Ionization (ESI), in either positive or negative mode.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • LC-MS/MS: Coupling HPLC with tandem mass spectrometry can provide high sensitivity and selectivity for quantification and impurity profiling.[14][15][16]

Comparison of Analytical Methods:

ParameterHPLCNMRMass Spectrometry
Primary Purpose Purity assessment and quantificationStructural elucidation and confirmationMolecular weight determination and structural information
Information Provided Retention time, peak area (purity)Chemical shifts, coupling constants (structure)Mass-to-charge ratio, fragmentation pattern
Sensitivity Good to excellentLowerExcellent
Quantitative Capability ExcellentGood (with internal standard)Good (with internal standard)

Visualization of Analytical Workflow:

analytical_workflow Start Purified Compound HPLC HPLC Analysis (Purity Assessment) Start->HPLC NMR NMR Spectroscopy (Structural Confirmation) Start->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Start->MS Data Comprehensive Analytical Data HPLC->Data NMR->Data MS->Data

Caption: A comprehensive analytical workflow for compound characterization.

Ensuring Reproducibility: A Self-Validating System

To achieve reproducible results, every experimental protocol must be designed as a self-validating system. This involves meticulous documentation, adherence to validated methods, and a thorough understanding of the critical parameters that can influence the outcome.

Key Pillars of Reproducibility:

  • Detailed Documentation: Record every experimental detail, including reagent sources and lot numbers, reaction times, temperatures, and any observations.

  • Method Validation: For all analytical methods, perform validation studies according to ICH Q2(R2) guidelines to establish their accuracy, precision, specificity, linearity, and range.[5][6][7][17][18]

  • System Suitability Tests: Before each analytical run, perform system suitability tests to ensure the analytical system is performing correctly.

  • Reference Standards: Use well-characterized reference standards for comparison.

  • Understanding Causality: Do not just follow steps blindly. Understand the chemical principles behind each step to anticipate and troubleshoot potential issues.

By embracing these principles and carefully considering the comparative data presented in this guide, researchers can significantly enhance the reproducibility of their experiments involving 2-(2-methanesulfonamidothiazol-4-yl)acetic acid, contributing to the generation of high-quality, reliable scientific data.

References

  • Request PDF | Multi‐Step Continuous‐Flow Organic Synthesis: Opportunities and Challenges | Continuous‐flow multi‐step synthesis takes the advantages of microchannel flow chemistry and may transform the conventional multi‐step organic... | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Sulfonamide purification process - US2777844A - Google Patents. (n.d.).
  • methods of purification of organic compounds - BYJU'S. (2019, October 16). Retrieved January 18, 2026, from [Link]

  • Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey - ResearchGate. (2025, August 10). Retrieved January 18, 2026, from [Link]

  • Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). Retrieved January 18, 2026, from [Link]

  • 2-aminothiazole derivative, preparation method, and use - EP2682390A1 - Google Patents. (n.d.).
  • Continuous Flow Multi-Step Organic Synthesis - ResearchGate. (2025, August 6). Retrieved January 18, 2026, from [Link]

  • Determination of sulfonamides in milk by ID-LC-MS/MS - ACG Publications. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesizing method of {2-[2-(2-amino-4-thiazolyl)-amino acetyl]-4-thiazolyl}-acetic acid - CN106045937A - Google Patents. (n.d.).
  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved January 18, 2026, from [Link]

  • Spectral Assignments and Reference Data - CONICET. (2005, September 12). Retrieved January 18, 2026, from [Link]

  • 1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3, 4-b][1][14][19] Thiadiazine Derivatives - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • How does an acid pH affect reversed-phase chromatography separations? - Biotage. (2023, January 24). Retrieved January 18, 2026, from [Link]

  • Multistep Synthesis - MSU chemistry. (n.d.). Retrieved January 18, 2026, from [Link]

  • (PDF) Synthesis of 2-aminothiazole derivatives: A short review - ResearchGate. (2022, September 2). Retrieved January 18, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Retrieved January 18, 2026, from [Link]

  • Purification of organic acids from fermentation processes | Materials - HALO Science. (n.d.). Retrieved January 18, 2026, from [Link]

  • Validation of Analytical Procedure Q2(R2) - ICH. (2022, March 24). Retrieved January 18, 2026, from [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. (n.d.). Retrieved January 18, 2026, from [Link]

  • Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride - Eureka | Patsnap. (n.d.).
  • Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16 - YouTube. (2020, April 17). Retrieved January 18, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). Retrieved January 18, 2026, from [Link]

  • Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic ... - YouTube. (2025, February 27). Retrieved January 18, 2026, from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16). Retrieved January 18, 2026, from [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. (2025, January 30). Retrieved January 18, 2026, from [Link]

  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal. (2025, January 3). Retrieved January 18, 2026, from [Link]

  • Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. (n.d.). Retrieved January 18, 2026, from [Link]

  • Choosing HPLC Columns for Rapid Method Development - Agilent. (2013, June 20). Retrieved January 18, 2026, from [Link]

  • The Purification of Organic Compound: Techniques and Applications - Reachem. (2024, August 9). Retrieved January 18, 2026, from [Link]

  • 2-Amino-4-thiazolidinones: Synthesis and Reactions - ResearchGate. (2025, August 6). Retrieved January 18, 2026, from [Link]

  • LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. (2018, January 2). Retrieved January 18, 2026, from [Link]

  • 10.10: An Introduction to Multiple Step Synthesis - Chemistry LibreTexts. (2020, May 30). Retrieved January 18, 2026, from [Link]

  • Making Sulfanilamide from scratch - YouTube. (2024, April 28). Retrieved January 18, 2026, from [Link]

  • Characterization of 1H NMR and 13C NMR Spectrometry and Antibacterial Activities of 4-tert-Butylbenzoyl Amoxicillin - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Retrieved January 18, 2026, from [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). Retrieved January 18, 2026, from [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

head-to-head comparison of different synthesis routes for {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison of Synthesis Routes for {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid

Introduction

{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid is a crucial heterocyclic building block in medicinal chemistry. Its structure, featuring a sulfonamide-functionalized aminothiazole core, is found in various pharmacologically active agents. Notably, it shares structural motifs with non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam, which contains a related N-thiazolyl amide linkage[1][2]. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in drug discovery and process development.

This guide provides a detailed, head-to-head comparison of the primary synthetic strategies for preparing {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid. We will dissect the mechanistic rationale behind each route, provide step-by-step protocols, and present a comparative analysis of their respective advantages and limitations, supported by experimental insights.

Overview of Synthetic Strategies

The synthesis of the target molecule is logically approached in two main stages:

  • Formation of the Core Intermediate: Construction of the (2-amino-1,3-thiazol-4-yl)acetic acid backbone.

  • Sulfonylation: Introduction of the methylsulfonyl group onto the 2-amino functionality.

The primary divergence in synthetic routes lies in the first stage, specifically in the choice of starting materials for the classical Hantzsch thiazole synthesis. This guide will compare two prominent variants based on this principle.

Route 1: Hantzsch Synthesis via Ethyl 4-Chloroacetoacetate

This is a widely adopted, two-step approach to the core intermediate, beginning with the more stable and commercially available esterified β-keto-halide.

Principle and Rationale

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, involving the reaction of a α-haloketone with a thioamide-containing compound. In this route, ethyl 4-chloroacetoacetate provides the four-carbon backbone, while thiourea serves as the source of the thiazole's nitrogen and sulfur atoms. The use of an ester necessitates a subsequent hydrolysis step to yield the desired carboxylic acid intermediate.

Experimental Protocol

Step 1a: Synthesis of Ethyl (2-amino-1,3-thiazol-4-yl)acetate

  • To a stirred solution of thiourea (1.0 eq) in ethanol at room temperature, add ethyl 4-chloroacetoacetate (1.0 eq) dropwise.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • The resulting crude product is partitioned between ethyl acetate and a saturated sodium bicarbonate solution to neutralize any generated acid.

  • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester, which can be purified by column chromatography or recrystallization.

Step 1b: Hydrolysis to (2-Amino-1,3-thiazol-4-yl)acetic acid

  • Dissolve the crude ethyl (2-amino-1,3-thiazol-4-yl)acetate from the previous step in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (1.1-1.5 eq) and stir the mixture at 40-50°C for 2-4 hours until saponification is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and carefully acidify with 1M hydrochloric acid to a pH of approximately 4-5, leading to the precipitation of the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain (2-amino-1,3-thiazol-4-yl)acetic acid.

Step 2: Sulfonylation to Yield the Final Product

  • Suspend (2-amino-1,3-thiazol-4-yl)acetic acid (1.0 eq) in pyridine or a mixture of dichloromethane and triethylamine at 0°C.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding water. If using pyridine, it can be removed under reduced pressure. If using dichloromethane, the mixture is acidified with 1M HCl, and the organic layer is separated.

  • The crude product is isolated by filtration or extraction and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield {2-[(methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid.

Workflow Diagram

Route_1_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Sulfonylation A Ethyl 4-Chloroacetoacetate + Thiourea B Ethyl (2-amino-1,3-thiazol-4-yl)acetate A->B Hantzsch Cyclization (Reflux in EtOH) C (2-Amino-1,3-thiazol-4-yl)acetic acid B->C Ester Hydrolysis (NaOH, then HCl) D {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid C->D Methanesulfonyl Chloride (Pyridine or Et3N)

Caption: Workflow for the synthesis via the ethyl ester intermediate.

Route 2: Direct Hantzsch Synthesis via 4-Chloroacetoacetyl Chloride

This route aims to improve efficiency by using a more reactive starting material to directly form the carboxylic acid intermediate, thereby eliminating the hydrolysis step.

Principle and Rationale

By replacing the ester with a highly reactive acid chloride (4-chloroacetoacetyl chloride), the cyclization with thiourea can be performed in an aqueous system. The acid chloride hydrolyzes in situ to the corresponding carboxylic acid, which then undergoes the Hantzsch condensation. This streamlined approach can significantly reduce the overall reaction time and number of synthetic operations. A patent for a similar process highlights the direct reaction of 4-chloroacetoacetyl chloride with thiourea to produce (2-aminothiazol-4-yl)-acetic acid hydrochloride in high purity and good yields[3].

Experimental Protocol

Step 1: Direct Synthesis of (2-Amino-1,3-thiazol-4-yl)acetic acid Hydrochloride [3]

  • Prepare a suspension of thiourea (1.0 eq) in water and cool the mixture to 5-10°C in an ice bath.

  • Separately, dissolve 4-chloroacetoacetyl chloride (1.0 eq) in a water-immiscible organic solvent like methylene chloride.

  • Add the solution of 4-chloroacetoacetyl chloride to the aqueous thiourea suspension dropwise, maintaining the temperature between 5-10°C.

  • After the addition is complete, continue stirring at this temperature for 30 minutes, then remove the cooling bath and allow the reaction to warm to 25-30°C, stirring for an additional 60 minutes.

  • The product, (2-amino-1,3-thiazol-4-yl)acetic acid hydrochloride, precipitates from the aqueous phase.

  • Isolate the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Sulfonylation to Yield the Final Product

  • The (2-amino-1,3-thiazol-4-yl)acetic acid hydrochloride is first neutralized. Suspend the hydrochloride salt in a suitable solvent (e.g., dichloromethane) and add a base such as triethylamine (approx. 2.2 eq) at 0°C.

  • To this neutralized mixture, slowly add methanesulfonyl chloride (1.1 eq) dropwise.

  • The subsequent reaction and purification steps are identical to those described in Step 2 of Route 1.

Workflow Diagram

Route_2_Workflow cluster_0 Stage 1: Intermediate Synthesis (One-Pot) cluster_1 Stage 2: Sulfonylation A 4-Chloroacetoacetyl Chloride + Thiourea B (2-Amino-1,3-thiazol-4-yl)acetic acid Hydrochloride A->B Direct Hantzsch Cyclization (Aqueous Biphasic System) C {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid B->C 1. Neutralization (Et3N) 2. Methanesulfonyl Chloride

Caption: Workflow for the direct synthesis via the acid chloride.

Head-to-Head Performance Comparison

FeatureRoute 1: Via Ethyl EsterRoute 2: Via Acid Chloride
Starting Materials Thiourea, Ethyl 4-chloroacetoacetateThiourea, 4-Chloroacetoacetyl Chloride
Number of Steps 3 (Cyclization, Hydrolysis, Sulfonylation)2 (Direct Cyclization, Sulfonylation)
Key Reagents Ethanol, NaOH, Pyridine/Et₃NMethylene Chloride, Water, Et₃N
Process Efficiency Longer overall process due to the separate hydrolysis step.More streamlined; fewer unit operations.
Reagent Handling Ethyl 4-chloroacetoacetate is relatively stable.4-Chloroacetoacetyl chloride is highly reactive and moisture-sensitive, requiring careful handling.
Yield & Purity Yields can be good, but losses may occur during the multi-step workup and purification.Can provide high yields (reported up to 78.5%) and high purity of the intermediate directly from the reaction[3].
Advantages - Use of a more stable and less hazardous starting material.- Well-established and widely documented procedure.- Higher atom economy and process efficiency.- Avoids a separate hydrolysis step, saving time and reagents.- Direct precipitation of the intermediate simplifies isolation[3].
Disadvantages - Additional hydrolysis step increases process time and cost.- Potential for side reactions during hydrolysis.- 4-Chloroacetoacetyl chloride is corrosive and requires specialized handling.- The reaction is exothermic and requires careful temperature control.

Expert Insights and Conclusion

Causality Behind Experimental Choices:

  • Route 1 is often favored in academic or early-stage discovery labs where the starting ester is readily available and the multi-step process is not a significant bottleneck. The stability of the ester makes it a more forgiving reagent for smaller-scale synthesis.

  • Route 2 represents a more process-oriented approach. The choice of the acid chloride is a deliberate decision to intensify the process by combining the cyclization and hydrolysis into a single, efficient step. This is highly advantageous for large-scale production where minimizing steps, solvent usage, and reaction time directly translates to lower costs. The use of a biphasic water/CH₂Cl₂ system is a clever way to control the reactivity of the acid chloride, allowing it to be added smoothly to the aqueous thiourea solution[3].

Trustworthiness and Validation: For both routes, the identity and purity of the intermediates and the final product must be rigorously confirmed. Standard analytical techniques include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of starting materials.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which is critical for its intended use in research and development.

Recommendation:

For small-scale laboratory synthesis and initial discovery efforts , Route 1 is a reliable and straightforward choice due to the convenient handling of its starting materials.

For process development and scale-up manufacturing , Route 2 is demonstrably superior. Its streamlined nature, higher efficiency, and direct isolation of a high-purity intermediate make it the more economically viable and industrially practical option, provided that the appropriate engineering controls are in place to handle the reactive acid chloride.

References

  • Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (1983). US4391979A.
  • Process for preparing 2-aminothiazol-4-yl-acetic acid deriv
  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (n.d.). PubMed Central. [Link]

  • Synthesis of Thiazol-2-yl Urea Derivatives, Antibacterial Agents. (n.d.). University of Groningen. [Link]

  • 2-Amino-4-thiazolidinones: Synthesis and Reactions. (2010). ResearchGate. [Link]

  • (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). (n.d.). PubChem. [Link]

  • Synthesizing method of {2-[2-(2-amino-4-thiazolyl)-amino acetyl]-4-thiazolyl}-acetic acid. (2016). CN106045937A.
  • Synthesis method of meloxicam. (2012). CN102775401B.
  • Synthesis, Spectroscopic and Biological Investigation of a New Ca(II) Complex of Meloxicam as Potential COX-2 Inhibitor. (2022). National Institutes of Health. [Link]

  • Crystalline forms of meloxicam and processes for their preparation and interconversion. (2005). US6967248B2.
  • Synthesis of some thiazole and phthalazine compounds from schiff bases. (2019). Acta Scientific. [Link]

  • Meloxicam. (n.d.). PubChem. [Link]

  • Synthesis method of meloxicam. (2012). CN102775401A.
  • Synthesis and some transformations of 2-[(4-aminofurazan-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid derivatives. (2018). ResearchGate. [Link]

Sources

Safety Operating Guide

Mastering Chemical Disposal: A Step-by-Step Guide for {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid are routine. However, the lifecycle of these materials extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid, ensuring the safety of laboratory personnel and the protection of our environment.

The disposal of any chemical waste is not merely a matter of procedure but a critical component of laboratory safety and regulatory compliance. The protocols outlined herein are designed to be a self-validating system, grounded in established safety principles and an understanding of the chemical nature of the compound .

Hazard Profile and Core Safety Considerations

Before initiating any disposal procedures, a thorough understanding of the hazard profile of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid is paramount. While a comprehensive toxicological profile may not be extensively documented for this specific compound, its structural motifs—a thiazole ring, a methylsulfonyl group, and a carboxylic acid function—provide a basis for a conservative safety assessment. The compound, with CAS Number 62557-05-5, is classified as an irritant.[1]

Key Hazard Considerations:

  • Irritant: The primary known hazard is irritation to the eyes, skin, and respiratory tract.

  • Solid State: As a solid, it poses a risk of dust inhalation.

  • Thermal Decomposition: In the event of a fire, thiazole derivatives can release toxic gases, including nitrogen oxides (NOx) and sulfur oxides (SOx).

  • Environmental Fate: The ecological impact has not been fully elucidated. Therefore, it must be assumed that the compound is potentially harmful to aquatic life, and direct release to the environment must be prevented.

Personal Protective Equipment (PPE): The First Line of Defense

Given the irritant nature of the compound, the following PPE is mandatory when handling {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid for disposal:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye irritation from dust or splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin irritation upon contact.
Body Protection A laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if dust generation is unavoidable.To prevent respiratory tract irritation from inhalation of fine particles.

Step-by-Step Disposal Protocol

The disposal of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid must be managed as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in general laboratory trash or washed down the drain.

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.

Workflow for Waste Segregation:

cluster_0 Waste Generation cluster_1 Waste Collection cluster_2 Segregation from Incompatibles Solid Waste Solid {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid Waste Container Designated, Labeled Hazardous Waste Container (Solid Organic Waste) Solid Waste->Waste Container Transfer Contaminated Materials Contaminated Gloves, Weighing Paper, etc. Contaminated Materials->Waste Container Transfer Incompatibles Strong Oxidizing Agents Strong Bases caption Figure 1: Waste Segregation Workflow

Figure 1: Waste Segregation Workflow

  • Designated Waste Container: All solid waste of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid and any materials grossly contaminated with it (e.g., weighing paper, pipette tips, gloves) must be collected in a designated, properly labeled hazardous waste container.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid".

  • Incompatible Materials: This waste stream must be kept separate from incompatible materials, such as strong oxidizing agents and strong bases, to prevent any potential chemical reactions.

Container Management

The integrity of the waste container is crucial for safe storage and transport.

  • Container Type: Use a sealable, chemical-resistant container (e.g., a high-density polyethylene (HDPE) pail or drum).

  • Closure: Keep the container sealed at all times, except when adding waste.

  • Storage Location: Store the waste container in a designated satellite accumulation area that is well-ventilated and away from general laboratory traffic.

Disposal of Empty Containers

Empty containers that once held {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid must also be managed appropriately. According to the U.S. Environmental Protection Agency (EPA), a container that has held a hazardous waste is considered "RCRA empty" if all wastes have been removed that can be removed using commonly employed practices and no more than one inch of residue remains on the bottom of the container. For non-acute hazardous waste, triple-rinsing the container with a suitable solvent can render it non-hazardous. However, the rinsate must be collected and disposed of as hazardous waste.

Procedure for Empty Container Decontamination:

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., methanol or acetone).

  • Collect Rinsate: Collect all rinsate in a designated hazardous waste container for liquid organic waste.

  • Deface Label: Completely deface or remove the original product label from the rinsed container.

  • Final Disposal: The triple-rinsed container can then be disposed of as non-hazardous solid waste.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and, if necessary, evacuate.

  • Don PPE: Don the appropriate personal protective equipment as outlined in section 1.1.

  • Containment: For a solid spill, carefully sweep up the material to avoid generating dust. A wet cleanup method (using a damp cloth or paper towels) can also be employed to minimize airborne particles.

  • Collection: Place all contaminated cleanup materials into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.

  • Report: Report the spill to the laboratory supervisor or the institution's Environmental Health and Safety (EHS) office.

Final Disposal Pathway

The ultimate disposal of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid waste must be handled by a licensed hazardous waste disposal vendor. This is typically coordinated through your institution's EHS office.

Disposal Decision Tree:

Start Waste {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid Segregate Segregate as Solid Organic Waste Start->Segregate Store Store in Labeled, Sealed Container Segregate->Store Contact_EHS Contact Institutional EHS Office for Pickup Store->Contact_EHS Vendor_Disposal Licensed Hazardous Waste Vendor Contact_EHS->Vendor_Disposal Incineration High-Temperature Incineration Vendor_Disposal->Incineration caption Figure 2: Final Disposal Pathway

Figure 2: Final Disposal Pathway

The most common and environmentally sound method for the disposal of solid organic chemical waste is high-temperature incineration at a permitted hazardous waste facility. This process ensures the complete destruction of the compound, converting it to less harmful components such as carbon dioxide, water, and sulfur oxides, which are then treated in the facility's emission control systems.

Conclusion

The responsible management of chemical waste is a shared responsibility. By adhering to these detailed procedures for the disposal of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid, researchers and laboratory personnel can ensure a safe working environment, maintain regulatory compliance, and contribute to the protection of our planet. Always consult your institution's specific waste management policies and your EHS office for guidance.

References

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • Organic Syntheses. Working with Hazardous Chemicals.[Link]

Sources

Comprehensive Handling Protocol: Personal Protective Equipment for {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical guidance for the handling and disposal of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid. As specific toxicological data for this compound is not extensively available, this protocol is grounded in a precautionary principle, deriving safety recommendations from the known hazards of its constituent chemical motifs: the thiazole ring, the carboxylic acid group, and the methylsulfonylamino group.

Hazard Assessment: A Structural Approach to Safety

Understanding the "why" behind safety protocols is critical for their effective implementation. The required personal protective equipment (PPE) is directly informed by the potential hazards presented by the molecule's structure and its likely physical state as a solid powder.

  • 1,3-Thiazole Ring: Thiazole and its derivatives are biologically active moieties common in pharmaceutical development.[1][2] While this activity is beneficial for drug design, it also warrants caution. Compounds containing a thiazole ring can be irritants. For instance, (2-Amino-1,3-thiazol-4-yl)acetic acid is known to cause skin and serious eye irritation.[3]

  • Carboxylic Acid Group: The acetic acid functional group confers acidic properties. Organic acids can be corrosive or irritating to the skin, eyes, and respiratory tract.[4][5][6] Handling requires measures to prevent contact and inhalation.

  • Methylsulfonylamino Group: This functional group is a component of many sulfonamide drugs, which are known potential allergens. A structurally similar compound, 2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetic acid, is classified with Hazard Statement H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation).[7]

  • Physical Form: As a solid, this compound presents a respiratory hazard from airborne dust or aerosol generation, especially during weighing and transfer operations.

Given these "structural alerts," a conservative approach to PPE is mandated to protect against irritation, potential allergic sensitization, and unknown long-term effects.

Core Directive: Recommended Personal Protective Equipment (PPE)

The selection of PPE must be tailored to the specific laboratory operation being performed. The following table summarizes the minimum required PPE for key tasks. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) if available.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving/Unpacking Safety Glasses with Side ShieldsChemical-Resistant Gloves (Nitrile)Lab CoatRecommended if packaging is damaged
Weighing/Transfer (Solid) Chemical Safety GogglesDouble-Gloving (Nitrile)Lab Coat (fully buttoned)NIOSH-approved N95 Respirator or higher
Solution Preparation/Handling Chemical Safety Goggles & Face ShieldChemical-Resistant Gloves (Nitrile)Lab Coat or Chemical-Resistant ApronNot required if performed in a certified chemical fume hood
Spill Cleanup Chemical Safety Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesChemical-Resistant Gown or CoverallsNIOSH-approved Respirator with appropriate cartridges
Waste Disposal Chemical Safety GogglesChemical-Resistant Gloves (Nitrile)Lab CoatNot typically required if containers are sealed

Operational Protocols: Step-by-Step Guidance

Adherence to standardized procedures is the foundation of laboratory safety. These protocols integrate the necessary PPE at each step to create a self-validating system of protection.

Weighing and Transfer of Solid Compound

This operation presents the highest risk of aerosolization and inhalation.

  • Preparation: Don the required PPE: chemical safety goggles, double nitrile gloves, a fully buttoned lab coat, and a NIOSH-approved N95 respirator.

  • Work Area: Perform all weighing and transfer activities within a certified chemical fume hood or a ventilated balance enclosure to contain any dust.

  • Handling: Use spark-proof tools for transfers.[8] Handle containers carefully to avoid generating dust clouds.

  • Post-Transfer: Gently close the container. Decontaminate the spatula and weighing vessel with an appropriate solvent (e.g., 70% ethanol) and wipe dry.

  • Doffing: Remove the outer pair of gloves and dispose of them as hazardous waste. Remove remaining PPE only after leaving the immediate work area.

Solution Preparation and Handling
  • Preparation: Don chemical safety goggles, a face shield, a lab coat, and nitrile gloves.[9][10]

  • Work Area: All solution preparations must be conducted inside a certified chemical fume hood.

  • Dilution: When dissolving, add the solid compound to the solvent. If diluting a concentrated stock solution, always add acid to water (or solvent) , never the other way around, to control potentially exothermic reactions.[6]

  • Storage: Store solutions in clearly labeled, sealed containers made of compatible materials. Store acids away from bases, oxidizers, and reactive metals.[5]

Spill Management Protocol
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large (>100 mL or any amount of powder outside containment), evacuate the lab and contact your institution's emergency response team.

  • Don PPE: For small liquid spills, don goggles, a face shield, a chemical-resistant gown, and heavy-duty nitrile gloves.

  • Containment: Cover the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial acid spill kit).[8] Do not use combustible materials like paper towels to absorb the initial spill. Never attempt to neutralize an acid spill with a strong base, as this can generate heat and fumes.[4]

  • Cleanup: Once absorbed, carefully sweep the material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, followed by a final wipe with 70% ethanol.

  • Disposal: Dispose of all cleanup materials and contaminated PPE as hazardous chemical waste according to institutional and local regulations.[11]

Decontamination and Waste Disposal
  • Container Disposal: All containers that held {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid must be treated as hazardous waste.[11] They should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

  • Solid Waste: Contaminated gloves, wipes, and respirator filters must be placed in a sealed, labeled hazardous waste bag or container.

  • Liquid Waste: All solutions and rinsates containing the compound must be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[9]

  • Regulatory Compliance: All waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[11][12]

Emergency Response Plan

Immediate and correct action is vital in the event of an exposure.

  • Skin Contact: Immediately remove all contaminated clothing.[8] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids, using an eyewash station.[8][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[14] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[9] Seek immediate medical attention.

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task and the physical form of the compound.

PPE_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe Required PPE start Begin Task assess_form Physical Form of Compound? start->assess_form assess_task Task Type? assess_form->assess_task Solid (Powder) ppe_liquid_open Minimum PPE: - Face Shield & Goggles - Gloves - Lab Coat/Apron - Work in Fume Hood assess_form->ppe_liquid_open Liquid (In Solution) ppe_solid Minimum PPE: - N95 Respirator - Goggles - Double Gloves - Lab Coat assess_task->ppe_solid Weighing/ Transfer ppe_storage Minimum PPE: - Safety Glasses - Gloves - Lab Coat assess_task->ppe_storage Storage/ Transport (Sealed)

Caption: PPE selection workflow for handling the compound.

References

  • (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S. PubChem. URL: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022-10-06). URL: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. (2022-06-27). URL: [Link]

  • Acid Handling. University of Utah. (2019-04-11). URL: [Link]

  • Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent. SentrySciences. (2025-03-25). URL: [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. (2022-11-17). URL: [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. URL: [Link]

  • Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. ResearchGate. (2015-10-01). URL: [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. (2024-08-27). URL: [Link]

  • Safety in the Organic Chemistry Laboratory. California State University, Bakersfield (CSUB). URL: [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. (2022-12-07). URL: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. SpringerLink. (2023-01-14). URL: [Link]

  • Working with Inorganic Acids in the Laboratory: A Practical Guide. CP Lab Safety. URL: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. (2024-09-21). URL: [Link]

  • Material Safety Data Sheet - Thiazole, 99%. Cole-Parmer. URL: [Link]

  • Acids Handling. ResearchGate. (2014-07-01). URL: [Link]

  • PPE for Health Care Workers Who Work with Hazardous Drugs. NIOSH | CDC. URL: [Link]

  • (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). PubChem. URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.